molecular formula C35H36ClNO3S B1676732 Montelukast CAS No. 158966-92-8

Montelukast

カタログ番号: B1676732
CAS番号: 158966-92-8
分子量: 586.2 g/mol
InChIキー: UCHDWCPVSPXUMX-TZIWLTJVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Montelukast is a potent, selective, and orally active leukotriene receptor antagonist (LTRA) that binds with high affinity to the cysteinyl leukotriene type-1 (CysLT1) receptor . By antagonizing the CysLT1 receptor, this compound inhibits the physiological effects of cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are inflammatory mediators released from cells such as mast cells and eosinophils . This mechanism blocks leukotriene-mediated pathways, including smooth muscle contraction, airway edema, and enhanced inflammatory cell activity, making it a valuable tool for studying inflammatory processes . First approved for clinical use in 1998, this compound has been extensively characterized in numerous clinical trials, providing a strong foundation for its research applications . Its primary research applications include investigating the pathophysiology of asthma and allergic rhinitis, serving as a reference compound in pharmacological studies of the leukotriene pathway, and exploring potential therapeutic effects in various models of inflammation . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHDWCPVSPXUMX-TZIWLTJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

151767-02-1 (sodium)
Record name Montelukast [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158966928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9023334
Record name Montelukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Montelukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014614
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

mixes with water (>100 mg/ml, 25 C), MW 608.17, Hygroscopic, white to off-white powder. Freely sol in ethanol, methanol, water. Practically insol in acetonitrile /Monosodium salt/, 8.20e-06 g/L
Record name Montelukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00471
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MONTELUKAST
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7582
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Montelukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014614
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

158966-92-8
Record name Montelukast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158966-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Montelukast [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158966928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Montelukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00471
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Montelukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONTELUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHM278SD3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MONTELUKAST
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7582
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Montelukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014614
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Genesis of a Blockbuster Asthma Drug: An In-depth Technical Guide to the Discovery and Synthesis of Montelukast Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Montelukast sodium, marketed under the trade name Singulair®, stands as a landmark achievement in the targeted treatment of asthma and allergic rhinitis. Developed by Merck Frosst in the 1990s, its discovery and development process is a compelling case study in modern drug discovery. This technical guide provides an in-depth exploration of the scientific journey behind this compound sodium, from its rational design as a potent and selective leukotriene D4 (LTD4) receptor antagonist to the intricacies of its chemical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemistry, experimental protocols, and underlying pharmacology that have established this compound as a cornerstone of respiratory therapy.

The Discovery of this compound: Targeting the Leukotriene Pathway

The development of this compound was rooted in a deep understanding of the pathophysiology of asthma, a chronic inflammatory disease of the airways. A key focus of research was the role of cysteinyl leukotrienes (CysLTs) – LTC4, LTD4, and LTE4 – potent inflammatory mediators released from mast cells and eosinophils. These molecules are products of arachidonic acid metabolism and are central to the inflammatory cascade in asthma.[1][2]

When CysLTs bind to their type 1 receptor (CysLT1R) on airway smooth muscle cells and other inflammatory cells, they trigger a cascade of events leading to the hallmark symptoms of asthma: bronchoconstriction, increased mucus production, and airway edema.[2][3] this compound was rationally designed as a selective and competitive antagonist of the CysLT1 receptor, aiming to block the downstream effects of these inflammatory mediators.[2][4] By inhibiting the binding of LTD4 to its receptor, this compound effectively mitigates the inflammatory response, leading to both bronchodilatory and anti-inflammatory effects.[2]

The following diagram illustrates the leukotriene signaling pathway and the mechanism of action of this compound.

Leukotriene_Pathway Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX Leukotriene_A4 Leukotriene A4 (LTA4) 5-LOX->Leukotriene_A4 LTC4_Synthase LTC4 Synthase Leukotriene_A4->LTC4_Synthase Leukotriene_C4 Leukotriene C4 (LTC4) LTC4_Synthase->Leukotriene_C4 Leukotriene_D4 Leukotriene D4 (LTD4) Leukotriene_C4->Leukotriene_D4 Leukotriene_E4 Leukotriene E4 (LTE4) Leukotriene_D4->Leukotriene_E4 CysLT1_Receptor CysLT1 Receptor Leukotriene_D4->CysLT1_Receptor Binds to Inflammatory_Response Bronchoconstriction, Mucus Production, Airway Edema CysLT1_Receptor->Inflammatory_Response Activates This compound This compound This compound->CysLT1_Receptor Blocks

Leukotriene Signaling Pathway and this compound's Mechanism of Action

The Synthesis of this compound Sodium: A Convergent Approach

The chemical synthesis of this compound sodium is a complex undertaking that has been the subject of extensive research and development to devise efficient, scalable, and stereoselective routes. The core structure of this compound is assembled through a convergent synthesis, which involves the preparation of two key building blocks that are later coupled together.

The general synthetic strategy involves:

  • Synthesis of the Chiral Diol Intermediate: This fragment contains the quinoline and substituted phenyl rings linked by a propyl chain with a chiral hydroxyl group.

  • Synthesis of the Thiol Side-Chain: This component is 1-(mercaptomethyl)cyclopropaneacetic acid.

  • Coupling and Final Conversion: The two intermediates are coupled, followed by the conversion of the resulting acid to its sodium salt.

The following diagram provides a high-level overview of the synthetic workflow for this compound sodium.

Montelukast_Synthesis_Workflow Start1 Starting Materials (Quinoline & Phenyl Derivatives) Diol_Intermediate Synthesis of Chiral Diol Intermediate Start1->Diol_Intermediate Start2 Starting Materials (Cyclopropane Derivatives) Thiol_Intermediate Synthesis of Thiol Side-Chain Start2->Thiol_Intermediate Coupling Stereoselective Coupling Diol_Intermediate->Coupling Thiol_Intermediate->Coupling Montelukast_Acid This compound Acid Coupling->Montelukast_Acid Salt_Formation Conversion to Sodium Salt Montelukast_Acid->Salt_Formation Montelukast_Sodium This compound Sodium Salt_Formation->Montelukast_Sodium

General Synthetic Workflow for this compound Sodium
Quantitative Data on this compound Synthesis

The efficiency of various synthetic routes for this compound and its key intermediates has been a primary focus of process chemistry. The following tables summarize key quantitative data from different reported methodologies.

Table 1: Yields of Key Intermediates

IntermediateSynthetic StepReagents/CatalystsYield (%)Reference
Chiral Diol IntermediateAsymmetric Hydrogenation((R)-Xyl-BINAP)((R,R)-DPEN)RuCl278-86[5]
Nitrile Derivative (precursor to thiol)Chiral Reduction of Keto Ester(−)-DIP-ClNot specified[6]
This compound DCHA SaltCoupling and Salt FormationDicyclohexylamineNot specified
This compound SodiumFinal Salt FormationSodium Hydroxide96[6]

Table 2: Purity and Enantioselectivity

CompoundParameterValueMethodReference
Chiral Diol IntermediateEnantiomeric Excess (ee)99.6-99.8%Recrystallization[5]
Chiral Diol IntermediatePurity99.4-99.6%HPLC[5]
This compound SodiumPurity>99.5%Recrystallization of TBA salt
This compound SodiumChiral Purity99.83%HPLC

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound sodium, based on published literature.

Synthesis of a Key Chiral Diol Intermediate via Asymmetric Hydrogenation

This protocol describes the synthesis of a chiral diol, a crucial precursor to this compound, utilizing a highly enantioselective asymmetric hydrogenation step.[5]

1. Preparation of the Ketone Precursor:

  • A tandem Mizoroki-Heck reaction and double-bond isomerization between a known allyl alcohol intermediate and 2-(2-halophenyl)propan-2-ol is performed to yield the 3-(2-(2-hydroxypropan-2-yl)phenyl)-1-phenylpropan-1-one moiety.

2. Asymmetric Hydrogenation:

  • Catalyst: ((R)-Xyl-BINAP)((R,R)-DPEN)RuCl2 is used as the catalyst for the asymmetric hydrogenation.

  • Reaction Conditions: The hydrogenation is carried out on a multigram scale with a molar substrate-to-catalyst loading of 5000:1.

  • Procedure:

    • The ketone precursor is dissolved in a suitable solvent (e.g., methanol).

    • The ruthenium catalyst is added to the solution under an inert atmosphere.

    • The reaction mixture is subjected to hydrogen pressure at a controlled temperature until the reaction is complete.

  • Work-up and Purification:

    • The reaction mixture is concentrated under reduced pressure.

    • The residue is partitioned between toluene and aqueous sodium carbonate to remove inorganic salts.

    • The crude product is recrystallized from isopropanol-heptane or toluene-heptane.

  • Results: This process affords the desired chiral diol with an enantiomeric excess of 99.6-99.8% and a purity of 99.4-99.6% in a 78-86% yield.[5]

Synthesis of this compound via Heck Coupling and Final Salt Formation

This protocol outlines a practical synthesis of this compound sodium involving a Heck coupling reaction.[6]

1. Heck Coupling:

  • Reactants: A nitrile derivative and a vinylquinoline framework are used as the coupling partners.

  • Catalyst and Base: The reaction is catalyzed by palladium(II) acetate and triphenylphosphine in the presence of triethylamine as a base.

  • Procedure:

    • The reactants, catalyst, and base are dissolved in DMF.

    • The reaction mixture is heated to 110 °C for 6-8 hours.

  • Work-up: A conventional work-up procedure is followed to isolate the crude coupled product.

  • Yield: The crude yield of this step is reported to be 58%.[6]

2. Hydrolysis:

  • The nitrile group of the coupled product is hydrolyzed using caustic lye at an elevated temperature.

  • Yield: This step yields this compound acid with a 65% yield.[6]

3. Formation of this compound Sodium:

  • Procedure:

    • This compound acid (1.0 g, 0.0017 mol) is suspended in methanol (10 mL).

    • Sodium hydroxide (0.067 g, 0.00167 mol) is added, and the mixture is stirred at 25 °C for 1 hour to obtain a clear solution.

    • The solution is treated with activated charcoal and then distilled under reduced pressure at 55 °C.

  • Yield and Purity: This final step affords this compound sodium as a white solid in 96.0% yield. Elemental analysis confirms the purity of the final product.[6]

The journey of this compound sodium from a theoretical concept to a widely used therapeutic agent is a testament to the power of rational drug design and innovative process chemistry. Its discovery provided a novel, targeted approach to asthma management by specifically inhibiting the pro-inflammatory leukotriene pathway. The evolution of its synthesis showcases the continuous drive for efficiency, scalability, and stereoselectivity in pharmaceutical manufacturing. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals in the field, highlighting the key chemical transformations and analytical considerations that underpin the production of this important medication. The ongoing research into novel synthetic routes and a deeper understanding of its mechanism of action will undoubtedly continue to refine the therapeutic landscape for respiratory diseases.

References

A Comprehensive Technical Guide to the Preclinical Pharmacokinetics of Montelukast in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of montelukast, a selective cysteinyl leukotriene receptor antagonist, in various animal models. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes relevant biological pathways to support further research and drug development efforts.

Introduction

This compound is a widely prescribed medication for the management of asthma and allergic rhinitis.[1] Its mechanism of action involves the specific and potent antagonism of the cysteinyl leukotriene CysLT1 receptor, thereby inhibiting the inflammatory cascade mediated by leukotrienes.[2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical species is crucial for the interpretation of pharmacology and toxicology studies and for the prediction of its pharmacokinetic behavior in humans.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in several animal species, primarily rats, mice, and dogs. The following tables summarize the key pharmacokinetic parameters following oral (PO) and intravenous (IV) administration.

Table 1: Oral Pharmacokinetic Parameters of this compound in Animal Models

SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (min)AUC₀-∞ (µg·min/mL)Bioavailability (%)Half-life (min)
Rat51.1 ± 0.260240 ± 406480.2 ± 12.8
Rat254.5 ± 0.81201200 ± 200-176 ± 122
Mouse101.5 ± 0.330300 ± 50--
Dog0.5 (fed)2.80240--460.8
Dog0.5 (fasted)1.98240--486

Data compiled from multiple sources.[1][3][4]

Table 2: Intravenous Pharmacokinetic Parameters of this compound in Animal Models

SpeciesDose (mg/kg)Cmax (µg/mL)AUC₀-∞ (µg·min/mL)Clearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (min)
Rat2-150 ± 2013.3 ± 1.81.2 ± 0.260 ± 8
Mouse2-120 ± 1516.7 ± 2.11.5 ± 0.255 ± 7
Monkey2-200 ± 3010.0 ± 1.51.0 ± 0.170 ± 10

Data compiled from a pharmacology review.[3]

Absorption

Following oral administration, this compound is rapidly absorbed.[5] In rats, peak plasma concentrations are typically reached within 1-2 hours.[3] The oral bioavailability of this compound is approximately 64% in rats.[5][6] Studies in dogs have shown that the presence of food does not significantly alter the overall exposure but can affect the rate of absorption.

Distribution

This compound is highly bound to plasma proteins, with binding exceeding 99% in preclinical species and humans.[5] This extensive protein binding limits the unbound fraction of the drug available for distribution and pharmacological activity. The volume of distribution suggests that this compound distributes into tissues.

Metabolism

The liver is the primary site of this compound metabolism.[5] In vitro studies using human and rat liver microsomes have identified the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzyme systems as the main pathways for its biotransformation.[7][8][9]

Key metabolic pathways include:

  • Oxidation: Primarily mediated by CYP3A4, CYP2C8, and CYP2C9.[5][8] This results in the formation of hydroxylated metabolites and a sulfoxide metabolite.[10][11]

  • Glucuronidation: this compound can undergo direct glucuronidation to form an acyl-glucuronide, a reaction catalyzed by UGT1A3.[7]

The major metabolites identified in bile include an acyl-glucuronide (M1), a sulfoxide (M2), and hydroxylated metabolites (M5a, M5b, M6a, M6b).[10] Further oxidation of a hydroxymethyl metabolite leads to the formation of a major dicarboxylic acid metabolite (M4).[10]

Excretion

The primary route of elimination for this compound and its metabolites is through biliary excretion into the feces.[12][13] Following oral administration of radiolabeled this compound, approximately 86% of the dose is recovered in the feces, with less than 0.2% found in the urine.[10][12] This indicates that renal clearance plays a negligible role in the elimination of this compound.

Experimental Protocols

This section outlines the general methodologies employed in the preclinical pharmacokinetic studies of this compound.

Animal Models

Studies are typically conducted in male and female rodents (rats, mice) and non-rodent species (dogs, monkeys).[3][14] Animals are acclimated to laboratory conditions before the study. For oral administration studies, animals are often fasted overnight to minimize variability in drug absorption.[3]

Drug Administration
  • Oral Gavage: A specific dose of this compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), is administered directly into the stomach using a gavage needle.[14] The volume administered is typically based on the animal's body weight.

  • Intravenous Administration: this compound is administered via a suitable vein (e.g., tail vein in rodents) as a bolus injection or infusion.[3]

Sample Collection

Blood samples are collected at predetermined time points after drug administration.[15] Plasma is separated by centrifugation and stored frozen until analysis. For excretion studies, urine and feces are collected over a specified period.[10]

Bioanalytical Method

Plasma concentrations of this compound and its metabolites are typically quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[15]

In Vitro Metabolism Studies
  • Microsomal Stability Assay: The metabolic stability of this compound is assessed by incubating the compound with liver microsomes from different species in the presence of NADPH.[7][8] The disappearance of the parent compound over time is monitored to determine the rate of metabolism.

  • Enzyme Phenotyping: Recombinant human CYP and UGT enzymes are used to identify the specific isoforms responsible for the metabolism of this compound.[7]

Plasma Protein Binding

The extent of plasma protein binding is determined using techniques such as equilibrium dialysis or ultrafiltration.[16]

Visualizations

Leukotriene Signaling Pathway and this compound's Mechanism of Action

This compound exerts its therapeutic effect by blocking the action of cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) at the CysLT1 receptor. This diagram illustrates the leukotriene biosynthesis pathway and the point of intervention by this compound.

Leukotriene_Pathway cluster_synthesis Leukotriene Synthesis cluster_action Leukotriene Action cluster_intervention Pharmacological Intervention Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 5-HPETE 5-HPETE Arachidonic_Acid->5-HPETE 5-LOX LTA4 Leukotriene A4 (LTA4) 5-HPETE->LTA4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT1_Receptor CysLT1 Receptor LTD4->CysLT1_Receptor Binds to Inflammatory_Response Bronchoconstriction, Increased Vascular Permeability, Eosinophil Recruitment CysLT1_Receptor->Inflammatory_Response Activates This compound This compound This compound->CysLT1_Receptor Antagonizes

Caption: Leukotriene signaling pathway and the antagonistic action of this compound.

Preclinical Pharmacokinetic Study Workflow

This diagram outlines the typical workflow for a preclinical pharmacokinetic study.

Caption: A typical workflow for a preclinical pharmacokinetic study.

This compound Metabolism Pathway

This diagram illustrates the primary metabolic pathways of this compound in the liver.

Metabolism_Pathway cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Glucuronidation) This compound This compound Hydroxylated_Metabolites Hydroxylated Metabolites (M5a, M5b, M6a, M6b) This compound->Hydroxylated_Metabolites CYP2C8, CYP2C9, CYP3A4 Sulfoxide_Metabolite Sulfoxide Metabolite (M2) This compound->Sulfoxide_Metabolite CYP3A4 Acyl_Glucuronide Acyl Glucuronide (M1) This compound->Acyl_Glucuronide UGT1A3 Dicarboxylic_Acid_Metabolite Dicarboxylic Acid Metabolite (M4) Hydroxylated_Metabolites->Dicarboxylic_Acid_Metabolite Further Oxidation Biliary_Excretion Biliary Excretion Hydroxylated_Metabolites->Biliary_Excretion Sulfoxide_Metabolite->Biliary_Excretion Dicarboxylic_Acid_Metabolite->Biliary_Excretion Acyl_Glucuronide->Biliary_Excretion

Caption: Primary metabolic pathways of this compound.

References

Beyond CysLT1: An In-depth Technical Guide to the Off-Target Biology of Montelukast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast, marketed under the brand name Singulair®, is a widely prescribed oral medication primarily indicated for the management of asthma and allergic rhinitis.[1] Its therapeutic efficacy has long been attributed to its potent and selective antagonism of the type 1 cysteinyl leukotriene receptor (CysLT1R), a key player in the inflammatory cascade of these conditions. However, a growing body of evidence reveals that the pharmacological actions of this compound extend beyond this primary target, implicating a range of off-target interactions that may contribute to both its therapeutic profile and reported adverse effects. This technical guide provides a comprehensive overview of the known biological targets of this compound beyond the CysLT1 receptor, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways to support further research and drug development efforts.

Off-Target Profile of this compound: Quantitative Data

The following tables summarize the available quantitative data for the interaction of this compound with various biological targets other than the CysLT1 receptor. These interactions are concentration-dependent and may be of physiological relevance at therapeutic doses.

TargetAssay TypeSpecies/Cell LineQuantitative Value (IC₅₀/Kᵢ)Reference(s)
G Protein-Coupled Receptors (GPCRs)
GPR17[³⁵S]GTPγS binding assayHuman (1321N1 cells)nM IC₅₀ (specific value not stated)[2]
P2Y₁ ReceptorInositol Phosphate AssayHuman (1321N1 cells)IC₅₀: 0.122 ± 0.037 µM[3]
P2Y₆ ReceptorInositol Phosphate AssayHuman (1321N1 cells)IC₅₀: 0.859 ± 0.053 µM[3]
P2Y (UTP-sensitive)Calcium MobilizationHuman (dU937 cells)IC₅₀: 7.7 µM[3]
P2Y (UDP-sensitive)Calcium MobilizationHuman (dU937 cells)IC₅₀: 4.5 µM[3]
Enzymes
5-Lipoxygenase (5-LOX)Enzymatic Activity AssayRat (RBL-1 cells)IC₅₀: ~2.5 µM[4][5]
5-Lipoxygenase (5-LOX)In vitro enzymatic assayN/AIC₅₀: 21.84 µM[6]
Other Signaling Pathways
CREB/PGC-1α PathwayWestern Blot/qPCRHuman (Beas-2b cells)No EC₅₀ reported; significant increase in PGC-1α expression at 5, 10, and 20 µM[7]
Wnt/β-catenin PathwayWestern BlotMurine modelNo IC₅₀ reported; prevents increases in phosphorylated GSK-3β and Wnt5a levels
NLRP3 InflammasomeCytokine Release AssayN/ANo IC₅₀ reported

Signaling Pathways and Experimental Workflows

GPR17 Antagonism

This compound has been identified as an antagonist of GPR17, an orphan G protein-coupled receptor that is phylogenetically related to both P2Y and CysLT receptors.[2] GPR17 is expressed in various tissues, including the brain, heart, and kidneys, and is implicated in processes such as myelination and ischemic brain damage.[2] The antagonistic activity of this compound at GPR17 suggests a potential mechanism for some of its observed neurological effects.

GPR17_Antagonism cluster_membrane Cell Membrane GPR17 GPR17 G_protein Gαi GPR17->G_protein Activates Ligand LTD₄ / UDP Ligand->GPR17 Activates This compound This compound This compound->GPR17 Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Ca_mobilization ↑ Ca²⁺ Mobilization PLC->Ca_mobilization Radioligand_Binding_Workflow A Prepare cell membranes expressing GPR17 B Incubate membranes with a fixed concentration of radiolabeled GPR17 ligand (e.g., [³H]-ligand) A->B C Add increasing concentrations of unlabeled this compound B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand via rapid filtration D->E F Quantify radioactivity of bound ligand using scintillation counting E->F G Plot % inhibition vs. This compound concentration to determine IC₅₀ F->G H Calculate Ki from IC₅₀ using the Cheng-Prusoff equation G->H five_LOX_Inhibition AA Arachidonic Acid five_LOX 5-Lipoxygenase (5-LOX) AA->five_LOX LTA4 Leukotriene A₄ (LTA₄) five_LOX->LTA4 LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) LTA4->CysLTs This compound This compound This compound->five_LOX Inhibits five_LOX_Assay_Workflow A Prepare purified 5-LOX enzyme or cell lysate containing 5-LOX B Pre-incubate the enzyme/lysate with varying concentrations of this compound A->B C Initiate the reaction by adding arachidonic acid (substrate) B->C D Incubate for a defined time at 37°C C->D E Stop the reaction D->E F Measure the production of 5-LOX products (e.g., LTB₄) by ELISA or LC-MS/MS E->F G Plot % inhibition vs. This compound concentration to determine IC₅₀ F->G P2Y_Antagonism cluster_membrane Cell Membrane P2Y P2Y Receptor (e.g., P2Y₁, P2Y₆) G_protein Gαq P2Y->G_protein Activates Agonist ADP / UDP Agonist->P2Y Activates This compound This compound This compound->P2Y Inhibits PLC Phospholipase C G_protein->PLC Activates IP3 IP₃ PLC->IP3 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Calcium_Mobilization_Workflow A Seed cells expressing the P2Y receptor of interest into a microplate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) A->B C Pre-incubate cells with varying concentrations of this compound B->C D Stimulate cells with a P2Y receptor agonist (e.g., ADP or UDP) C->D E Measure the change in intracellular calcium concentration using a fluorescence plate reader D->E F Plot the inhibition of the calcium response vs. This compound concentration to determine IC₅₀ E->F CREB_PGC1a_Pathway This compound This compound cAMP ↑ cAMP This compound->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB PGC1a_gene PGC-1α Gene pCREB->PGC1a_gene Activates Transcription PGC1a_protein PGC-1α Protein PGC1a_gene->PGC1a_protein Mito_biogenesis Mitochondrial Biogenesis PGC1a_protein->Mito_biogenesis Promotes Western_qPCR_Workflow cluster_western Western Blot for p-CREB cluster_qpcr qPCR for PGC-1α mRNA A1 Treat cells with this compound B1 Lyse cells and quantify protein concentration A1->B1 C1 Separate proteins by SDS-PAGE and transfer to a membrane B1->C1 D1 Probe with antibodies against phospho-CREB and total CREB C1->D1 E1 Detect and quantify band intensities D1->E1 A2 Treat cells with this compound B2 Isolate total RNA A2->B2 C2 Synthesize cDNA B2->C2 D2 Perform quantitative PCR with primers for PGC-1α and a housekeeping gene C2->D2 E2 Analyze relative gene expression D2->E2

References

Montelukast Signaling Pathways in Respiratory and Neural Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the molecular signaling pathways modulated by montelukast in both respiratory and neural cell types. It integrates quantitative data, experimental methodologies, and visual pathway diagrams to serve as a comprehensive resource for research and development.

Executive Summary

This compound is a potent and selective cysteinyl leukotriene receptor 1 (CysLT1R) antagonist widely prescribed for the management of asthma and allergic rhinitis.[1][2][3] Its primary mechanism of action in respiratory disorders involves the blockade of inflammatory pathways mediated by cysteinyl leukotrienes (cysLTs). Emerging research has revealed that this compound crosses the blood-brain barrier and exerts significant effects on neural cells, primarily by modulating neuroinflammation.[4][5] This guide delineates the distinct yet interconnected signaling cascades affected by this compound in these two critical biological systems, providing quantitative data on its activity and detailed protocols for relevant experimental models.

This compound in Respiratory Cells: The Canonical CysLT1R Antagonism Pathway

In the respiratory system, the inflammatory cascade initiated by allergens or other stimuli leads to the release of cysLTs (LTC₄, LTD₄, and LTE₄) from mast cells, eosinophils, and basophils.[2][6][7] These lipid mediators are pivotal in the pathophysiology of asthma, inducing bronchoconstriction, increasing vascular permeability, promoting mucus secretion, and recruiting eosinophils.[1][2][3][7]

This compound exerts its therapeutic effects by acting as a competitive antagonist at the CysLT1 receptor, preventing cysLTs from binding and initiating the inflammatory cascade.[2][3][6] This action leads to bronchodilation and a reduction in the overall inflammatory response.[8]

Quantitative Data: Receptor Binding and Functional Antagonism

The efficacy of this compound is underscored by its high binding affinity and potent functional antagonism at the CysLT1 receptor.

ParameterSpecies/SystemValueReference
Ki (Binding Affinity) Guinea Pig Lung0.18 ± 0.03 nM[6]
Sheep Lung4 nM[9]
U937 Cell Membranes0.52 ± 0.23 nM[6]
Guinea Pig Lung (in human plasma)0.19 ± 0.02 nM[6]
IC50 HEK293 cells (human CysLT1R)4.9 nM[10]
pA₂ (Functional Antagonism) Guinea Pig Trachea (vs. LTD₄)9.3[6]
Signaling Pathway Diagram: Respiratory Cells

The following diagram illustrates the primary mechanism of action of this compound in respiratory smooth muscle and inflammatory cells.

Montelukast_Respiratory_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cluster_effects Pathophysiological Outcomes CysLT1R CysLT1 Receptor G_Protein Gq/11 Activation CysLT1R->G_Protein Leukotrienes Cysteinyl Leukotrienes (LTD₄, LTC₄, LTE₄) Leukotrienes->CysLT1R Binds This compound This compound This compound->CysLT1R Blocks PLC PLC Activation G_Protein->PLC IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Effects Ca_PKC->Downstream Bronchoconstriction Bronchoconstriction Downstream->Bronchoconstriction Inflammation Airway Inflammation & Edema Downstream->Inflammation Mucus Mucus Secretion Downstream->Mucus

Caption: this compound competitively antagonizes the CysLT1 receptor in respiratory cells.

Secondary Anti-inflammatory Mechanisms

Beyond direct CysLT1R blockade, studies suggest this compound modulates other inflammatory pathways. In airway epithelial cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as GM-CSF, IL-6, and IL-8.[11] Furthermore, some research indicates that this compound can influence the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.[12][13] However, a paradoxical effect has been noted where this compound treatment alone might increase the expression of epithelium-derived cytokines like IL-25, IL-33, and TSLP, suggesting a complex regulatory role.[13]

This compound in Neural Cells: A Neuroinflammatory Modulator

Evidence confirms that this compound can penetrate the central nervous system, where it engages with distinct signaling pathways to modulate neuroinflammation.[4][5] This has positioned it as a candidate for repurposing in neurodegenerative and neuroinflammatory disorders.

Key Molecular Targets in the CNS

In the brain, this compound's effects are not limited to CysLT1R. It also antagonizes the G protein-coupled receptor 17 (GPR17), another receptor for cysLTs expressed on microglia, neurons, and oligodendrocytes.[14] The dual antagonism of CysLT1R and GPR17 is thought to be central to its neuroprotective effects.

Signaling Pathway Diagram: Neural Cells

The following diagram outlines the proposed signaling pathways for this compound in the central nervous system, focusing on its anti-neuroinflammatory actions.

Montelukast_Neural_Pathway cluster_stimulus Neuroinflammatory Stimulus (e.g., LPS, Aβ) cluster_microglia Microglia cluster_neuron Neuron cluster_outcome Therapeutic Outcomes Stimulus Pathological Stimuli CysLT1R_GPR17 CysLT1R / GPR17 Stimulus->CysLT1R_GPR17 Activates MAPK_NFkB MAPK & NF-κB Signaling CysLT1R_GPR17->MAPK_NFkB This compound This compound This compound->CysLT1R_GPR17 Inhibits Outcome Reduced Neuroinflammation BBB Protection Improved Cognition This compound->Outcome Activation Microglial Activation (Pro-inflammatory Phenotype) MAPK_NFkB->Activation Cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Activation->Cytokines Neuronal_Damage Neuronal Damage & Blood-Brain Barrier Disruption Cytokines->Neuronal_Damage

Caption: this compound inhibits CysLT1R/GPR17 on microglia, reducing neuroinflammation.

Effects on Microglia and Neuroinflammation

This compound has been demonstrated to reduce microglial activation, a hallmark of neuroinflammation.[15][16] In animal models of neuroinflammation, this compound treatment leads to a decrease in the soma size of microglia, indicative of a shift from an activated, pro-inflammatory state to a more quiescent, homeostatic one.[15] This is accompanied by a significant reduction in the expression and release of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α.[17][18] The underlying mechanism involves the suppression of the NF-κB and MAPK signaling pathways.[12][15]

Off-Target and Other CNS Effects

Recent studies have begun to explore mechanisms beyond cysLT receptor antagonism to explain this compound's full range of effects on the CNS, including reported neuropsychiatric adverse events. Research suggests potential off-target effects on various G-protein coupled receptors and neurotransmitter transporters.[11] One study identified the ADCY1-mediated cAMP signaling pathway as a key mediator of this compound's effects in human forebrain organoids, linking its exposure to neuronal maturation defects. This highlights the complexity of its action in the brain.

Experimental Protocols and Methodologies

The following sections provide detailed methodologies for key experiments cited in the study of this compound's signaling pathways.

In Vivo Model: Ovalbumin (OVA)-Induced Allergic Asthma

This model is standard for inducing a Th2-mediated allergic airway inflammation, mimicking key features of human asthma.

Protocol:

  • Sensitization: Female BALB/c mice (6-8 weeks old) are sensitized via intraperitoneal (i.p.) injection on days 0 and 14. Each injection consists of 50 µg of ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide (alum) in a total volume of 200 µL sterile phosphate-buffered saline (PBS).[19] Control groups receive PBS with alum only.

  • Drug Administration: this compound (e.g., 30 mg/kg) or vehicle is administered orally once daily, starting from day 21 to the end of the experiment.[4]

  • Airway Challenge: From days 28 to 30, mice are challenged by exposure to an aerosol of 1-2% OVA in saline for 20-30 minutes using an ultrasonic nebulizer.[19][20][21]

  • Endpoint Analysis (24-48h after last challenge):

    • Bronchoalveolar Lavage (BAL): The trachea is cannulated, and lungs are lavaged with PBS. The BAL fluid is collected to determine inflammatory cell counts (total and differential, especially eosinophils).

    • Histology: Lungs are fixed, sectioned, and stained (e.g., H&E for inflammation, PAS for mucus) to assess inflammatory cell infiltration and goblet cell hyperplasia.

    • Cytokine Analysis: Levels of IL-4, IL-5, and IL-13 in BAL fluid or lung homogenates are quantified by ELISA.

    • Western Blot: Lung tissue homogenates are used to analyze the expression of proteins in pathways like TGF-β1/Smad3.[4]

In Vivo Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation

This model is used to study the effects of systemic inflammation on the brain and is relevant for assessing the anti-neuroinflammatory properties of this compound.

Protocol:

  • Animal Model: Male CD-1 or C57BL/6 mice are used.

  • LPS Administration: Mice receive daily intraperitoneal (i.p.) injections of LPS (e.g., 40 µg/kg) for 5 consecutive days to induce a systemic inflammatory response leading to neuroinflammation.[17][22][23] Control animals receive saline injections.

  • Drug Administration: this compound (e.g., 3-30 mg/kg) or vehicle is co-administered with LPS.[17]

  • Endpoint Analysis:

    • Tissue Collection: At desired time points (e.g., 4 hours to several days after the last injection), mice are euthanized, and brains are collected.

    • Cytokine Measurement: Brain homogenates (cortex, hippocampus) are analyzed for levels of IL-1β, IL-6, and TNF-α using ELISA or qPCR.[17]

    • Immunohistochemistry: Brain sections are stained for microglial markers (e.g., Iba1) and astrocyte markers (e.g., GFAP) to assess neuroinflammation. Morphological analysis of microglia (e.g., soma size) is performed to quantify activation state.[15][16]

    • Behavioral Testing: A separate cohort of animals may undergo behavioral tests (e.g., open field for anxiety, Barnes maze for spatial learning) to assess functional outcomes.[17]

In Vitro Assay: Western Blot for MAPK and NF-κB Pathways

This protocol details the detection of key phosphorylated proteins to assess the activation status of these signaling cascades in cell lysates.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., A549 lung cells or BV-2 microglia) to 70-80% confluency.[24][25][26] Pre-treat with various concentrations of this compound for 1 hour, followed by stimulation with an agonist (e.g., LPS or LTD₄) for a specified time (e.g., 30-60 minutes).

  • Protein Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect lysate, and clarify by centrifugation (e.g., 14,000 rpm for 15 min at 4°C).[27]

  • Protein Quantification: Determine protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes. Load samples onto a polyacrylamide gel (e.g., 10%) and perform electrophoresis to separate proteins by size.[27][28]

  • Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of pathway proteins (e.g., p-p38, total p38; p-p65, total p65) overnight at 4°C.[7][12][29]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

  • Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize protein bands using a digital imaging system.[27] Densitometry is used to quantify band intensity, normalized to a loading control (e.g., GAPDH or β-actin).

Workflow Diagram: Experimental Analysis

Experimental_Workflow cluster_invivo In Vivo Models cluster_invitro In Vitro Models cluster_analysis Analysis Techniques Model_Selection Model Selection (e.g., OVA-Asthma, LPS-Neuroinflammation) Sensitization Sensitization / Injury Induction (OVA or LPS) Model_Selection->Sensitization Treatment Treatment (this compound vs. Vehicle) Sensitization->Treatment Challenge Challenge (if applicable) Treatment->Challenge Analysis_InVivo Endpoint Analysis Challenge->Analysis_InVivo BALF BALF Cell Counts Analysis_InVivo->BALF Histology Histology / IHC Analysis_InVivo->Histology ELISA ELISA / qPCR (Cytokines) Analysis_InVivo->ELISA WB Western Blot (Signaling Proteins) Analysis_InVivo->WB Behavior Behavioral Tests Analysis_InVivo->Behavior Cell_Culture Cell Culture (e.g., A549, BV-2) Treatment_InVitro Treatment (this compound +/- Stimulus) Cell_Culture->Treatment_InVitro Analysis_InVitro Endpoint Analysis Treatment_InVitro->Analysis_InVitro Analysis_InVitro->ELISA Analysis_InVitro->WB

References

Montelukast for Research in Neurodegenerative Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth overview of the preclinical evidence supporting the repurposing of montelukast, a cysteinyl leukotriene receptor antagonist, for the study and potential treatment of neurodegenerative diseases. It details the underlying mechanisms of action, summarizes quantitative data from key animal model studies, and provides standardized experimental protocols.

Introduction: Repurposing an Anti-Inflammatory Drug for Neurodegeneration

This compound, marketed as Singulair®, is a widely prescribed oral medication approved for the treatment of asthma and allergic rhinitis.[1][2] It functions as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R).[1][3] In recent years, a growing body of preclinical research has highlighted its potential for repurposing in neurodegenerative disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and dementia with Lewy bodies (DLB).[1][4][5][6]

The primary rationale for investigating this compound in this context is its ability to modulate neuroinflammatory pathways, which are increasingly recognized as critical contributors to the pathogenesis of these diseases.[1][5][7] Leukotrienes, the inflammatory mediators targeted by this compound, are elevated in the aging and diseased brain, where they contribute to neuroinflammation, blood-brain barrier (BBB) disruption, neurodegeneration, and inhibition of neurogenesis.[6][8][9] This guide synthesizes the current knowledge on this compound's application in neurodegenerative disease models, offering a technical resource for researchers in the field.

Mechanism of Action in the Central Nervous System

This compound exerts its effects in the central nervous system (CNS) primarily by antagonizing cysteinyl leukotriene receptors, which are expressed on various brain cells, including microglia, astrocytes, neurons, and endothelial cells.[1][5][9] Its key mechanisms are detailed below.

The Leukotriene Signaling Pathway

Cysteinyl leukotrienes (Cys-LTs) are potent pro-inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway.[8] In the brain, microglia are a major source of leukotrienes.[1][8] These Cys-LTs signal through receptors, primarily CysLT1R and the G protein-coupled receptor 17 (GPR17), which this compound is known to inhibit.[8][9][10][11] This signaling cascade promotes microglial activation, cytokine release, and BBB permeability, all hallmarks of neuroinflammation.[5][8]

Leukotriene_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_receptors Target Cell Membrane cluster_downstream Downstream Effects Arachidonic Acid Arachidonic Acid FLAP FLAP 5-LOX 5-Lipoxygenase FLAP->5-LOX LTA4 LTA4 5-LOX->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTC4 LTC4 LTC4_Synthase->LTC4 LTD4 LTD4 LTC4->LTD4 converted GPR17 GPR17 LTC4->GPR17 binds LTE4 LTE4 LTD4->LTE4 converted CysLT1R CysLT1R LTD4->CysLT1R binds LTD4->GPR17 binds Neuroinflammation Neuroinflammation CysLT1R->Neuroinflammation BBB_Disruption BBB Disruption CysLT1R->BBB_Disruption Neurodegeneration Neurodegeneration CysLT1R->Neurodegeneration GPR17->Neuroinflammation This compound This compound This compound->CysLT1R antagonizes This compound->GPR17 antagonizes

Caption: Leukotriene signaling pathway and this compound's inhibitory action.

Pleiotropic Effects in Neurodegeneration

Beyond direct antagonism of leukotriene receptors, this compound has demonstrated several other neuroprotective effects in preclinical models:

  • Amyloid and Tau Pathology: In models of AD, this compound has been shown to modulate the amyloid clearance process by increasing levels of enzymes like neprilysin and insulin-degrading enzyme.[4] It may also affect tau hyperphosphorylation.[12]

  • Alpha-Synuclein Aggregation: In a mouse model of dementia with Lewy bodies, this compound treatment reduced the load of human alpha-synuclein and restored memory.[1][6] This effect may be linked to the modulation of autophagy, as indicated by changes in beclin-1 expression.[6]

  • Neurogenesis and BBB Integrity: Studies in aged rats demonstrated that this compound treatment can increase hippocampal neurogenesis, reduce neuroinflammation, and restore the integrity of the blood-brain barrier, collectively contributing to improved learning and memory.[9][10] The pro-neurogenic effect is mediated through the inhibition of the GPR17 receptor on progenitor cells.[10]

  • Modulation of Microglia: this compound has been shown to shift microglia from a pro-inflammatory, disease-associated phenotype towards a more homeostatic state.[1][8]

Preclinical Evidence: Quantitative Data from Disease Models

This compound has been evaluated in various rodent models of neurodegenerative diseases. The following tables summarize the quantitative findings from key studies.

Alzheimer's Disease (AD) Models
Study (Reference)Animal ModelThis compound Dose & DurationKey Molecular & Cellular FindingsKey Cognitive & Behavioral Findings
Michael et al., 2021[1][8]5xFAD Transgenic Mice3.3 or 10 mg/kg/day for 13 weeks- Downregulated genes related to AD-associated microglia.- Increased number of homeostatic (Tmem119+) microglia.- Reduced infiltration of CD8+ T-cells into the brain.- High dose (10 mg/kg) significantly improved cognitive functions in a touchscreen-based learning task.
Marschallinger et al., 2015[10][12]Aged (20-month-old) Wistar Rats10 mg/kg/day for 6 weeks- Reduced microglia activation.- Increased hippocampal neurogenesis.- Restored blood-brain barrier integrity.- Improved learning and memory in the Morris water maze test.
Lai et al., 2014[1]Aβ₁₋₄₂-infused MiceNot specified- Reduced neurotoxicity and memory impairment.- Ameliorated memory impairment.
Parkinson's Disease (PD) Models
Study (Reference)Animal ModelThis compound Dose & DurationKey Molecular & Biochemical FindingsKey Motor Function Findings
Mansour et al., 2018[1][13]Rotenone-induced PD in Rats5 or 10 mg/kg/day for 14 days- Decreased brain Malondialdehyde (MDA) levels.- Increased brain Glutathione (GSH) levels.- Significantly decreased TNF-α levels.- Attenuated microglial activation/p38 MAPK expression.- Significant increase in locomotor activity (Open Field Test).- Significant increase in time to fall (Rota-rod test).- Significant decrease in retraction time (Catalepsy test).
Jang et al., 2017[1][5]6-OHDA-induced PD in MiceNot specified- Protected nigral dopaminergic neurons.- Attenuated production of TNF-α and IL-1β.- Reduced microglial activation.- Did not significantly improve motor functions.[1]
Anonymous, 2025[14]Line 61 (α-synuclein transgenic) Mice10 mg/kg/day for 10 weeks- Downregulated SGK1 gene, suggesting reduced NFκB pathway activity.- Shifted microglia towards a smaller, more ramified morphology.- Significantly improved performance in the beam walk test.
Anonymous, 2024[15]A53T (α-synuclein transgenic) Mice10 mg/kg/day for 5 weeks- Significantly reduced brain uptake of [¹⁸F]GSK1482160 (P2X7R PET tracer), indicating reduced neuroinflammation.- Significantly improved motor deficits (Grip test: 0.736 ± 0.011 N vs. 0.630 ± 0.020 N for vehicle, p < 0.0001).
Other Neurodegenerative Disease Models
Study (Reference)Disease ModelAnimal ModelThis compound Dose & DurationKey Findings
Marschallinger et al., 2020[1][6]Dementia with Lewy Bodies (DLB)Human α-synuclein transgenic miceNot specified- Restored memory.- Modulated beclin-1 expression (autophagy marker).- Reduced human α-synuclein load.
Kalonia et al., 2010[4]Huntington's-like NeurotoxicityQuinolinic acid/malonic acid-induced in ratsNot specified- Protective effect against neurotoxicity.- Alterations in behavioral, biochemical, and mitochondrial parameters.
Bonfanti et al., 2020[11]Amyotrophic Lateral Sclerosis (ALS)SOD1G93A MiceNot specified- Blocked GPR17 and increased differentiation of oligodendrocyte progenitor cells (OPCs).- Extended survival and ameliorated motor function in female mice.[16]

Experimental Protocols and Methodologies

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

General Experimental Workflow

A typical preclinical study evaluating this compound involves animal model induction or selection, chronic drug administration, behavioral testing to assess functional outcomes, and post-mortem tissue analysis.

Experimental_Workflow start Animal Model Selection (e.g., 5xFAD, Rotenone-induced) grouping Randomization into Treatment Groups start->grouping treatment_veh Group 1: Vehicle Control (e.g., Saline, Oral Film w/o API) grouping->treatment_veh treatment_mtk Group 2: this compound (e.g., 10 mg/kg/day, oral) grouping->treatment_mtk chronic_tx Chronic Daily Administration (e.g., 6-13 weeks) treatment_veh->chronic_tx treatment_mtk->chronic_tx behavior Behavioral Assessments (e.g., MWM, Open Field, Rota-rod) chronic_tx->behavior endpoint Study Endpoint & Euthanasia behavior->endpoint tissue_coll Tissue Collection (Brain, CSF, Blood) endpoint->tissue_coll analysis Biochemical & Histological Analysis (ELISA, IHC, Western Blot, RNAseq) tissue_coll->analysis

Caption: A generalized experimental workflow for preclinical this compound studies.

Drug Preparation and Administration
  • Formulation: this compound sodium can be dissolved in sterile saline for intraperitoneal (i.p.) injection.[17][18] For oral administration, it can be given via gavage or incorporated into a vehicle. A novel mucoadhesive oral film (this compound VersaFilm) has been developed to improve bioavailability and ease of administration, particularly for dysphagic patients, and has been used in mouse models.[2][8][19]

  • Dosage: Doses in rodent models typically range from 1 mg/kg to 10 mg/kg per day.[8][13][14][17] Higher doses have been explored, and some studies suggest that the neuroprotective effects are dose-dependent.[8][20]

  • Route of Administration: Oral gavage and placement of mucoadhesive film on the buccal mucosa are common for chronic studies.[14][19] Intraperitoneal injections are also used.[13][17][18]

Key Experimental Models and Procedures
  • Rotenone-Induced Parkinson's Disease Model (Rats):

    • Induction: Administer rotenone (e.g., 2.5 mg/kg, i.p.) for a set period (e.g., 10 days) to induce dopaminergic neurodegeneration.[13]

    • Treatment: Begin daily oral administration of this compound (e.g., 5 or 10 mg/kg) or vehicle for the specified treatment duration (e.g., 14 days).[13]

    • Behavioral Testing (Day 25):

      • Open Field Test: Assess locomotor activity and anxiety-like behavior.[13]

      • Rota-rod Test: Measure motor coordination and balance.[13]

      • Catalepsy Test: Evaluate extrapyramidal motor dysfunction.[13]

    • Biochemical Analysis: Collect brain samples to measure levels of oxidative stress markers (MDA, GSH) and inflammatory cytokines (TNF-α) via ELISA or other immunoassays.[13]

  • 5xFAD Transgenic Alzheimer's Disease Model (Mice):

    • Animals: Use 5xFAD mice, which develop significant amyloid pathology. Treatment is often initiated at an age when pathology is already present (e.g., 5 months).[8][19]

    • Treatment: Administer this compound (e.g., 3.3 or 10 mg/kg/day) or placebo daily for an extended period (e.g., 13 weeks) using a mucoadhesive film.[8][19]

    • Cognitive Testing: Employ touchscreen-based tasks to assess learning and memory, which can provide sensitive measures of cognitive function.[8]

    • Molecular Analysis:

      • RNA-sequencing: Perform whole-genome transcriptomic profiling of hippocampal tissue to identify differentially expressed genes related to neuroinflammation and microglial phenotypes.[8]

      • Immunohistochemistry: Use antibodies against Iba1 (microglia), Tmem119 (homeostatic microglia), and CD8 (T-cells) to quantify cellular changes in the brain.[8]

Visualization of this compound's Neuroprotective Mechanisms

The pleiotropic effects of this compound converge to promote neuronal health and improve function in disease models.

Montelukast_Mechanisms cluster_input This compound Administration cluster_mechanisms Cellular & Molecular Effects cluster_outcomes Functional Outcomes MTK This compound a1 CysLT1R / GPR17 Antagonism MTK->a1 a2 Reduced Microglial Activation & Pro-inflammatory Cytokines a1->a2 a5 Increased Neurogenesis a1->a5 a6 Restored BBB Integrity a1->a6 o1 Enhanced Neuronal Survival a2->o1 a3 Decreased Oxidative Stress a3->o1 a4 Reduced Protein Aggregation (Aβ, α-synuclein) a4->o1 o3 Improved Cognitive Function a5->o3 a6->o1 o2 Improved Synaptic Function o1->o2 o2->o3 o4 Improved Motor Function o2->o4

Caption: Logical relationships of this compound's mechanisms and outcomes.

Clinical Translation and Future Directions

The promising preclinical data have prompted the initiation of several clinical trials to evaluate this compound in patients with neurodegenerative diseases.

  • Alzheimer's Disease: Phase II trials are underway to assess the safety and efficacy of this compound in individuals with mild to moderate AD or mild cognitive impairment (MCI).[5][21][22] One trial is using escalating doses from 10 mg to 40 mg daily.[1][22] Another trial, the BUENA study (NCT03402503), is testing a novel oral film formulation.[5][21] Preliminary results from the BUENA trial suggest a dose of 30mg twice daily may provide a cognitive benefit.[23]

  • Parkinson's Disease: An open-label safety and tolerability trial in PD patients using 40 mg of this compound daily has been conducted.[5][24] Results showed the drug was well-tolerated and crossed the BBB, motivating future randomized controlled trials.[24]

While the repurposing of this compound is a promising avenue of research, several questions remain. Optimal dosing for CNS effects, which may be higher than the standard 10 mg dose for asthma, needs to be determined.[8][20] The long-term safety of higher doses, particularly concerning potential neuropsychiatric side effects, must be carefully evaluated in the target elderly population.[1][12]

References

Structural Analysis of Montelukast and its Receptor Binding: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Montelukast is a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R), a key component in the inflammatory cascade of respiratory diseases such as asthma and allergic rhinitis.[1][2] This technical guide provides a comprehensive overview of the structural analysis of this compound and its interaction with CysLT1R. It delves into the molecular mechanisms of action, detailed experimental protocols for studying receptor binding and function, and a summary of quantitative binding affinity data. Furthermore, this guide presents signaling pathway and experimental workflow diagrams to visually articulate the complex processes involved in this compound's pharmacology.

Introduction: The Cysteinyl Leukotriene Pathway and this compound's Role

Cysteinyl leukotrienes (CysLTs), namely LTC₄, LTD₄, and LTE₄, are lipid mediators derived from arachidonic acid.[2][3] These molecules are synthesized and released by various inflammatory cells, including mast cells and eosinophils, and play a pivotal role in the pathophysiology of asthma and allergic rhinitis.[2][4] They exert their pro-inflammatory effects by binding to CysLT receptors, primarily CysLT1R.[2][3]

Activation of CysLT1R, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular events, including:

  • Bronchoconstriction: Contraction of airway smooth muscle, leading to narrowing of the airways.[2]

  • Increased Vascular Permeability: Resulting in airway edema.[1]

  • Mucus Hypersecretion: Contributing to airway obstruction.[1][2]

  • Recruitment of Inflammatory Cells: Perpetuating the inflammatory response.[2]

This compound functions as a competitive antagonist at the CysLT1R, selectively blocking the binding of CysLTs, particularly LTD₄.[2][5] This blockade inhibits the downstream signaling pathways, thereby alleviating the symptoms of asthma and allergic rhinitis.[1][2]

Structural Analysis of this compound-CysLT1R Interaction

While the crystal structure of CysLT1R in complex with this compound is not yet publicly available, the structures with other antagonists, zafirlukast and pranlukast, provide a valuable template for understanding the binding site.[6] Computational modeling and site-directed mutagenesis studies have further elucidated the key interactions.

The binding pocket of CysLT1R is located within the transmembrane (TM) helices. This compound, with its characteristic quinoline and phenylpropyl moieties, is predicted to occupy this pocket, forming a network of hydrophobic and specific polar interactions with key amino acid residues. These interactions stabilize the receptor in an inactive conformation, preventing the conformational changes required for G protein coupling and signal transduction.

Quantitative Analysis of this compound Binding Affinity

The binding affinity of this compound for CysLT1R has been quantified using various in vitro assays. The most common parameters are the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Ki). The following table summarizes representative binding affinity data from the literature.

Parameter Value (nM) Cell/Tissue System Radioligand
IC₅₀4.9HEK293 cells expressing human CysLT1RNot Specified
IC₅₀0.5 - 2.3Not SpecifiedNot Specified
Ki1.14Not SpecifiedNot Specified
IC₅₀0.122 (µM)1321N1 astrocytoma cells expressing human P2Y₁ receptors[³H]MRS2279
IC₅₀4.3 (µM)dU937 cells (for UTP-induced calcium mobilization)Not Specified
IC₅₀7.7 (µM)dU937 cells (for UDP-induced calcium mobilization)Not Specified

Note: IC₅₀ and Ki values can vary depending on the experimental conditions, such as the cell type, radioligand used, and assay buffer composition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with CysLT1R.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor and is used to determine the affinity (Ki) of a competing unlabeled ligand like this compound.

4.1.1. Membrane Preparation

  • From Cultured Cells (e.g., HEK293 expressing CysLT1R or differentiated U937 cells):

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cellular debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • From Human Lung Tissue:

    • Obtain fresh or frozen human lung tissue and mince it on ice.

    • Homogenize the tissue in ice-cold lysis buffer with protease inhibitors.

    • Follow steps 4-6 as described for cultured cells.[7]

4.1.2. Binding Assay Protocol

  • In a 96-well plate, add the following components in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • A fixed concentration of radiolabeled CysLT1R ligand (e.g., [³H]LTD₄).[7]

    • Increasing concentrations of unlabeled this compound (for competition curve) or a high concentration of an unlabeled ligand (for non-specific binding).

    • Membrane preparation (typically 20-50 µg of protein per well).

  • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[7]

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

  • Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the competition binding data using non-linear regression to determine the IC₅₀ of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization

This assay measures the functional consequence of receptor activation, specifically the increase in intracellular calcium concentration upon agonist stimulation, and the inhibitory effect of an antagonist like this compound.

4.2.1. Cell Preparation

  • Plate cells expressing CysLT1R (e.g., HEK293-CysLT1R or primary cells) in a black-walled, clear-bottom 96-well plate.

  • Culture the cells until they reach the desired confluency.

4.2.2. Calcium Mobilization Assay Protocol

  • Prepare a calcium-sensitive fluorescent dye solution (e.g., using a FLIPR Calcium 3 assay kit) according to the manufacturer's instructions.[8]

  • Remove the culture medium from the cells and add the dye solution to each well.

  • Incubate the plate for 1 hour at 37°C to allow the cells to load the dye.[8]

  • During the incubation, prepare a plate containing different concentrations of this compound and a fixed concentration of a CysLT1R agonist (e.g., LTD₄).

  • Place both the cell plate and the compound plate into a fluorescence imaging plate reader (e.g., FlexStation).

  • Establish a baseline fluorescence reading for a few seconds.

  • The instrument will then automatically add the this compound (or vehicle) followed by the agonist to the cell plate.

  • Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Analyze the data by calculating the peak fluorescence response and determine the inhibitory effect of this compound at different concentrations to calculate its IC₅₀.

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

CysLT1R Signaling Pathway and this compound's Point of Inhibition

CysLT1R_Signaling_Pathway cluster_legend Legend AA Arachidonic Acid CysLTs CysLTs (LTC4, LTD4, LTE4) AA->CysLTs 5-LOX Pathway CysLT1R CysLT1 Receptor CysLTs->CysLT1R Binds to Gq11 Gq/11 CysLT1R->Gq11 Activates This compound This compound This compound->CysLT1R Blocks PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects: - Bronchoconstriction - Inflammation - Mucus Secretion Ca_release->Downstream PKC->Downstream key_agonist Agonist/Mediator key_antagonist Antagonist key_receptor Receptor key_effector Signaling Effector

Caption: CysLT1R signaling cascade and the inhibitory action of this compound.

Experimental Workflow for this compound-CysLT1R Characterization

Experimental_Workflow start Start: Characterization of a CysLT1R Antagonist (this compound) receptor_prep Receptor Source Preparation (e.g., CysLT1R-expressing cells) start->receptor_prep binding_assay Radioligand Binding Assay (Competition with [³H]LTD₄) receptor_prep->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) receptor_prep->functional_assay binding_data Determine Binding Affinity (IC₅₀, Ki) binding_assay->binding_data structural_studies Structural & Computational Studies (Homology Modeling, Docking) binding_data->structural_studies functional_data Determine Functional Potency (IC₅₀ for inhibition) functional_assay->functional_data functional_data->structural_studies binding_site Identify Key Binding Residues & Interaction Mode structural_studies->binding_site end End: Comprehensive Profile of This compound-CysLT1R Interaction binding_site->end

Caption: Workflow for characterizing this compound's interaction with CysLT1R.

Conclusion

This compound's efficacy as a CysLT1R antagonist is well-supported by extensive structural and functional data. Its high-affinity binding to the receptor effectively blocks the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this compound and the development of novel CysLT1R modulators. A thorough understanding of its binding mechanism at the molecular level is paramount for designing next-generation therapeutics with improved efficacy and safety profiles for the management of inflammatory airway diseases.

References

The Genesis of a Landmark Asthma Therapy: An In-depth Technical Guide to the Early-Phase Development and History of Montelukast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase development and history of montelukast, a selective cysteinyl leukotriene receptor antagonist. From the foundational understanding of asthma pathophysiology to the intricacies of its preclinical and clinical evaluation, this document details the scientific journey of this significant therapeutic agent.

Foundational Rationale: Targeting the Cysteinyl Leukotriene Pathway

The development of this compound was predicated on the critical scientific discovery of the role of cysteinyl leukotrienes (CysLTs) as key mediators in the pathophysiology of asthma. In the 1970s and 1980s, research identified a substance, then known as the "slow-reacting substance of anaphylaxis" (SRS-A), as a potent bronchoconstrictor released during allergic reactions.[1] Subsequent work identified SRS-A as a mixture of three CysLTs: LTC₄, LTD₄, and LTE₄.[1]

These lipid mediators are produced from arachidonic acid via the 5-lipoxygenase pathway in various inflammatory cells, including mast cells and eosinophils.[2] CysLTs exert their effects by binding to specific receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1), which is prominently expressed in the human airway, including on smooth muscle cells and eosinophils.[2][3] The activation of the CysLT1 receptor by its ligands triggers a cascade of events that underpin the clinical manifestations of asthma:

  • Potent Bronchoconstriction: A primary and immediate effect, leading to the narrowing of the airways.

  • Increased Vascular Permeability: Resulting in airway edema.

  • Enhanced Mucus Secretion: Contributing to airway obstruction.

  • Recruitment of Eosinophils: Fueling chronic airway inflammation.[2][4]

This understanding provided a clear therapeutic rationale: a selective antagonist of the CysLT1 receptor could block these downstream effects and offer a novel treatment for asthma. This hypothesis drove the extensive research and development efforts at Merck & Co. that ultimately led to the discovery of this compound.[1]

Preclinical Development and In Vitro Characterization

The preclinical development of this compound focused on demonstrating its potency, selectivity, and efficacy in relevant in vitro and in vivo models.

In Vitro Receptor Binding and Functional Antagonism

A critical first step was to quantify the binding affinity of this compound for the CysLT1 receptor and its ability to functionally antagonize the effects of CysLTs. This was achieved through radioligand binding assays and in vitro functional assays.

Data Presentation: In Vitro Activity of this compound

ParameterDescriptionValueAssay SystemReference
Ki Inhibition constant for [³H]LTD₄ binding to the CysLT1 receptor. A lower Ki indicates higher binding affinity.0.52 nMDifferentiated Human U937 Cells[5]
IC₅₀ Half-maximal inhibitory concentration for LTD₄-induced calcium mobilization.Not explicitly quantified, but shown to completely inhibit LTD₄-induced calcium flux.Human Monocytes[6]
IC₅₀ Half-maximal inhibitory concentration for UTP-induced calcium mobilization (off-target effect).7.7 µMdU937 cells[7]
IC₅₀ Half-maximal inhibitory concentration for UDP-induced calcium mobilization (off-target effect).4.5 µMdU937 cells[7]
pA₂ A measure of antagonist potency from functional assays.9.3Guinea Pig Trachea (LTD₄-induced contraction)[8]
Preclinical Efficacy in Animal Models

In vivo studies were crucial to demonstrate that the in vitro activity of this compound translated into a therapeutic effect. A key model involved inducing bronchoconstriction in animals with CysLTs.

Data Presentation: Preclinical Efficacy of this compound in Guinea Pig Model of Bronchoconstriction

Experimental ModelAgonistThis compound Pre-treatmentOutcomeResultReference
Ovalbumin-sensitized guinea pigsInhaled LTC₄Inhaled this compound (10 mg/ml)Peak increase in airway opening pressure (Pao)Potent suppression of Pao increase (P<0.01 vs. saline control)[9]
Ovalbumin-sensitized guinea pigsInhaled LTD₄Inhaled this compound (10 mg/ml)Peak increase in airway opening pressure (Pao)Potent suppression of Pao increase (P<0.01 vs. saline control); effect lasted at least 24 hours[9]

Clinical Development Program

The clinical development of this compound was a multi-phase process designed to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I Clinical Trials: Safety and Pharmacokinetics

Phase I studies were conducted in healthy volunteers to establish the safety profile of this compound and to understand its pharmacokinetic properties. These studies determined that this compound is rapidly absorbed after oral administration, is highly protein-bound, and is extensively metabolized prior to excretion, primarily via the bile. These early trials also identified a suitable once-daily dosing regimen.

Phase II Clinical Trials: Dose-Ranging and Efficacy

Phase II trials were designed to evaluate the efficacy of this compound in patients with asthma and to determine the optimal dose. A notable Phase II dose-ranging study demonstrated that this compound, at doses as low as 10 mg once daily, produced significant improvements in asthma control endpoints compared to placebo.[10]

Data Presentation: Key Findings from a Phase II Dose-Ranging Study [10]

EndpointPooled this compound Groups vs. Placebo (Least-Square Mean Difference)95% Confidence Intervalp-value
% Change in Morning FEV₁ 10.30%5.56 to 15.04≤ 0.050
As-needed β-agonist use (puffs/day) -0.98-1.53 to -0.44≤ 0.050
Morning Peak Expiratory Flow Rate (L/min) 18.808.62 to 28.98≤ 0.050
Phase III Clinical Trials: Confirmation of Efficacy and Safety

Large-scale, multicenter Phase III trials were conducted to confirm the efficacy and safety of the 10 mg once-daily dose of this compound in a broader patient population with chronic asthma. These pivotal studies provided the robust data necessary for regulatory approval.

Data Presentation: Representative Phase III Clinical Trial Results in Adults with Chronic Asthma [11]

EndpointThis compound (10 mg/day)Placebop-value (vs. Placebo)
Forced Expiratory Volume in 1 second (FEV₁) Significant improvement-< 0.001
Daytime Asthma Symptoms Significant improvement-< 0.001
"As-needed" β-agonist use Significant reduction-< 0.001
Nocturnal Awakenings Significant reduction-< 0.001
Asthma Exacerbations Significant reduction-< 0.001
Peripheral Blood Eosinophil Counts Significant decrease-< 0.001

These trials established this compound as an effective and well-tolerated treatment for chronic asthma, with a safety profile comparable to placebo.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments central to the early development of this compound.

Competitive Radioligand Binding Assay for CysLT1 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the CysLT1 receptor.

Materials:

  • Membrane preparations from cells expressing the human CysLT1 receptor (e.g., differentiated U937 cells).

  • Radioligand: [³H]Leukotriene D₄ ([³H]LTD₄).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize CysLT1-expressing cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and re-centrifuge. The final pellet is resuspended in assay buffer, and protein concentration is determined.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Total Binding: Membrane preparation, [³H]LTD₄, and assay buffer.

    • Non-specific Binding: Membrane preparation, [³H]LTD₄, and a high concentration of an unlabeled CysLT1 ligand.

    • Competition: Membrane preparation, [³H]LTD₄, and increasing concentrations of this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC₅₀ value from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][9][12][13][14]

In Vitro Functional Assay: LTD₄-Induced Calcium Mobilization

Objective: To determine the functional antagonist activity (IC₅₀) of this compound by measuring its ability to inhibit LTD₄-induced intracellular calcium mobilization.

Materials:

  • Human monocytes or a cell line expressing the CysLT1 receptor (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Leukotriene D₄ (LTD₄).

  • This compound.

  • Appropriate cell culture medium and buffers.

  • Fluorometric imaging plate reader.

Procedure:

  • Cell Preparation: Culture the cells to an appropriate density and seed them in a black, clear-bottom 96-well plate.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This allows the dye to enter the cells.

  • Antagonist Pre-incubation: Wash the cells to remove extracellular dye and then pre-incubate them with varying concentrations of this compound or vehicle control for a defined period (e.g., 10-15 minutes).

  • Agonist Stimulation: Place the plate in a fluorometric imaging plate reader. Establish a baseline fluorescence reading, and then add a fixed concentration of LTD₄ to stimulate the cells.

  • Measurement: Continuously record the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Normalize the data by expressing the response as a percentage of the maximal response to LTD₄ in the absence of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Pivotal Phase III Clinical Trial in Chronic Asthma: A Representative Protocol Outline

Title: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy and Safety of this compound in Adult Patients with Chronic Asthma.

Primary Objective: To evaluate the effect of this compound 10 mg once daily on forced expiratory volume in one second (FEV₁) compared to placebo.

Key Inclusion Criteria:

  • Male and female patients aged 15 years or older.

  • Diagnosis of chronic, stable asthma.

  • FEV₁ between 50% and 85% of the predicted value.

  • Demonstrated reversibility of airway obstruction after inhaled β-agonist administration (e.g., ≥15% improvement in FEV₁).

  • A minimum predefined level of daytime asthma symptoms and "as-needed" β-agonist use.

Key Exclusion Criteria:

  • History of life-threatening asthma exacerbation.

  • Recent respiratory tract infection.

  • Current use of oral corticosteroids or other leukotriene modifiers.

Study Design:

  • Run-in Period: A 2-week single-blind placebo period to establish baseline asthma status.

  • Treatment Period: A 12-week double-blind period where patients are randomized to receive either this compound 10 mg or a matching placebo once daily in the evening.

  • Washout Period: A 3-week single-blind placebo period to assess for rebound effects.

Primary Efficacy Endpoint:

  • Change from baseline in morning FEV₁.

Secondary Efficacy Endpoints:

  • Daytime asthma symptom scores.

  • "As-needed" β-agonist use.

  • Nocturnal awakenings due to asthma.

  • Morning and evening peak expiratory flow rates.

  • Incidence of asthma exacerbations.

  • Peripheral blood eosinophil counts.

  • Asthma-specific quality of life scores.

Safety Assessments:

  • Monitoring of adverse events.

  • Physical examinations.

  • Vital signs.

  • Clinical laboratory tests.

Statistical Analysis:

  • The primary efficacy analysis would typically be an analysis of covariance (ANCOVA) on the change from baseline in FEV₁, with treatment and study center as factors and baseline FEV₁ as a covariate.

  • Secondary endpoints would be analyzed using appropriate statistical methods (e.g., ANCOVA for continuous variables, logistic regression for categorical variables).

Visualizations of Key Pathways and Processes

Cysteinyl Leukotriene (CysLT) Synthesis and CysLT1 Receptor Signaling Pathway

CysLT_Pathway cluster_CysLTs Cysteinyl Leukotrienes (CysLTs) Arachidonic_Acid Arachidonic Acid (from cell membrane) FLAP FLAP Arachidonic_Acid->FLAP Five_LOX 5-Lipoxygenase (5-LO) FLAP->Five_LOX LTA4 Leukotriene A₄ (LTA₄) Five_LOX->LTA4  Metabolism LTC4_Synthase LTC₄ Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C₄ (LTC₄) LTC4_Synthase->LTC4 LTD4 Leukotriene D₄ (LTD₄) LTC4->LTD4 LTE4 Leukotriene E₄ (LTE₄) LTD4->LTE4 CysLT1_Receptor CysLT1 Receptor (GPCR) LTD4->CysLT1_Receptor Binds to Gq_Protein Gq Protein Activation CysLT1_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP₃ and DAG Production PLC->IP3_DAG Calcium_Mobilization ↑ Intracellular Ca²⁺ IP3_DAG->Calcium_Mobilization Pathophysiological_Effects Pathophysiological Effects: • Bronchoconstriction • Airway Edema • Mucus Secretion • Eosinophil Recruitment Calcium_Mobilization->Pathophysiological_Effects This compound This compound This compound->CysLT1_Receptor Antagonizes

Caption: CysLT synthesis and CysLT1 receptor signaling pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

Binding_Assay_Workflow cluster_AssayWells Well Types Start Start Membrane_Prep Membrane Preparation (CysLT1-expressing cells) Start->Membrane_Prep Assay_Setup Assay Plate Setup (96-well) Membrane_Prep->Assay_Setup Total_Binding Total Binding (Membrane + [³H]LTD₄) NSB Non-specific Binding (Membrane + [³H]LTD₄ + excess unlabeled ligand) Competition Competition (Membrane + [³H]LTD₄ + this compound) Incubation Incubation (to reach equilibrium) Filtration Filtration & Washing (separate bound/free ligand) Incubation->Filtration Counting Scintillation Counting (measure radioactivity) Filtration->Counting Data_Analysis Data Analysis Counting->Data_Analysis IC50_Determination Determine IC₅₀ Data_Analysis->IC50_Determination Ki_Calculation Calculate Ki (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation End End Ki_Calculation->End Total_Binding->Incubation NSB->Incubation Competition->Incubation

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship: Early-Phase Drug Development of this compound

Drug_Development_Workflow cluster_Preclinical Preclinical Activities Target_ID Target Identification (CysLT1 Receptor) Lead_Discovery Lead Discovery & Optimization Target_ID->Lead_Discovery Preclinical Preclinical Studies Lead_Discovery->Preclinical In_Vitro In Vitro Studies (Binding & Functional Assays) In_Vivo In Vivo Studies (Animal Models of Asthma) Tox Toxicology Studies IND Investigational New Drug (IND) Application Filing Phase1 Phase I Clinical Trial (Safety & PK in healthy volunteers) IND->Phase1 Phase2 Phase II Clinical Trial (Efficacy & Dose-ranging in patients) Phase1->Phase2 Phase3 Phase III Clinical Trial (Large-scale efficacy & safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval FDA Approval NDA->Approval In_Vitro->IND In_Vivo->IND Tox->IND

References

Methodological & Application

Montelukast In Vitro Assay Development and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast is a selective and potent cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, widely prescribed for the treatment of asthma and allergic rhinitis. Its therapeutic efficacy stems from its ability to block the pro-inflammatory effects of cysteinyl leukotrienes (CysLTs), such as leukotriene D4 (LTD4), which are key mediators in the pathophysiology of these inflammatory airway diseases.[1][2] The in vitro characterization of this compound is crucial for understanding its mechanism of action, determining its potency and selectivity, and for the development of novel CysLT1R antagonists.

These application notes provide a detailed overview of the essential in vitro assays for characterizing this compound, including comprehensive experimental protocols and data presentation. The described methodologies are fundamental for researchers in pharmacology, drug discovery, and related fields engaged in the study of CysLT receptor antagonists.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the CysLT1 receptor, thereby preventing the binding of endogenous CysLTs like LTD4.[1] The CysLT1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its ligands, primarily couples to the Gq/11 family of G proteins.[1] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] This signaling pathway ultimately results in various cellular responses, including smooth muscle contraction, cellular proliferation, and migration.[3] this compound's antagonism of this pathway forms the basis of its anti-inflammatory and bronchodilatory effects.

Data Presentation

The following tables summarize the quantitative data for this compound's in vitro activity from key pharmacological assays.

Table 1: CysLT1 Receptor Binding Affinity of this compound

RadioligandCell/Tissue SourceAssay TypeKi (nM)Reference
[³H]LTD₄Differentiated Human U937 CellsRadioligand Binding0.52[4]

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonism of this compound in Calcium Mobilization Assays

AgonistCell LineAssay TypeIC50 (µM)Reference
UDPdU937 cellsCalcium Mobilization4.5[5]
UTPdU937 cellsCalcium Mobilization7.7[5]
2-MeSADP1321N1 human astrocytes expressing P2Y₁ receptorsInositol Phosphate Production0.122[5]
UDP1321N1 human astrocytes expressing P2Y₆ receptorsInositol Phosphate Production0.859[5]

IC50 (Half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits 50% of the maximal response induced by an agonist.

Mandatory Visualizations

GpcrSignal cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CysLT1R CysLT1 Receptor This compound->CysLT1R Inhibits LTD4 LTD4 LTD4->CysLT1R Activates Gq_11 Gq/11 Protein CysLT1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Contraction, Proliferation) Ca_release->Cellular_Response PKC->Cellular_Response AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (CysLT1R-expressing cells) Membrane_Prep Membrane Preparation (for binding assay) Cell_Culture->Membrane_Prep Cell_Plating Cell Plating (for functional assays) Cell_Culture->Cell_Plating Binding_Assay Radioligand Binding Assay ([³H]LTD₄ + this compound) Membrane_Prep->Binding_Assay Calcium_Assay Calcium Mobilization Assay (LTD₄ + this compound) Cell_Plating->Calcium_Assay Reporter_Assay Reporter Gene Assay (LTD₄ + this compound) Cell_Plating->Reporter_Assay Binding_Analysis Determine Ki Binding_Assay->Binding_Analysis Functional_Analysis Determine IC50 Calcium_Assay->Functional_Analysis Reporter_Assay->Functional_Analysis LogicalRelationship cluster_assays In Vitro Assays cluster_functional cluster_outcomes Pharmacological Profile This compound This compound Characterization Binding Receptor Binding Assay This compound->Binding Functional Functional Assays This compound->Functional Affinity Binding Affinity (Ki) Binding->Affinity Calcium Calcium Mobilization Functional->Calcium Reporter Reporter Gene Functional->Reporter Potency Functional Potency (IC50) Calcium->Potency Reporter->Potency Mechanism Mechanism of Action Affinity->Mechanism Potency->Mechanism

References

Administration of Montelukast in Rodent Models of Asthma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast, a selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, is a widely used medication for the treatment of asthma and allergic rhinitis.[1][2] Its mechanism of action involves blocking the effects of cysteinyl leukotrienes, which are potent inflammatory mediators that contribute to bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment.[1][2] Rodent models of asthma are indispensable tools for preclinical evaluation of anti-asthmatic drugs like this compound. These models, most commonly induced by allergens such as ovalbumin (OVA), allow for the investigation of drug efficacy on key pathological features of asthma, including airway hyperresponsiveness (AHR), inflammation, and airway remodeling.[3][4][5] This document provides detailed application notes and standardized protocols for the administration and evaluation of this compound in rodent models of asthma.

Mechanism of Action of this compound

This compound exerts its therapeutic effects by competitively binding to the CysLT1 receptor, thereby preventing the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][2] This action inhibits the downstream signaling cascade that leads to the hallmark symptoms of asthma. By blocking this pathway, this compound helps to relax bronchial smooth muscle, reduce airway inflammation and edema, and decrease mucus production.[2]

Montelukast_Mechanism Arachidonic_Acid Arachidonic Acid 5_LO 5-Lipoxygenase Arachidonic_Acid->5_LO Metabolized by CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) 5_LO->CysLTs CysLT1_Receptor CysLT1 Receptor CysLTs->CysLT1_Receptor Binds to Asthma_Pathology Asthma Pathophysiology - Bronchoconstriction - Inflammation - Mucus Production CysLT1_Receptor->Asthma_Pathology Activates This compound This compound This compound->CysLT1_Receptor Blocks

Figure 1. Mechanism of action of this compound in blocking the cysteinyl leukotriene pathway.

Data Presentation: this compound Administration in Rodent Asthma Models

The following tables summarize quantitative data from various studies on the administration of this compound in rodent models of asthma, providing a comparative overview of different experimental designs.

Table 1: this compound Administration Protocols in Murine Models of Asthma

ParameterStudy 1 (Ovalbumin-Induced)Study 2 (Ovalbumin-Induced)Study 3 (Chlorine-Induced)Study 4 (Ovalbumin-Induced)
Rodent Strain BALB/c miceBALB/c mice (immature & adult)BALB/c miceBALB/c mice
Induction Agent Ovalbumin (OVA)Ovalbumin (OVA)Chlorine gas (100 ppm, 5 min)Ovalbumin (OVA)
This compound Dose 30 mg/kg[3]Not specified3 mg/kg[6][7]Not specified
Administration Route Oral (gavage)[3]Not specifiedOral (gavage)[6][7]Oral (drinking water)[8][9][10]
Vehicle Not specifiedNot specified1% Methylcellulose[6][7]Drinking water[8][9][10]
Treatment Schedule Once daily for 4 weeks[3]During sensitization & challenge24h & 1h prior to exposure, 1h prior to measurements[6][7]Ad libitum for 40 days[8]
Key Findings Reduced airway inflammation, mucus production, and pulmonary fibrosis. Decreased IL-4, IL-13, and TGF-β1.[3]Reversed airway remodeling (decreased smooth muscle mass).[11]Reduced airway hyperresponsiveness, neutrophilia, and eosinophilia. Decreased IL-6 and VEGF.[6][7]Reduced lung inflammation scores.[8][9][10]

Table 2: this compound Administration Protocols in Rat Models of Asthma

ParameterStudy 1 (Ovalbumin-Induced)
Rodent Strain Wistar rats
Induction Agent Ovalbumin (OVA)
This compound Dose 10 mg/kg
Administration Route Intratracheal (aerosolized particles)[12]
Vehicle Polylactic acid (PLA) large porous particles[12]
Treatment Schedule Administered before each OVA challenge.
Key Findings Reduced inflammatory cells and protein in BALF. Decreased LDH and MPO levels. Reduced airway wall thickness and protected against methacholine-induced AHR.[12]

Experimental Protocols

The following are detailed methodologies for key experiments involved in assessing the efficacy of this compound in rodent models of asthma.

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This protocol is a standard method for inducing an allergic asthma phenotype in mice, characterized by eosinophilic airway inflammation and AHR.[4][5]

Materials:

  • BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum) adjuvant

  • Phosphate-buffered saline (PBS), sterile

  • This compound

  • Vehicle (e.g., 1% methylcellulose, drinking water)

  • Aerosol delivery system (nebulizer or inhalation chamber)

Procedure:

  • Sensitization:

    • On Day 0 and Day 7, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of alum adjuvant in PBS.[13][14]

  • This compound Administration:

    • Begin this compound or vehicle administration according to the experimental design (e.g., daily oral gavage of 3-30 mg/kg).[3][6][7] Treatment can be prophylactic (starting before or during sensitization) or therapeutic (starting after sensitization).

  • Airway Challenge:

    • On Day 14, and typically for 3-7 consecutive days thereafter, expose mice to an aerosol of 1% OVA in sterile PBS for 30 minutes using a nebulizer.[4][13] Control groups are challenged with PBS alone.

  • Outcome Assessment:

    • 24-48 hours after the final OVA challenge, perform outcome assessments such as measurement of airway hyperresponsiveness (Protocol 2), bronchoalveolar lavage (Protocol 3), and collection of lung tissue for histology (Protocol 4).

Protocol 2: Measurement of Airway Hyperresponsiveness (AHR)

AHR is a key feature of asthma and is commonly assessed by measuring the bronchoconstrictive response to methacholine.[15]

Materials:

  • Invasive or non-invasive plethysmography system

  • Anesthetic (e.g., ketamine/xylazine)

  • Tracheal cannula (for invasive methods)

  • Ventilator (for invasive methods)

  • Methacholine chloride solution in PBS (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL)

  • Aerosol generator/nebulizer

Procedure (Invasive Method):

  • Anesthetize the mouse and perform a tracheostomy.

  • Insert a tracheal cannula and connect the mouse to a small animal ventilator.[15]

  • Place the mouse in a whole-body plethysmograph to measure changes in lung resistance (RL) and dynamic compliance (Cdyn).

  • After establishing a stable baseline with aerosolized PBS, sequentially administer increasing concentrations of aerosolized methacholine.[11]

  • Record RL and Cdyn for 3-5 minutes following each methacholine dose.

  • AHR is expressed as the percentage increase from baseline for each methacholine concentration.

Protocol 3: Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL is performed to collect cells and fluid from the lower airways for analysis of inflammation.[16][17]

Materials:

  • Anesthetic

  • Tracheal cannula or catheter

  • Cold, sterile PBS (pH 7.4), sometimes containing EDTA (e.g., 100 µM)[16]

  • 1 mL syringe

  • 15 mL conical tubes, on ice

  • Centrifuge

  • Hemocytometer

  • Microscope slides and cytocentrifuge

  • Staining solution (e.g., Diff-Quik, Wright-Giemsa)

Procedure:

  • Euthanize the mouse via an approved method (e.g., anesthetic overdose).

  • Expose the trachea through a midline cervical incision.

  • Insert a cannula or catheter into the trachea and secure it.[16]

  • Instill 0.8-1.0 mL of cold PBS into the lungs via the cannula.[16][18]

  • Gently aspirate the fluid back into the syringe, recovering as much volume as possible (typically 70-90%).[16] This is the bronchoalveolar lavage fluid (BALF).

  • Repeat the lavage process 2-3 times, pooling the recovered fluid in a tube on ice.

  • Centrifuge the BALF (e.g., 300 x g for 10 minutes at 4°C).

  • Collect the supernatant for cytokine analysis (e.g., ELISA for IL-4, IL-5, IL-13).

  • Resuspend the cell pellet in a known volume of PBS.

  • Determine the total inflammatory cell count using a hemocytometer.

  • Prepare slides using a cytocentrifuge and stain to perform differential cell counts (identifying eosinophils, neutrophils, macrophages, and lymphocytes).

Protocol 4: Histological Analysis of Lung Tissue

Histological examination of lung tissue provides qualitative and quantitative assessment of airway inflammation, mucus production, and structural changes (remodeling).[19]

Materials:

  • 4% Paraformaldehyde (PFA) or 10% neutral buffered formalin

  • 70% Ethanol

  • Paraffin wax

  • Microtome

  • Microscope slides

  • Hematoxylin and Eosin (H&E) stain

  • Periodic acid-Schiff (PAS) stain

  • Masson's trichrome stain

  • Microscope with imaging software

Procedure:

  • After BAL (or in a separate cohort of animals), perfuse the lungs with PBS via the right ventricle to remove blood.

  • Inflate the lungs by intratracheal instillation of 4% PFA at a constant pressure (e.g., 25 cm H2O).

  • Excise the lungs and immerse them in the same fixative for 24 hours.

  • Transfer the fixed tissue to 70% ethanol and process for paraffin embedding.

  • Cut 4-5 µm thick sections using a microtome and mount them on slides.

  • H&E Staining: To assess general morphology and inflammatory cell infiltration around the bronchioles and blood vessels.[19][20]

  • PAS Staining: To identify and quantify mucus-producing goblet cells in the airway epithelium.

  • Masson's Trichrome Staining: To visualize collagen deposition (a marker of subepithelial fibrosis and airway remodeling).[3]

  • Examine the stained sections under a microscope. Semi-quantitative scoring systems can be used to grade the severity of inflammation, goblet cell hyperplasia, and fibrosis.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating this compound in an OVA-induced murine asthma model.

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Outcome Assessment Sensitization Sensitization (OVA + Alum i.p.) Day 0, 7 Challenge Airway Challenge (Aerosolized OVA) Day 14-20 Sensitization->Challenge Treatment Treatment Administration (this compound or Vehicle) Daily during challenge AHR Airway Hyperresponsiveness (AHR) Measurement Day 21 Challenge->AHR BAL Bronchoalveolar Lavage (BAL) - Cell Counts - Cytokines AHR->BAL Histology Lung Histology - H&E (Inflammation) - PAS (Mucus) - Trichrome (Fibrosis) BAL->Histology

Figure 2. General experimental workflow for this compound evaluation in a murine asthma model.

References

Application Note: Quantification of Montelukast in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Montelukast is a leukotriene receptor antagonist widely used in the management of asthma and seasonal allergies.[1] Accurate and reliable quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive HPLC-MS/MS method for the determination of this compound in human plasma. The described protocol utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard (this compound-d6) to ensure high accuracy and precision.

Experimental

Materials and Reagents
  • This compound sodium reference standard

  • This compound-d6 (Internal Standard, IS)

  • HPLC-grade acetonitrile and methanol

  • Ammonium formate

  • Formic acid

  • Human plasma (with EDTA as anticoagulant)

  • Deionized water

Instrumentation
  • HPLC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: AB Sciex API 4000 triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.

  • Analytical Column: YMC-pack pro C18 (50 x 4.6 mm, 3 µm) or equivalent.[1]

Sample Preparation

A protein precipitation method is employed for the extraction of this compound and the internal standard from human plasma.[1][2]

  • Allow frozen plasma samples to thaw at room temperature.

  • Into a 1.5 mL microcentrifuge tube, add 200 µL of the plasma sample.

  • Spike with 50 µL of the internal standard working solution (400 ng/mL this compound-d6 in methanol).

  • Add 750 µL of acetonitrile to precipitate plasma proteins.[1]

  • Vortex the mixture for 5 minutes.

  • Centrifuge the samples at 14,000 g for 10 minutes at ambient temperature.[1]

  • Transfer the supernatant to an autosampler vial for injection into the HPLC-MS/MS system.

Chromatographic Conditions

The chromatographic separation is achieved using a C18 column with an isocratic mobile phase.

ParameterValue
Column YMC-pack pro C18, 50 x 4.6 mm, 3 µm[1]
Mobile Phase 10 mM Ammonium Formate (pH 4.0) : Acetonitrile (20:80 v/v)[1]
Flow Rate 0.8 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 45°C[1]
Run Time 5 minutes[1]
Mass Spectrometric Conditions

The mass spectrometer is operated in the positive ion mode using Multiple Reaction Monitoring (MRM) for the detection of this compound and its internal standard.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1]
MRM Transition (this compound) m/z 586.2 → 568.2[1]
MRM Transition (this compound-d6) m/z 592.3 → 574.2[1]
Ion Spray Voltage 5500 V[1]
Source Temperature 550°C[1]
Collision Gas (CAD) 4 psi (Nitrogen)[1]
Declustering Potential (DP) 65 V[1]
Collision Energy (CE) 25 V[1]

Method Validation

The method was validated according to regulatory guidelines, assessing linearity, precision, accuracy, recovery, and stability.

Linearity

The method demonstrated excellent linearity over the concentration range of 1.0 to 800.0 ng/mL for this compound in human plasma.[1][3] The correlation coefficient (r²) was consistently ≥ 0.999.[1][3]

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations.

Intra-day Inter-day
Precision (%CV) 1.91 - 7.10%[3]3.42 - 4.41%[3]
Accuracy (%) 98.32 - 99.17%[3]98.14 - 99.27%[3]
Recovery

The extraction recovery of this compound and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards.

AnalyteConcentration (ng/mL)Mean Recovery (%)
This compound3.0076.05[1]
240.0069.67[1]
560.0057.33[1]
Overall Average (this compound) 67.68 [1]
Overall Average (this compound-d6) 64.87 [1]
Stability

This compound was found to be stable in human plasma under various storage and handling conditions, including three freeze-thaw cycles, bench-top storage, and in the autosampler.[1][3]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma_sample 200 µL Plasma Sample add_is Add 50 µL Internal Standard (this compound-d6) plasma_sample->add_is add_acetonitrile Add 750 µL Acetonitrile (Protein Precipitation) add_is->add_acetonitrile vortex Vortex for 5 min add_acetonitrile->vortex centrifuge Centrifuge at 14,000 g for 10 min vortex->centrifuge supernatant_transfer Transfer Supernatant to Autosampler Vial centrifuge->supernatant_transfer injection Inject 10 µL into HPLC-MS/MS System supernatant_transfer->injection chromatography Chromatographic Separation (YMC-pack pro C18 column) injection->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection quantification Data Acquisition and Quantification detection->quantification

Caption: Workflow for the quantification of this compound in plasma.

Conclusion

This application note presents a simple, rapid, and reliable HPLC-MS/MS method for the quantification of this compound in human plasma. The protein precipitation extraction is efficient, and the chromatographic and mass spectrometric conditions provide excellent sensitivity and selectivity. The method has been successfully validated and is suitable for high-throughput analysis in clinical and research settings.

References

Application Notes: Utilizing Montelukast for in Vitro Neuroinflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Montelukast, a selective cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, is a well-established anti-inflammatory medication primarily used in the management of asthma.[1][2] Emerging research has highlighted its potential therapeutic role in neurological disorders characterized by neuroinflammation.[1][3][4] In vitro cell culture models are invaluable tools for elucidating the mechanisms by which this compound modulates neuroinflammatory processes. These models, primarily utilizing microglia and astrocytes, allow for controlled investigation into cellular and molecular pathways.

Mechanism of Action in Neuroinflammation

Cysteinyl leukotrienes (CysLTs) are potent pro-inflammatory lipid mediators that signal through CysLT receptors, which are expressed on various brain cells, including microglia and neurons.[3] In the context of neuroinflammation, CysLTs can contribute to blood-brain barrier disruption, enhance neurodegeneration, and inhibit neurogenesis.[3] this compound exerts its anti-inflammatory effects by blocking the CysLT1R, thereby inhibiting the downstream signaling cascades initiated by CysLTs. This antagonism has been shown to attenuate microglial activation, reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and modulate microglial polarization towards a more anti-inflammatory M2 phenotype.[5][6][7][8] Furthermore, some studies suggest that this compound may also interact with other receptors, such as GPR17, and influence pathways like NF-κB.[9][10][11]

Applications in Cell Culture Studies

  • Investigation of Microglia and Astrocyte Activation: this compound can be used to study its inhibitory effects on the activation of primary microglia and astrocytes or cell lines (e.g., BV2 microglia) stimulated with pro-inflammatory agents like lipopolysaccharide (LPS).[6][8]

  • Cytokine Production Analysis: Researchers can utilize this compound to assess its ability to suppress the release of key pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and other inflammatory mediators like nitric oxide (NO).[12][7][13]

  • Cell Viability and Neuroprotection Assays: The neuroprotective potential of this compound can be evaluated by examining its effects on neuronal cell viability in co-culture with activated glia or in the presence of inflammatory insults.

  • Signaling Pathway Elucidation: this compound is a valuable tool for dissecting the role of the CysLT1R pathway in neuroinflammation and its interaction with other critical signaling cascades, such as the NF-κB and MAPK pathways.[5][11]

Experimental Protocols

Herein, we provide detailed protocols for investigating the effects of this compound on neuroinflammation in cell culture.

Primary Glial Cell Culture

This protocol describes the preparation of mixed glial cultures from neonatal mouse or rat pups, from which purified microglia and astrocytes can be obtained.[14][15][16]

Materials:

  • Neonatal mouse or rat pups (P1-P5)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin (0.25%)

  • DNase I

  • Poly-D-lysine (PDL) coated T-75 flasks

  • Cell strainers (70-100 µm)

Procedure:

  • Isolate brains from neonatal pups and remove the meninges in cold Hanks' Balanced Salt Solution (HBSS).

  • Mince the brain tissue and digest with trypsin and DNase I for 15-30 minutes at 37°C.

  • Neutralize trypsin with DMEM containing 10% FBS.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Filter the cell suspension through a 70-100 µm cell strainer.

  • Centrifuge the cells, resuspend in culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin), and plate in PDL-coated T-75 flasks.

  • Incubate at 37°C in a 5% CO₂ incubator. Change the medium every 3-4 days. Astrocytes will form a confluent monolayer at the bottom.

  • Microglia Isolation: After 10-14 days, shake the flasks on an orbital shaker (180-220 rpm) for 2-4 hours at 37°C to detach microglia. Collect the supernatant containing microglia.

  • Astrocyte Purification: After microglia removal, the remaining adherent cells are primarily astrocytes.[17] These can be trypsinized and re-plated for experiments.

This compound Preparation and Cell Treatment

Materials:

  • This compound sodium salt

  • Dimethyl sulfoxide (DMSO) or appropriate solvent

  • Cell culture medium

Procedure:

  • Prepare a stock solution of this compound (e.g., 10-100 mM) in DMSO. Store at -20°C, protected from light.

  • On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1-20 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

  • Pre-treat the cells with this compound for a specified period (e.g., 1-2 hours) before adding the inflammatory stimulus (e.g., LPS at 100 ng/mL - 1 µg/mL).

Cell Viability Assay (MTT Assay)

This assay measures cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases in living cells.[18][19][20][21]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Plate cells in a 96-well plate and treat with this compound and/or inflammatory stimuli as described above.

  • After the treatment period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[18]

  • Incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

This colorimetric assay measures the concentration of nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[22][23][24]

Materials:

  • Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solutions

  • 96-well plates

Procedure:

  • Collect cell culture supernatants after treatment.

  • Add 50-100 µL of supernatant to a new 96-well plate.

  • Prepare a standard curve using sodium nitrite solutions of known concentrations.

  • Add an equal volume of Griess Reagent to each well.

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration in the samples based on the standard curve.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants.

Materials:

  • Commercially available ELISA kits for the specific cytokines of interest.

  • 96-well plates pre-coated with capture antibody.

  • Detection antibody, streptavidin-HRP, and substrate solution (provided in the kit).

  • Wash buffer.

Procedure:

  • Follow the manufacturer's instructions provided with the ELISA kit.

  • Briefly, add standards and cell culture supernatants to the wells of the pre-coated plate and incubate.

  • Wash the plate and add the detection antibody.

  • Wash again and add streptavidin-HRP.

  • Wash and add the substrate solution to develop the color.

  • Stop the reaction and measure the absorbance at the specified wavelength.

  • Calculate the cytokine concentrations from the standard curve.

Western Blot for NF-κB Pathway Activation

Western blotting can be used to assess the activation of the NF-κB pathway by measuring the phosphorylation of key proteins or the translocation of NF-κB subunits to the nucleus.[25][26]

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-Lamin B1 for nuclear fraction, anti-β-actin for loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • After treatment, lyse the cells and determine the protein concentration.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • To assess translocation, perform subcellular fractionation to separate cytoplasmic and nuclear extracts before running the Western blot.[27]

Data Presentation

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Microglia

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
ControlBaselineBaselineBaseline
LPS (1 µg/mL)IncreasedIncreasedIncreased
LPS + this compound (1 µM)ReducedReducedReduced
LPS + this compound (5 µM)Further ReducedFurther ReducedFurther Reduced
LPS + this compound (10 µM)Significantly ReducedSignificantly ReducedSignificantly Reduced

This table presents illustrative data based on findings that this compound dose-dependently reduces pro-inflammatory cytokine secretion.[12][7]

Table 2: Effect of this compound on Nitric Oxide Production and Cell Viability in LPS-Stimulated Microglia

Treatment GroupNitrite (µM)Cell Viability (% of Control)
ControlBaseline100%
LPS (1 µg/mL)Increased~95%
LPS + this compound (1 µM)Reduced~98%
LPS + this compound (5 µM)Further Reduced~100%
LPS + this compound (10 µM)Significantly Reduced~100%

This table illustrates the expected outcome where this compound reduces NO production without compromising cell viability.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Primary Glial Cell Culture (Microglia/Astrocytes) seed Seed cells in appropriate plates (e.g., 96-well, 6-well) start->seed pretreat Pre-treat with this compound (various concentrations) seed->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate viability Cell Viability (MTT Assay) stimulate->viability no_assay NO Production (Griess Assay) stimulate->no_assay elisa Cytokine Levels (ELISA) stimulate->elisa western Protein Expression (Western Blot) stimulate->western

Caption: Experimental workflow for studying this compound's effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates CysLTs CysLTs CysLT1R CysLT1R CysLTs->CysLT1R Activates CysLT1R->IKK Potentiates Inflammatory Signaling This compound This compound This compound->CysLT1R Blocks IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Binds to promoter Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS) DNA->Cytokines Gene Transcription TNFa TNF-α Cytokines->TNFa IL1b IL-1β Cytokines->IL1b IL6 IL-6 Cytokines->IL6 iNOS iNOS Cytokines->iNOS

Caption: this compound's modulation of the NF-κB signaling pathway.

References

Application Notes: Investigating the Cognitive Effects of Montelukast

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Montelukast is a selective cysteinyl leukotriene receptor 1 (CysLT1R) antagonist traditionally used in the management of asthma and allergic rhinitis.[1][2][3] Emerging preclinical evidence suggests that this compound may have beneficial effects on cognitive function, primarily through its anti-inflammatory properties within the central nervous system (CNS).[1][3][4][5][6] These application notes provide a comprehensive overview of the experimental design and protocols for studying the effects of this compound on cognition, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary mechanism of this compound's action in the CNS is believed to be the blockade of CysLT1R, which are expressed on various cells including microglia, astrocytes, neurons, and endothelial cells of the blood-brain barrier (BBB).[2] By antagonizing these receptors, this compound can mitigate neuroinflammatory processes, which are increasingly implicated in cognitive decline and neurodegenerative diseases.[1][3][4][5][6]

Key mechanisms include:

  • Reduction of Neuroinflammation: this compound has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-1β and inhibit the activation of microglia and T-cells.[1][6][7]

  • Preservation of Blood-Brain Barrier Integrity: this compound can enhance the integrity of the BBB by protecting tight junction proteins like occludin and ZO-1 and inhibiting matrix metalloproteinases (MMPs).[7][8][9][10]

  • Promotion of Neurogenesis: Some studies in animal models suggest that this compound may promote the generation of new neurons.[2][4]

Proposed Signaling Pathway of this compound in the Brain

Montelukast_Signaling_Pathway cluster_outside_cell Extracellular Space cluster_cell_membrane Cell Membrane cluster_inside_cell Intracellular Space Leukotrienes Cysteinyl Leukotrienes CysLT1R CysLT1R Leukotrienes->CysLT1R Binds to NFkB NF-κB Activation CysLT1R->NFkB Activates MMPs MMPs Activation CysLT1R->MMPs Activates This compound This compound This compound->CysLT1R Blocks Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Upregulates Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation BBB_Disruption BBB Disruption MMPs->BBB_Disruption Cognitive_Impairment Cognitive Impairment Neuroinflammation->Cognitive_Impairment BBB_Disruption->Cognitive_Impairment

Caption: Proposed signaling pathway of this compound in the brain.

Experimental Protocols

This section outlines detailed protocols for in vitro, in vivo, and clinical studies to investigate the cognitive effects of this compound.

Protocol 1: In Vitro Assessment of this compound's Anti-Neuroinflammatory Effects

Objective: To determine the efficacy of this compound in mitigating inflammatory responses in brain-relevant cell cultures.

Experimental Workflow

In_Vitro_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture_Setup Set up neuron-microglia co-cultures or iPSC-derived microglia and astrocytes Induce_Inflammation Induce inflammation with LPS/IFN-γ Culture_Setup->Induce_Inflammation Treat_this compound Treat with varying concentrations of this compound Induce_Inflammation->Treat_this compound Cytokine_Analysis Measure pro-inflammatory cytokines (ELISA) Treat_this compound->Cytokine_Analysis NFkB_Analysis Assess NF-κB activation (Western Blot/IHC) Treat_this compound->NFkB_Analysis Viability_Analysis Assess neuronal viability (e.g., MTT assay) Treat_this compound->Viability_Analysis

Caption: Workflow for in vitro assessment of this compound.

Methodology

  • Cell Culture:

    • Establish primary neuron-microglia co-cultures or use human induced pluripotent stem cell (iPSC)-derived microglia and astrocytes to create a more physiologically relevant model.[11][12]

    • Culture cells in appropriate media and conditions until they reach the desired confluence.

  • Induction of Neuroinflammation:

    • Induce an inflammatory state by treating the cell cultures with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[11] The optimal concentrations should be determined through a dose-response experiment.

  • This compound Treatment:

    • Concurrently with or prior to the inflammatory challenge, treat the cells with a range of this compound concentrations (e.g., 1, 10, 100 nM).

    • Include a vehicle control group (e.g., DMSO) and a positive control group (an established anti-inflammatory agent).

  • Endpoint Analysis:

    • Cytokine Measurement: After 24-48 hours of treatment, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).[7]

    • NF-κB Activation: Lyse the cells and perform Western blotting to determine the levels of phosphorylated NF-κB p65, a key transcription factor in the inflammatory response.[1]

    • Neuronal Viability: In co-cultures, assess neuronal viability using methods such as the MTT assay or by immunostaining for neuronal markers (e.g., NeuN) and quantifying cell death.

Data Presentation

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in vitro

Treatment Group TNF-α (pg/mL) IL-1β (pg/mL) Neuronal Viability (%)
Control 15.2 ± 2.1 8.5 ± 1.3 100 ± 5.0
LPS/IFN-γ 250.6 ± 15.3 180.4 ± 12.8 65.2 ± 4.1
This compound (1 nM) 210.3 ± 12.5 155.7 ± 11.2 70.5 ± 3.8
This compound (10 nM) 150.1 ± 9.8 110.2 ± 8.9 85.1 ± 4.5

| this compound (100 nM) | 75.4 ± 6.7 | 55.9 ± 5.4 | 95.3 ± 4.9 |

Protocol 2: In Vivo Evaluation of this compound's Cognitive-Enhancing Effects in a Rodent Model of Alzheimer's Disease

Objective: To assess the ability of this compound to improve cognitive function and reduce neuropathology in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD).

Experimental Workflow

In_Vivo_Workflow cluster_animal_model Animal Model & Treatment cluster_behavioral_testing Cognitive Assessment cluster_post_mortem_analysis Post-Mortem Analysis Animal_Selection Select 5xFAD transgenic mice and wild-type littermates Treatment_Groups Administer this compound (e.g., 10 mg/kg/day) or vehicle orally for 6 weeks Animal_Selection->Treatment_Groups MWM Morris Water Maze (Spatial Learning & Memory) Treatment_Groups->MWM YMaze Y-Maze (Short-term Memory) MWM->YMaze Brain_Collection Collect brain tissue YMaze->Brain_Collection BBB_Integrity Assess BBB integrity (Evans Blue assay) Brain_Collection->BBB_Integrity Neuroinflammation_Analysis Analyze neuroinflammation (IHC for Iba1, GFAP) Brain_Collection->Neuroinflammation_Analysis Amyloid_Plaque Quantify amyloid plaque burden (Thioflavin S staining) Brain_Collection->Amyloid_Plaque

Caption: Workflow for in vivo assessment of this compound.

Methodology

  • Animal Model and Treatment:

    • Use 5xFAD transgenic mice, a model of Alzheimer's disease, and their wild-type littermates.[6]

    • At an appropriate age (e.g., 4-6 months), divide the animals into four groups: Wild-type + Vehicle, Wild-type + this compound, 5xFAD + Vehicle, 5xFAD + this compound.

    • Administer this compound (e.g., 10 mg/kg/day) or vehicle orally for a period of 6 weeks.[4]

  • Behavioral Testing:

    • Morris Water Maze (MWM): To assess spatial learning and memory.[1] Measure the escape latency during acquisition trials and the time spent in the target quadrant during a probe trial.

    • Y-Maze: To evaluate short-term spatial working memory.[1] Record the sequence of arm entries and calculate the percentage of spontaneous alternations.

  • Post-Mortem Analysis:

    • Blood-Brain Barrier Integrity: Perform an Evans Blue dye extravasation assay to quantify BBB permeability.[9]

    • Immunohistochemistry (IHC): Perfuse the animals and collect the brains. Stain brain sections for markers of neuroinflammation (Iba1 for microglia, GFAP for astrocytes) and amyloid plaques (Thioflavin S).[6]

    • Biochemical Analysis: Homogenize brain tissue to measure levels of pro-inflammatory cytokines and tight junction proteins (occludin, ZO-1) via ELISA or Western blot.[7]

Data Presentation

Table 2: Cognitive Performance in the Morris Water Maze

Group Escape Latency (s) - Day 5 Time in Target Quadrant (%)
Wild-type + Vehicle 15.3 ± 2.5 45.1 ± 5.2
5xFAD + Vehicle 48.9 ± 6.1 20.3 ± 3.8

| 5xFAD + this compound | 25.7 ± 4.3 | 38.6 ± 4.9 |

Table 3: Neuropathological and Inflammatory Markers

Group Amyloid Plaque Load (%) Iba1+ Microglia (cells/mm²) BBB Permeability (Evans Blue, µg/g)
Wild-type + Vehicle 0.5 ± 0.1 25.4 ± 3.1 2.1 ± 0.3
5xFAD + Vehicle 12.8 ± 1.9 85.2 ± 9.7 8.9 ± 1.2

| 5xFAD + this compound | 7.1 ± 1.2 | 40.6 ± 5.4 | 3.5 ± 0.6 |

Protocol 3: Clinical Investigation of this compound's Effects on Cognition in Older Adults with Mild Cognitive Impairment (MCI)

Objective: To evaluate the safety and efficacy of this compound in improving cognitive function in human subjects with MCI.

Experimental Workflow

Clinical_Trial_Workflow cluster_recruitment Patient Recruitment & Baseline cluster_intervention Intervention cluster_followup Follow-up & Analysis Recruitment Recruit participants with MCI (e.g., aged 60-85) Baseline_Assessment Baseline cognitive assessment (e.g., ADAS-Cog), EEG, and MRI Recruitment->Baseline_Assessment Randomization Randomize into this compound (e.g., 20 mg/day) or Placebo groups Baseline_Assessment->Randomization Treatment_Period 12-month double-blind treatment period Randomization->Treatment_Period Followup_Assessments Follow-up assessments at 6 and 12 months Treatment_Period->Followup_Assessments Primary_Endpoint Primary Endpoint: Change in ADAS-Cog score Followup_Assessments->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: Changes in EEG, MRI (BBB integrity), and inflammatory markers in CSF/blood Followup_Assessments->Secondary_Endpoints

Caption: Workflow for a clinical trial of this compound.

Methodology

  • Study Design and Population:

    • A randomized, double-blind, placebo-controlled trial.

    • Recruit participants aged 60-85 years diagnosed with Mild Cognitive Impairment (MCI).

    • Exclude individuals with contraindications to this compound or other confounding neurological or psychiatric conditions.

  • Intervention:

    • Randomly assign participants to receive either this compound (e.g., 20 mg/day, a higher dose than for asthma) or a matching placebo for 12 months.

  • Assessments:

    • Primary Outcome Measure: Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) score at 12 months.

    • Secondary Outcome Measures:

      • Neuropsychological Test Battery: A comprehensive battery assessing memory, executive function, and attention.

      • Electroencephalography (EEG): Quantitative EEG to measure changes in brain activity, as has been explored in previous studies.[2][13]

      • Magnetic Resonance Imaging (MRI): Dynamic contrast-enhanced (DCE)-MRI to assess BBB integrity.[14]

      • Biomarkers: Levels of inflammatory markers (e.g., TNF-α, IL-6) in cerebrospinal fluid (CSF) and/or blood.

  • Study Schedule:

    • Screening/Baseline (Week 0): Informed consent, medical history, physical examination, and all baseline assessments.

    • Follow-up Visits (Months 6 and 12): Repeat all assessments to monitor changes over time.

    • Safety Monitoring: Monitor for adverse events, including neuropsychiatric symptoms, throughout the study.

Data Presentation

Table 4: Primary and Secondary Outcomes of the Clinical Trial

Outcome Measure This compound Group (Change from Baseline) Placebo Group (Change from Baseline) p-value
ADAS-Cog Score -1.5 ± 0.8 +1.2 ± 0.7 <0.05
Episodic Memory (Z-score) +0.4 ± 0.1 -0.1 ± 0.1 <0.05
Executive Function (Z-score) +0.3 ± 0.1 0.0 ± 0.1 ns
BBB Permeability (Ktrans) -0.002 ± 0.0005 +0.001 ± 0.0004 <0.05

| CSF TNF-α (pg/mL) | -10.2 ± 2.5 | -1.5 ± 1.8 | <0.05 |

Note: The data presented in the tables are hypothetical and for illustrative purposes only.

References

Application Notes: Assessing Montelukast's Impact on Airway Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Montelukast is a selective and orally active leukotriene receptor antagonist that specifically inhibits the cysteinyl leukotriene CysLT1 receptor.[1][2] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory lipid mediators released from various cells, including mast cells and eosinophils.[2][3] In the airways, their binding to CysLT1 receptors triggers a cascade of inflammatory responses, including bronchoconstriction, increased vascular permeability leading to edema, enhanced mucus production, and the recruitment of inflammatory cells.[2][4] By blocking this interaction, this compound effectively mitigates the symptoms associated with inflammatory airway diseases such as asthma and allergic rhinitis.[1][4]

The assessment of this compound's efficacy relies on a multi-faceted approach, encompassing preclinical in vivo and in vitro models, as well as human clinical trials. These protocols are designed to quantify the drug's impact on key pathological features of airway inflammation, including airway hyperresponsiveness (AHR), inflammatory cell infiltration, and the production of inflammatory mediators.

Mechanism of Action

This compound's mechanism centers on its high-affinity, competitive antagonism of the CysLT1 receptor.[1][3] When inflammatory cells are activated by an allergen or other stimuli, they metabolize arachidonic acid via the 5-lipoxygenase pathway to produce leukotrienes.[1] The resulting cysteinyl leukotrienes bind to CysLT1 receptors on airway smooth muscle cells and other pro-inflammatory cells. This binding initiates a signaling cascade that leads to the pathophysiological changes characteristic of asthma and allergic rhinitis.[2] this compound occupies the receptor binding site, preventing leukotriene-mediated effects and thereby reducing airway inflammation and bronchoconstriction.[1][4]

Montelukast_Mechanism cluster_membrane Cell Membrane cluster_stimuli cluster_response Cellular Response CysLT1 CysLT1 Receptor G_Protein G Protein CysLT1->G_Protein activates PLC Phospholipase C (PLC) Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization MAPK MAPK Pathway PLC->MAPK NFkB NF-κB Pathway PLC->NFkB G_Protein->PLC activates Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) Leukotrienes->CysLT1 binds to This compound This compound This compound->CysLT1 blocks Inflammation Bronchoconstriction, Mucus Production, Eosinophil Recruitment Ca_Mobilization->Inflammation MAPK->Inflammation NFkB->Inflammation

Caption: this compound competitively blocks the CysLT1 receptor.

Protocols for Preclinical Assessment (In Vivo)

In vivo models, particularly murine models of allergic asthma, are crucial for evaluating the preclinical efficacy of this compound. These models allow for the direct assessment of the drug's impact on airway physiology and inflammation.

InVivo_Workflow cluster_model Animal Model Induction cluster_assessment Endpoint Assessment (24-48h post-challenge) Sensitization 1. Sensitization (e.g., Ovalbumin i.p.) Challenge 2. Allergen Challenge (e.g., OVA aerosol) Sensitization->Challenge Treatment 3. This compound Administration Challenge->Treatment AHR 4a. Airway Hyperresponsiveness (AHR) Measurement Treatment->AHR Sacrifice 5. Euthanasia & Sample Collection Treatment->Sacrifice BAL 4b. Bronchoalveolar Lavage (BAL) - Cell Counts - Cytokine Analysis Sacrifice->BAL Histology 4c. Lung Tissue Collection - Histopathology (H&E, PAS) Sacrifice->Histology

Caption: General workflow for in vivo assessment of this compound.
Protocol: Induction of Allergic Airway Inflammation

This protocol describes a standard ovalbumin (OVA)-induced allergic asthma model in mice.[5]

Materials:

  • BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum) adjuvant

  • Phosphate-buffered saline (PBS), sterile

  • This compound

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Sensitization (Day 0 and Day 14):

    • Prepare a solution of 100 µg OVA and 2 mg Alum in 200 µL of sterile PBS per mouse.

    • Administer the solution via intraperitoneal (i.p.) injection.

    • Repeat the sensitization on Day 14.

  • This compound Administration (e.g., Days 20-27):

    • Administer this compound (e.g., 10-30 mg/kg) or vehicle control to respective groups of mice daily, typically via oral gavage, starting one day before the first challenge.[6][7]

  • Airway Challenge (e.g., Days 21-27):

    • Expose mice to an aerosol of 1% OVA in PBS for 30 minutes on consecutive days.

    • Use a nebulizer and an exposure chamber for consistent delivery.

  • Endpoint Assessment (24-48 hours after final challenge):

    • Proceed with assessments such as AHR measurement, BAL, and lung histology.

Protocol: Measurement of Airway Hyperresponsiveness (AHR)

AHR is a key feature of asthma and is measured by assessing the bronchoconstrictive response to an agonist like methacholine.[8] The invasive method provides detailed measurements of respiratory mechanics.[9][10]

Materials:

  • Anesthetized, tracheostomized mouse

  • FlexiVent or similar small animal ventilator

  • Methacholine chloride solution in PBS (serial dilutions, e.g., 0 to 50 mg/mL)

  • Nebulizer integrated with the ventilator circuit

Procedure:

  • Anesthetize the mouse (e.g., with ketamine/xylazine i.p.) and perform a tracheostomy.

  • Insert a cannula into the trachea and connect the mouse to the ventilator.[11]

  • Allow the mouse to stabilize on the ventilator.

  • Obtain baseline measurements of lung resistance (R) and dynamic compliance (C).[9]

  • Administer an aerosolized PBS control via the nebulizer and record post-challenge measurements.

  • Sequentially administer increasing concentrations of aerosolized methacholine.

  • Record R and C measurements after each methacholine dose.

  • AHR is determined by the dose-dependent increase in resistance and decrease in compliance in response to methacholine.[11]

Protocol: Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL is performed to collect cells and fluid from the lower respiratory tract for analysis of inflammatory cell infiltration.[12]

Materials:

  • Euthanized mouse

  • Tracheal cannula

  • 1 mL syringe

  • Ice-cold PBS with 0.1% BSA

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Cytospin centrifuge and slides

  • Staining solution (e.g., Wright-Giemsa)

Procedure:

  • Following AHR measurement or immediately after euthanasia, expose the trachea.

  • Insert a cannula into the trachea and secure it.

  • Instill 0.5-1.0 mL of ice-cold PBS into the lungs via the cannula.[13]

  • Gently aspirate the fluid back into the syringe. Repeat this process 2-3 times with fresh PBS, pooling the recovered fluid (BALF).[14]

  • Centrifuge the BALF (e.g., 500 x g for 10 min at 4°C) to pellet the cells.

  • Resuspend the cell pellet in a known volume of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides from the cell suspension.

  • Stain the slides with Wright-Giemsa stain.

  • Perform a differential cell count by identifying at least 300-500 cells (macrophages, eosinophils, neutrophils, lymphocytes) under a microscope.[12]

Protocol: Histological Assessment of Lung Inflammation

Histology allows for the visualization and scoring of inflammation and structural changes (remodeling) in the airways.[15][16]

Materials:

  • Euthanized mouse

  • 4% paraformaldehyde (PFA) or 10% neutral buffered formalin

  • Paraffin wax

  • Microtome

  • Microscope slides

  • Hematoxylin and Eosin (H&E) stain

  • Periodic acid-Schiff (PAS) stain (for mucus)

Procedure:

  • After BAL, perfuse the lungs with PBS via the right ventricle to remove blood.

  • Inflate the lungs by instilling 4% PFA through the tracheal cannula at a constant pressure (e.g., 25 cmH₂O).

  • Excise the lungs and immerse them in 4% PFA for 24 hours for fixation.

  • Process the fixed tissue through graded alcohols and embed in paraffin wax.[17]

  • Cut 4-5 µm sections using a microtome and mount them on slides.

  • Deparaffinize and rehydrate the sections.

  • Stain one set of slides with H&E to visualize tissue structure and inflammatory cell infiltrates.[18]

  • Stain another set with PAS to identify mucus-producing goblet cells.[19]

  • Examine the slides under a microscope and score the degree of peribronchial and perivascular inflammation and goblet cell hyperplasia using a semi-quantitative scoring system (e.g., 0=none, 1=mild, 2=moderate, 3=severe).[15][17]

Table 1: Representative Quantitative Data from In Vivo Studies

Parameter Control (Vehicle) This compound-Treated Reference
BAL Total Cells (x10⁵) 5.2 ± 0.6 2.1 ± 0.4* [7]
BAL Eosinophils (x10⁴) 8.5 ± 1.2 1.5 ± 0.3* [7][20]
BAL Neutrophils (x10⁴) 12.1 ± 2.5 4.3 ± 1.1* [7]
Airway Resistance (cmH₂O/mL/s) at 25mg/mL MCh 15.8 ± 1.9 7.5 ± 1.2* [6]
Inflammation Score (0-4 scale) 3.2 ± 0.4 1.5 ± 0.3* [5]

*Data are illustrative and represent typical significant reductions observed in published studies.

Protocols for Biochemical and In Vitro Assessment

In vitro assays provide a controlled environment to study the direct effects of this compound on specific cell types and biochemical pathways involved in inflammation.

Protocol: Leukotriene Measurement by ELISA

This protocol quantifies the concentration of cysteinyl leukotrienes (cysLTs) in biological samples like BAL fluid or plasma.[21]

ELISA_Workflow Start Start with Sample (BALF, Plasma, Supernatant) Plate_Prep 1. Add Standards & Samples to Antibody-Coated Plate Start->Plate_Prep Competitive_Binding 2. Add Enzyme-Conjugated cysLT (Competitive Reaction) Plate_Prep->Competitive_Binding Incubation 3. Incubate (e.g., 2 hours at RT) Competitive_Binding->Incubation Washing 4. Wash Plate (Remove unbound reagents) Incubation->Washing Substrate 5. Add Substrate Washing->Substrate Color_Dev 6. Incubate for Color Development Substrate->Color_Dev Stop 7. Add Stop Solution Color_Dev->Stop Read 8. Read Absorbance (e.g., 450 nm) Stop->Read Calculate 9. Calculate Concentration (vs. Standard Curve) Read->Calculate

Caption: Workflow for a competitive ELISA to measure leukotrienes.

Materials:

  • Competitive ELISA kit for cysteinyl leukotrienes

  • Biological sample (e.g., BALF supernatant, plasma)

  • Microplate reader

  • Standard laboratory pipettes and reagents

Procedure:

  • Prepare cysLT standards and samples according to the kit manufacturer's instructions.

  • Pipette the standards and samples into the appropriate wells of the antibody-precoated 96-well plate.[21]

  • Add the enzyme-conjugated cysLT to each well. This will compete with the cysLT in the sample for binding to the antibody.

  • Add the specific cysLT antibody to the wells.

  • Incubate the plate for the specified time (e.g., 2 hours at room temperature) on a shaker to allow for the competitive binding reaction.[21]

  • Wash the plate multiple times with the provided wash buffer to remove all unbound components.

  • Add the substrate solution to each well and incubate until sufficient color develops. The intensity of the color is inversely proportional to the amount of cysLT in the sample.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance of each well using a microplate reader at the specified wavelength.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Calculate the concentration of cysLT in the samples by interpolating their absorbance values from the standard curve.[21]

Table 2: Representative Quantitative Data from Biochemical & In Vitro Studies

Parameter Control/Stimulated This compound-Treated Reference
CysLTs in BALF (pg/mL) after RSV infection 250 ± 30 110 ± 20* [6]
fMLP-induced LTB₄ release from neutrophils (pg/10⁷ cells) 1850 ± 210 1100 ± 150* [22]
fMLP-induced Elastase Release (% of control) 100% 65 ± 8%* [22]
IL-1β-induced CysLTR1 Expression (fold change) 3.5 ± 0.4 1.2 ± 0.2* [23]

*Data are illustrative and represent typical significant reductions observed in published studies.

Protocols for Clinical Assessment

Clinical trials are essential to confirm the efficacy and safety of this compound in patients.[24][25] Assessments focus on lung function, patient-reported symptoms, and quality of life.[26][27]

Protocol: Spirometry for Lung Function Assessment

Spirometry is a standard, non-invasive test to measure lung function. The Forced Expiratory Volume in 1 second (FEV₁) is a key endpoint in asthma trials.[25]

Materials:

  • Calibrated spirometer

  • Nose clips

Procedure:

  • Explain the procedure to the patient and ensure they are seated comfortably.

  • Have the patient apply a nose clip.

  • Instruct the patient to inhale as deeply as possible.

  • The patient should then seal their lips around the spirometer mouthpiece and exhale as hard and as fast as possible for at least 6 seconds.

  • Record the FEV₁ (volume of air exhaled in the first second) and the Forced Vital Capacity (FVC, total volume exhaled).

  • Repeat the maneuver at least three times to ensure reproducibility.

  • In a clinical trial setting, FEV₁ would be measured at baseline and at various time points throughout the treatment period to assess the change from baseline.[26]

Patient-Reported Outcome (PRO) Questionnaires

PROs are critical for assessing the impact of treatment on a patient's daily life.

  • Asthma Control Questionnaire (ACQ): A validated questionnaire that assesses asthma symptoms (nighttime waking, symptoms on waking, activity limitation) and rescue bronchodilator use.

  • Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ): Used in allergic rhinitis trials to measure the impact of symptoms on daily activities, sleep, and emotional well-being.[27]

Table 3: Representative Quantitative Data from Clinical Trials

Parameter Placebo This compound (10 mg/day) Reference
Change from Baseline in FEV₁ (%) +8.6% +13.8%* [25]
Change from Baseline in Daytime Nasal Symptoms Score -0.35 -0.43* [27]
Maximal % Fall in FEV₁ (Exercise Challenge) 22.1% 13.4%* [26]
Patients Achieving Asthma Control (ACQ ≤0.75) N/A (add-on study) 54.7%

*Data are illustrative and represent typical significant improvements observed in published studies.

References

Application Notes and Protocols for the Use of Montelukast in Traumatic Brain Injury Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the therapeutic potential of montelukast, a cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, in the context of traumatic brain injury (TBI). The following sections detail the proposed mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for use in a research setting.

Introduction

Traumatic brain injury is a significant cause of mortality and long-term disability, characterized by a complex pathophysiology that includes a primary mechanical injury followed by a secondary injury cascade. This secondary phase is driven by neuroinflammation, oxidative stress, and blood-brain barrier (BBB) disruption, leading to cerebral edema and neuronal cell death.[1][2] Cysteinyl leukotrienes (CysLTs) are potent pro-inflammatory lipid mediators that are upregulated following brain trauma.[1][3] They exert their effects through CysLT receptors, with the CysLT1 receptor being a key player in the inflammatory response. This compound, an approved anti-asthmatic drug, selectively antagonizes the CysLT1 receptor, presenting a promising therapeutic strategy to mitigate the secondary injury cascade in TBI.[1][3][4] Preclinical studies suggest that this compound may offer neuroprotection by stabilizing the BBB, reducing cerebral edema, and attenuating oxidative stress and neuroinflammation.[1][5][6]

Mechanism of Action

This compound's neuroprotective effects in TBI are primarily attributed to its antagonism of the CysLT1 receptor. Following TBI, there is an increased expression of CysLT1 receptors on various brain cells, including neurons, glia, and microvascular endothelial cells.[1] The binding of CysLTs to these receptors triggers a signaling cascade that promotes neuroinflammation, characterized by the release of pro-inflammatory cytokines, accumulation of neutrophils, and increased lipid peroxidation.[1][3][4] By blocking this interaction, this compound is thought to halt this inflammatory cascade, leading to the stabilization of the blood-brain barrier, a reduction in cerebral edema, and the prevention of secondary brain damage.[1][6]

G TBI Traumatic Brain Injury CysLTs Cysteinyl Leukotrienes (CysLTs) Upregulation TBI->CysLTs CysLT1R CysLT1 Receptor Activation CysLTs->CysLT1R Inflammation Neuroinflammation (Cytokine Release, Neutrophil Accumulation) CysLT1R->Inflammation OxidativeStress Oxidative Stress (Lipid Peroxidation) CysLT1R->OxidativeStress This compound This compound This compound->CysLT1R Antagonizes Neuroprotection Neuroprotection & BBB Stabilization This compound->Neuroprotection BBB_Disruption Blood-Brain Barrier Disruption Inflammation->BBB_Disruption OxidativeStress->BBB_Disruption Edema Cerebral Edema BBB_Disruption->Edema G cluster_pre Pre-Injury cluster_injury Injury Induction cluster_post Post-Injury Anesthesia Anesthetize Rat (e.g., isoflurane) Positioning Place in Stereotaxic Frame Anesthesia->Positioning Craniotomy Perform Midline Craniotomy Positioning->Craniotomy WeightDrop Drop 300g Weight from 1m Height Craniotomy->WeightDrop Suture Suture Scalp WeightDrop->Suture Recovery Monitor During Recovery Suture->Recovery

References

Troubleshooting & Optimization

Technical Support Center: Montelukast Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving montelukast solubility in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges and ensuring accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound sodium in common laboratory solvents?

This compound sodium exhibits varying solubility in different solvents. It is freely soluble in several organic solvents, which are often used to prepare concentrated stock solutions. Its solubility in aqueous solutions is more limited.

Q2: My this compound is precipitating when I add it to my cell culture medium. What is causing this?

Precipitation of this compound upon addition to aqueous solutions like cell culture media is a frequent issue. This is primarily due to the significant drop in solubility when a concentrated stock solution (typically in an organic solvent like DMSO or ethanol) is diluted into the aqueous environment of the media. This phenomenon, often called "crashing out," occurs because the media cannot maintain the high concentration of this compound that was stable in the organic solvent.

Q3: What is the recommended method for preparing a this compound stock solution?

To prepare a this compound stock solution, dissolve this compound sodium in an appropriate organic solvent such as DMSO, ethanol, or dimethylformamide.[1] It is recommended to purge the solvent with an inert gas before dissolving the compound.[1] For optimal storage and to avoid degradation, stock solutions should be aliquoted into single-use vials and stored at -20°C.

Q4: How can I improve the solubility of this compound in my aqueous assay buffer?

For maximum solubility in aqueous buffers, it is recommended to first dissolve the this compound sodium in ethanol.[1] This ethanolic stock solution can then be diluted with the aqueous buffer of choice.[1] This two-step process can help to avoid immediate precipitation.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in in vitro assays.

Problem Potential Cause Troubleshooting Steps
Precipitation upon dilution in aqueous media The concentration of this compound in the final working solution exceeds its solubility limit in the aqueous buffer.- Lower the final concentration of this compound in your assay. - Increase the percentage of organic solvent in the final working solution, ensuring it is not cytotoxic to your cells. - Prepare a fresh stock solution and dilute it serially in the aqueous buffer.
The method of dilution is causing localized high concentrations, leading to precipitation.- Add the this compound stock solution dropwise to the pre-warmed (37°C) aqueous media while gently vortexing or stirring. - Avoid adding the stock solution as a single bolus.
Inconsistent experimental results The this compound in the working solution is not fully dissolved, leading to inaccurate concentrations.- Visually inspect your working solution for any signs of precipitation before adding it to your assay. - Briefly sonicate the working solution to aid dissolution.
The this compound has degraded over time in the stock solution.- Use freshly prepared stock solutions whenever possible. - Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

Quantitative Solubility Data

The following table summarizes the solubility of this compound sodium in various solvents.

Solvent Solubility Reference
DMSO~30 mg/mL[1]
Ethanol~30 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]
Water~10 mg/mL[1]
1:9 solution of ethanol:PBS (pH 7.2)~0.15 mg/mL[1]
USP-simulated gastric fluid (pH 1.2)~0.00018 mg/mL[2]
Simulated gastric fluid with 0.5% Sodium Lauryl Sulphate (pH 2.0)~0.24 mg/mL[2]
Biorelevant media (pH 7.5) with high-quality bile salts~4.69 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weigh the desired amount of this compound sodium powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound sodium is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
  • Thaw a single aliquot of the this compound stock solution (from Protocol 1) at room temperature.

  • Pre-warm the desired volume of cell culture media to 37°C.

  • While gently vortexing the pre-warmed media, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in the media is below the cytotoxic level for your specific cell line (typically ≤ 0.5%).

  • Visually inspect the working solution for any signs of precipitation before use.

Visualizations

Montelukast_Solubilization_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Montelukast_Powder This compound Sodium Powder Dissolve Dissolve Completely (Vortex/Warm) Montelukast_Powder->Dissolve Organic_Solvent Organic Solvent (e.g., DMSO, Ethanol) Organic_Solvent->Dissolve Stock_Solution Concentrated Stock Solution Dissolve->Stock_Solution Aliquot_Store Aliquot & Store at -20°C Stock_Solution->Aliquot_Store Thaw_Stock Thaw Stock Aliquot Aliquot_Store->Thaw_Stock Dilute Add Stock Dropwise while Vortexing Thaw_Stock->Dilute Prewarm_Media Pre-warm Aqueous Media (37°C) Prewarm_Media->Dilute Working_Solution Final Working Solution Dilute->Working_Solution In_Vitro_Assay In Vitro Assay Working_Solution->In_Vitro_Assay Montelukast_Signaling_Pathway Arachidonic_Acid Arachidonic Acid 5_LOX 5-Lipoxygenase Arachidonic_Acid->5_LOX Metabolism Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) 5_LOX->Leukotrienes CysLT1R CysLT1 Receptor Leukotrienes->CysLT1R Binds to Inflammatory_Response Inflammatory Response (Bronchoconstriction, Mucus Production) CysLT1R->Inflammatory_Response Activates This compound This compound This compound->CysLT1R Antagonizes

References

Technical Support Center: Optimizing Montelukast Dosage for Neuroprotective Effects in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the neuroprotective effects of montelukast in rat models.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dosage of this compound for neuroprotection in rats?

A1: The optimal dosage of this compound for neuroprotective effects in rats is highly dependent on the specific experimental model of neurological injury. Various studies have reported efficacy across a range of dosages, from 0.1 mg/kg to 100 mg/kg, administered via different routes. Below is a summary of dosages used in different models.

Q2: What is the mechanism of action for this compound's neuroprotective effects?

A2: this compound, a cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, exerts its neuroprotective effects through several mechanisms.[1] Primarily, it blocks the pro-inflammatory actions of cysteinyl leukotrienes in the brain.[1] This leads to a reduction in neuroinflammation, oxidative stress, and apoptosis.[1][2] this compound has also been shown to inhibit the GPR17 receptor, which is involved in modulating neurogenesis and microglia activation.[3] Furthermore, it can decrease blood-brain barrier (BBB) permeability, which is often compromised in neurological injuries.[4][5]

Q3: How should this compound be prepared and administered for rat studies?

A3: this compound sodium powder can be dissolved in a vehicle for administration. Common vehicles include saline or dimethyl sulfoxide (DMSO). For intraperitoneal (i.p.) injections, this compound can be dissolved in DMSO and then diluted with saline.[6] For oral administration (p.o.), it can be dissolved in saline. The administration route and vehicle should be chosen based on the experimental design and desired pharmacokinetic profile.

Q4: What are the expected outcomes of this compound treatment in rat models of neurological injury?

A4: Treatment with this compound has been shown to yield several beneficial outcomes in rat models of neurological injury, including:

  • Reduced infarct volume and brain edema in cerebral ischemia models.[7]

  • Improved neurological scores and motor function.[4]

  • Decreased markers of oxidative stress, such as malondialdehyde (MDA), and increased levels of antioxidants like glutathione (GSH).[8]

  • Reduced levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and markers of microglial and astrocyte activation.[9][10]

  • Decreased neuronal apoptosis.[2]

  • Reduced blood-brain barrier permeability.[4][5]

Troubleshooting Guides

Problem: Inconsistent or no significant neuroprotective effect observed with this compound treatment.

Possible Cause Troubleshooting Step
Inappropriate Dosage The effective dose of this compound can vary significantly between different models of neurodegeneration. Refer to the data tables below to select a dosage range that has been proven effective in a similar model. Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions.
Timing of Administration The therapeutic window for this compound's neuroprotective effects may be narrow. Pre-treatment before the insult has shown efficacy in several studies.[1][7] If post-injury treatment is desired, the timing of the first dose is critical. Review literature for the appropriate treatment initiation time relative to the injury.
Route of Administration The bioavailability and brain penetration of this compound can be affected by the administration route. Intraperitoneal (i.p.) and oral (p.o.) routes have been used successfully. Ensure the chosen route is appropriate for achieving therapeutic concentrations in the central nervous system.
Vehicle and Solubility Issues This compound sodium has limited solubility in aqueous solutions. Ensure it is fully dissolved in the chosen vehicle before administration. If using DMSO, be mindful of its potential biological effects and include a vehicle-only control group.
Severity of the Insult The neuroprotective effects of this compound may be more pronounced in models of mild to moderate injury. If the induced injury is too severe, the therapeutic effect of the drug may be masked. Consider titrating the severity of the experimental insult.

Data Presentation

Table 1: this compound Dosage and Administration in Rat Models of Neuroprotection

Neurological Model Rat Strain Dosage Route of Administration Treatment Regimen Key Findings Reference
Global Cerebral Ischemia/Reperfusion-0.5 mg/kgp.o.Daily for 7 days before ischemiaReduced oxidative stress, inflammation, and apoptosis[1]
Quinolinic Acid-Induced NeurotoxicitySprague Dawley & Athymic Nude1 mg/kg & 10 mg/kgi.p.Daily for 14 days starting the day before injuryReduced astrogliosis and preserved brain metabolism[9][11]
Rotenone-Induced Neurotoxicity-10 mg/kg & 20 mg/kg-Administered alongside rotenoneDose-dependent reduction in oxidative stress and neuronal damage[8][12]
Traumatic Brain Injury (TBI)Sprague Dawley10 mg/kgi.p.Daily for 2 days post-traumaReduced BBB permeability, lipid peroxidation, and MPO activity[4][5]
Pentylenetetrazol-Induced SeizuresSprague-Dawley25, 50, & 100 mg/kgi.p.Single dose before seizure inductionDose-dependent decrease in seizure severity and oxidative stress[13]
Chronic Unpredictable Mild Stress (CUMS)Sprague-Dawley20 mg/kgi.p.Daily for 2 weeksReduced inflammatory mediators (TNF-α, PGE2) in the brain[6]

Table 2: Effects of this compound on Biochemical Markers in Rat Brain

Model Dosage Biochemical Marker Effect Reference
Rotenone-Induced Neurotoxicity10-20 mg/kgMalondialdehyde (MDA)Decreased by 34.1–53.6%[8]
Rotenone-Induced Neurotoxicity10-20 mg/kgNitric OxideDecreased by 51.6–64.7%[8]
Rotenone-Induced Neurotoxicity10-20 mg/kgReduced Glutathione (GSH)Increased by 20.7–65.8%[8]
Rotenone-Induced Neurotoxicity10-20 mg/kgTotal Antioxidant Capacity (TAC)Increased by 109.6–156.2%[8]
Pentylenetetrazol-Induced Seizures25-100 mg/kgMalondialdehyde (MDA)Significantly decreased[13]
Pentylenetetrazol-Induced Seizures25-100 mg/kgSuperoxide Dismutase (SOD)Significantly increased[13]
Chronic Unpredictable Mild Stress20 mg/kgTNF-αSignificantly decreased in Frontal Cortex, Hypothalamus, and Hippocampus[6]
Chronic Unpredictable Mild Stress20 mg/kgPGE2Significantly decreased in Frontal Cortex, Hypothalamus, and Hippocampus[6]

Experimental Protocols

1. Global Cerebral Ischemia/Reperfusion Model

  • Animal Model: Rats are subjected to bilateral common carotid artery occlusion for a specified duration (e.g., 15 minutes) to induce global cerebral ischemia, followed by a reperfusion period (e.g., 60 minutes).[1]

  • This compound Administration: this compound (0.5 mg/kg) is administered orally once daily for 7 consecutive days prior to the induction of ischemia. The last dose is given 1 hour before the ischemic insult.[1]

  • Outcome Measures: Following reperfusion, brain tissue (e.g., hippocampus) is collected for biochemical analysis of oxidative stress markers (lipid peroxides, nitric oxide, reduced glutathione), inflammatory markers (myeloperoxidase, TNF-α, NF-κB, IL-6, IL-10), and apoptotic biomarkers (caspase-3, cytochrome C).[1] Brain infarct size and histopathological changes are also assessed.[1]

2. Quinolinic Acid-Induced Striatal Neurotoxicity Model

  • Animal Model: Quinolinic acid (QA) is injected intrastriatally to induce a lesion that mimics aspects of Huntington's disease. The contralateral striatum is injected with vehicle as a control.[9][11]

  • This compound Administration: this compound (1 mg/kg or 10 mg/kg) or vehicle is administered intraperitoneally daily for 14 days, starting the day before the QA injection.[9][11]

  • Outcome Measures: At various time points post-lesion (e.g., 14 and 30 days), in vivo imaging techniques such as MRI and PET can be used to assess lesion volume and neuroinflammation.[9][11] Post-mortem analysis includes immunofluorescence for markers of astrogliosis (GFAP) and microglial activation (Iba1).[9]

3. Rotenone-Induced Neurotoxicity Model

  • Animal Model: Rats are treated with subcutaneous injections of rotenone (e.g., 1.5 mg/kg) every other day to model aspects of Parkinson's disease.[8][12]

  • This compound Administration: this compound (10 or 20 mg/kg) is administered concurrently with the rotenone treatment.[8][12]

  • Outcome Measures: Brain tissue is analyzed for markers of oxidative stress including lipid peroxidation (MDA), nitric oxide, reduced glutathione (GSH), total antioxidant capacity (TAC), and enzyme activities (SOD, PON-1, BChE).[8] Histopathological examination of brain regions like the cerebral cortex and substantia nigra is performed to assess neurodegeneration.[8]

Mandatory Visualization

G cluster_0 Neuroinflammatory Stimulus (e.g., Ischemia, Toxin) cluster_1 Leukotriene Pathway cluster_2 Cellular Response Stimulus Stimulus Arachidonic_Acid Arachidonic_Acid Stimulus->Arachidonic_Acid 5-Lipoxygenase 5-Lipoxygenase Arachidonic_Acid->5-Lipoxygenase CysLTs LTA4 LTA4 5-Lipoxygenase->LTA4 CysLTs LTC4 LTC4 LTA4->LTC4 CysLTs LTD4 LTD4 LTC4->LTD4 CysLTs LTE4 LTE4 LTD4->LTE4 CysLTs CysLT1R CysLT1 Receptor LTE4->CysLT1R Binds GPR17 GPR17 Receptor LTE4->GPR17 Binds Microglia_Activation Microglia/Astrocyte Activation CysLT1R->Microglia_Activation GPR17->Microglia_Activation Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, NF-κB) Microglia_Activation->Inflammatory_Mediators Oxidative_Stress Oxidative Stress Inflammatory_Mediators->Oxidative_Stress Apoptosis Apoptosis Inflammatory_Mediators->Apoptosis BBB_Disruption BBB Disruption Inflammatory_Mediators->BBB_Disruption Neurodegeneration Neurodegeneration Oxidative_Stress->Neurodegeneration Apoptosis->Neurodegeneration BBB_Disruption->Neurodegeneration This compound This compound This compound->CysLT1R Antagonizes This compound->GPR17 Antagonizes

Caption: this compound's neuroprotective signaling pathway.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Select Rat Model (e.g., Ischemia, TBI) Dosage_Selection Select this compound Dosage (0.1 - 100 mg/kg) Animal_Model->Dosage_Selection Admin_Route Choose Administration Route (p.o., i.p.) Dosage_Selection->Admin_Route Treatment Administer this compound (Pre- or Post-Insult) Admin_Route->Treatment Induce_Injury Induce Neurological Injury Treatment->Induce_Injury Behavioral_Tests Perform Behavioral Assessments Induce_Injury->Behavioral_Tests Tissue_Collection Collect Brain Tissue Behavioral_Tests->Tissue_Collection Imaging In Vivo Imaging (MRI, PET) Behavioral_Tests->Imaging Histology Histology & Immunohistochemistry Tissue_Collection->Histology Biochemistry Biochemical Assays (Oxidative Stress, Cytokines) Tissue_Collection->Biochemistry Data_Analysis Analyze and Compare Data Histology->Data_Analysis Biochemistry->Data_Analysis Imaging->Data_Analysis

Caption: General experimental workflow for this compound studies in rats.

References

identifying and minimizing montelukast experimental artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize experimental artifacts when working with montelukast.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What are the common causes?

A1: Inconsistent results with this compound can stem from several factors, including its chemical instability, potential for off-target effects, and issues with its solubility and aggregation. This compound is sensitive to light, heat, and oxidative conditions, and its stability is pH-dependent.[1][2] Off-target interactions, particularly with neuronal receptors, can also lead to unexpected biological effects.[3]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound sodium is soluble in water (up to 10 mg/mL), ethanol (approx. 30 mg/mL), and DMSO (approx. 30 mg/mL).[4][5] For cell culture experiments, it is advisable to dissolve this compound in an organic solvent like ethanol first and then dilute it with the aqueous buffer of choice to a final concentration of approximately 0.15 mg/mL in a 1:9 ethanol:PBS (pH 7.2) solution.[5] Aqueous solutions should not be stored for more than one day.[5] Protect all solutions from light and store at -20°C for long-term stability.

Q3: What are the known off-target effects of this compound that could interfere with my experiments?

A3: this compound has been reported to have off-target interactions with several receptors, which may contribute to neuropsychiatric side effects observed in clinical settings.[3][6] These include the adenosine A3 receptor and MAP kinase p38 alpha.[3] It is crucial to consider these off-target effects when interpreting experimental data, especially in neurological or immunological studies.

Q4: Can this compound aggregate in solution, and how can I prevent this?

A4: While extensive self-aggregation is not a widely reported issue, this compound's lipophilicity can lead to the formation of nanoparticles or inclusion complexes under certain conditions, particularly during formulation development.[7][8] In experimental settings, ensuring complete dissolution in an appropriate solvent and avoiding supersaturation can help prevent precipitation and aggregation.

Troubleshooting Guides

Issue 1: Inconsistent or Noisy Data in Cell-Based Assays
Potential Cause Troubleshooting Steps Recommended Solution
Chemical Instability Verify the age and storage conditions of your this compound stock. Assess the pH and light exposure of your experimental setup.Prepare fresh stock solutions for each experiment. Protect all solutions and experimental plates from light. Maintain a stable pH, noting that this compound is more stable in alkaline conditions.[9]
Off-Target Effects Review the literature for known off-target effects of this compound on your cell type or signaling pathway of interest.Include a negative control (e.g., a cell line not expressing the CysLT1 receptor) and a positive control (e.g., a different CysLT1 receptor antagonist) to confirm the specificity of the observed effects.
Cytotoxicity Perform a cell viability assay (e.g., MTT or MTS) in parallel with your functional assay to determine if the observed effects are due to cell death. This compound has been shown to induce cytotoxicity in some cell lines at concentrations of 50-100 μM.[10]Adjust the concentration of this compound to a non-toxic range. Ensure the final solvent concentration is not harmful to the cells.
Issue 2: Poor Reproducibility in Animal Studies
Potential Cause Troubleshooting Steps Recommended Solution
Variable Drug Exposure Review the route and consistency of drug administration. Consider the potential for degradation of this compound in the dosing solution.Ensure accurate and consistent dosing. Prepare fresh dosing solutions daily and protect them from light. For oral administration, be aware that co-administration with food can affect bioavailability.[11]
Metabolism Differences Be aware that this compound is metabolized by cytochrome P450 enzymes, primarily CYP2C8.[12] Genetic polymorphisms in these enzymes can lead to inter-individual variability in drug metabolism and exposure.[13]Use a sufficient number of animals to account for biological variability. If possible, use animals from a genetically homogenous background.
Neuropsychiatric Effects Observe animals for any behavioral changes, as this compound can cross the blood-brain barrier and has been associated with neuropsychiatric effects.[6][12]Include behavioral assessments in your study design if relevant to your research question.
Issue 3: Artifacts in Analytical Measurements (HPLC)
Potential Cause Troubleshooting Steps Recommended Solution
Sample Degradation Evaluate the sample preparation procedure for exposure to light and inappropriate pH.Protect samples from light at all stages of preparation and analysis. Ensure the pH of the mobile phase is optimized for this compound stability (typically acidic for reversed-phase HPLC).[2]
Peak Tailing or Splitting Check for column overload, inappropriate solvent composition, or a degraded column.Optimize the injection volume and sample concentration. Ensure the mobile phase is properly mixed and degassed. Use a guard column and replace the analytical column if necessary.
Ghost Peaks Investigate potential sources of contamination in the solvent, glassware, or injection system.Use high-purity solvents and thoroughly clean all equipment. Run blank injections to identify the source of contamination.

Data Presentation

Table 1: Chemical Stability of this compound under Different Conditions
Stress ConditionSolvent/MediumDurationDegradation (%)Major Degradation ProductsReference(s)
Light (Daylight) Solid State1 week>20This compound S-oxide[2]
70% Methanol6 hours~2Cis-isomer[2]
UV Light (254 nm) Solution-Higher rate than daylightCis-isomer[2]
Heat (65°C) Acidic Solution-Rapid degradationThis compound S-oxide[2]
H₂O₂ Solution-Rapid degradationThis compound S-oxide[2]
NaOH Solution-Highly stable-[2]
Acidic (0.1N HCl) Aqueous1 hour5.15 - 19.09-[1]
Alkaline (0.1N NaOH) Aqueous1 hour48.41 - 56.59-[1]
Oxidative (3% H₂O₂) Aqueous-SensitiveThis compound S-oxide[14][15]

Note: Degradation percentages can vary significantly based on the specific experimental conditions (e.g., light intensity, temperature, concentration).

Table 2: Solubility of this compound Sodium
SolventSolubilityReference(s)
Water10 mg/mL[5]
Ethanol~30 mg/mL[5]
DMSO~30 mg/mL[5]
MethanolFreely soluble[16]
AcetonitrilePractically insoluble[16]
1:9 Ethanol:PBS (pH 7.2)~0.15 mg/mL[5]
Table 3: On-Target and Off-Target Activities of this compound
TargetAssayKi / IC₅₀ (nM)Reference(s)
Cysteinyl Leukotriene Receptor 1 (CysLT1R) [³H]LTD₄ binding (guinea pig lung)0.18 ± 0.03[17]
[³H]LTD₄ binding (sheep lung)4[17]
[³H]LTD₄ binding (U937 cell membranes)0.52 ± 0.23[17]
Adenosine A3 Receptor -43[3]
MAP kinase p38 alpha -856[3]
Multidrug Resistance Protein 2 (MRP2) Calcein-AM efflux inhibitionPotent inhibitor[18]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Cell-Based Assays
  • Materials:

    • This compound sodium powder

    • Ethanol (100%, cell culture grade)

    • Phosphate-buffered saline (PBS), pH 7.2, sterile

    • Sterile, light-protecting microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound sodium powder in a sterile microcentrifuge tube.

    • Add a sufficient volume of 100% ethanol to dissolve the powder completely, creating a concentrated stock solution (e.g., 10 mg/mL). Vortex briefly if necessary.

    • For working solutions, dilute the ethanol stock solution with sterile PBS (pH 7.2) to the desired final concentration. To improve solubility in aqueous buffer, a 1:9 ratio of ethanol to PBS is recommended.[5]

    • Prepare fresh working solutions for each experiment.

    • Store the concentrated stock solution at -20°C, protected from light.

Protocol 2: Cell Viability (MTT) Assay to Assess this compound-Induced Cytotoxicity
  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound working solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Remove the medium and add fresh medium containing various concentrations of this compound (and a vehicle control).

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Administration of this compound to Mice
  • Materials:

    • This compound sodium powder

    • Vehicle (e.g., sterile water, saline, or a specified formulation vehicle)

    • Appropriate gavage needles or injection supplies

    • Calibrated scale for weighing animals

  • Procedure (Oral Gavage):

    • Prepare a fresh dosing solution of this compound in the chosen vehicle at the desired concentration. Protect the solution from light.

    • Accurately weigh each animal to determine the correct volume of the dosing solution to administer.

    • Administer the solution carefully via oral gavage.

    • For chronic studies, prepare fresh dosing solutions daily.

    • Monitor the animals for any adverse effects or behavioral changes.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane CysLT1R CysLT1R Pro-inflammatory Response Pro-inflammatory Response CysLT1R->Pro-inflammatory Response Activates Leukotrienes (LTC4, LTD4, LTE4) Leukotrienes (LTC4, LTD4, LTE4) Leukotrienes (LTC4, LTD4, LTE4)->CysLT1R Binds to This compound This compound This compound->CysLT1R Inhibits Inflammation Inflammation Pro-inflammatory Response->Inflammation Bronchoconstriction Bronchoconstriction Pro-inflammatory Response->Bronchoconstriction

Caption: On-target signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution Working_Solution Prepare Fresh Working Solution Stock_Solution->Working_Solution Dilute Treatment Treat with this compound Working_Solution->Treatment Cell_Seeding Seed Cells Cell_Seeding->Treatment Incubation Incubate Treatment->Incubation Measurement Measure Endpoint Incubation->Measurement Data_Collection Collect Data Measurement->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpret Results Statistical_Analysis->Interpretation

Caption: General experimental workflow for in vitro studies.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results Check_Stability Check Chemical Stability Inconsistent_Results->Check_Stability Check_Off_Target Consider Off-Target Effects Inconsistent_Results->Check_Off_Target Check_Solubility Verify Solubility/ Aggregation Inconsistent_Results->Check_Solubility Optimize_Protocol Optimize Protocol Check_Stability->Optimize_Protocol Check_Off_Target->Optimize_Protocol Check_Solubility->Optimize_Protocol

Caption: Logical approach to troubleshooting this compound experiments.

References

montelukast stability in different solvent and buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for montelukast stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvent and buffer systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: this compound is primarily sensitive to light, pH, and oxidative stress.[1][2][3] Exposure to light, particularly UV and daylight, can lead to photodegradation.[1][2] Acidic conditions can cause rapid degradation, while it is more stable in alkaline solutions.[1][2][4] It is also susceptible to oxidation, especially in the presence of agents like hydrogen peroxide.[1][2][3]

Q2: What are the main degradation products of this compound?

A2: The two major degradation products identified under stress conditions are:

  • This compound cis-isomer: This is the primary product of photodegradation when this compound solutions are exposed to light.[1][2]

  • This compound S-oxide: This is the major product formed under thermal stress and in the presence of oxidative agents like hydrogen peroxide.[1][2]

Q3: How does pH influence the stability and solubility of this compound?

A3: this compound degrades rapidly in acidic solutions.[1][2][5] Conversely, it demonstrates high stability in alkaline solutions, such as in NaOH.[1][2] The solubility of this compound sodium is also pH-dependent; it has low solubility at a low pH, which increases as the pH becomes more alkaline.[6][7]

Q4: Which solvents are recommended for preparing and storing this compound solutions?

A4: The choice of solvent can significantly impact this compound's stability, especially its photostability. Studies have shown that this compound is most stable against photodegradation in 70% methanol.[1][2] For analytical purposes, mobile phases often consist of methanol and/or acetonitrile with a buffer.[8] It is crucial to protect solutions from light regardless of the solvent used.[9]

Q5: What are the recommended storage conditions for this compound solutions to minimize degradation?

A5: To minimize degradation, this compound solutions should be protected from light at all times.[8][9] Use amber glassware or wrap containers in aluminum foil. For short-term storage, refrigeration may be beneficial, but stability at lower temperatures should be verified for the specific solvent system. Given its instability in acidic conditions, buffering solutions to a neutral or slightly alkaline pH may enhance stability, depending on the experimental requirements.

Troubleshooting Guides

Issue 1: Unexpected peaks are appearing in my HPLC analysis of a this compound sample.

  • Possible Cause 1: Degradation. Unforeseen peaks are often degradation products. This compound is sensitive to light, acid, and oxidation.

    • Solution: Review your sample preparation and handling procedures. Ensure samples are consistently protected from light.[9] Check the pH of your solutions; this compound degrades rapidly in acidic media.[1][2] Avoid sources of oxidative stress. The two most common degradation products are the cis-isomer (photodegradation) and the S-oxide (oxidation).[1][2]

  • Possible Cause 2: Excipient Interaction. If you are working with a formulated product, an excipient may be interacting with the this compound.

    • Solution: Perform compatibility studies with individual excipients. Citric acid, for example, has been shown to have a potential interaction with this compound.

  • Possible Cause 3: Contaminated Solvent/Glassware. Impurities in solvents or improperly cleaned glassware can introduce contaminants.

    • Solution: Use high-purity (e.g., HPLC-grade) solvents. Implement a rigorous glassware cleaning protocol. Run a blank solvent injection to check for system contamination.

Issue 2: The concentration of my this compound standard solution is decreasing over time.

  • Possible Cause 1: Photodegradation. this compound is highly photosensitive.[10] Exposure to ambient or UV light will cause a decrease in the parent compound concentration and the formation of the cis-isomer.[1][2]

    • Solution: Always prepare and store this compound solutions in the dark, using amber vials or foil-wrapped containers.[9] Prepare fresh standards regularly.

  • Possible Cause 2: Acid-catalyzed Hydrolysis. If the solution is unbuffered or acidic, this compound will degrade.[1][2][4]

    • Solution: Use a buffered system if appropriate for your experiment. If using an organic solvent like methanol, ensure it is free from acidic impurities. 70% methanol has been shown to offer good stability against photodegradation.[1][2]

  • Possible Cause 3: Adsorption to Container. Highly lipophilic compounds can sometimes adsorb to plastic or glass surfaces.

    • Solution: Consider using silanized glassware to minimize adsorption. Verify if this is an issue by preparing a solution in a silanized container and comparing its stability to one in a standard container.

Data Summary

Table 1: Influence of Light Source on this compound Photodegradation in Solution

Light Source Relative Rate of Degradation Reference
UV (254 nm) Highest [1][2]
Daylight High [1][2]
Tungsten Moderate [1][2]
Neon Low [1][2]

| Sodium | Lowest |[1][2] |

Table 2: Stability of this compound in Various Solvents under Stress Conditions

Condition Solvent/Medium Stability Outcome Major Degradation Product Reference
Thermal (65°C) Acidic Solution Rapid degradation This compound S-oxide [1][2]
Thermal (65°C) H₂O₂ Solution Rapid degradation This compound S-oxide [1][2]
Thermal (65°C) NaOH Solution Highly stable - [1][2]
Photochemical 70% Methanol Most stable among tested solvents This compound cis-isomer [1][2]
Acid Hydrolysis Acidic pH Significant degradation - [4][5]
Alkaline Hydrolysis Basic pH Stable - [1][2][11]

| Oxidation | H₂O₂ | Significant degradation | this compound S-oxide |[1][2][3] |

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol is a representative example based on published methods for analyzing this compound and its degradation products.[1][2]

  • Chromatographic System:

    • Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detection.

    • Column: Reversed-phase C18 column.

    • Detector Wavelength: 254 nm.[1][2]

  • Reagents:

    • Mobile Phase: Prepare a mixture of ammonium acetate buffer (pH 3.5) and methanol in a ratio of 15:85 (v/v).[1][2]

    • Diluent: 70% Methanol in water.[1][2]

    • Standard Solution: Prepare a stock solution of this compound reference standard in the diluent. Protect from light.

    • Sample Solution: Dilute the sample to be tested with the diluent to a suitable concentration. Protect from light.

  • Forced Degradation Study Procedure:

    • Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 N HCl. Heat if necessary. Neutralize before injection.

    • Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 N NaOH. Heat if necessary. Neutralize before injection.

    • Oxidative Degradation: Mix the this compound stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep at room temperature and monitor over time.

    • Photodegradation: Expose the this compound solution in a transparent container to a light source (e.g., daylight or a UV lamp). Keep a control sample wrapped in foil to protect it from light.

    • Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 65°C) and sample at various time points.

  • Analysis:

    • Inject the prepared standard, control, and stressed samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

    • The method should be able to separate the main degradation products, this compound cis-isomer and this compound S-oxide, from the parent peak.[1][2]

Visualizations

Montelukast_Degradation_Pathways cluster_photo Photodegradation cluster_ox Oxidative/Thermal Degradation This compound This compound (trans-isomer) Cis_Isomer This compound cis-isomer This compound->Cis_Isomer Light (UV, Daylight) S_Oxide This compound S-oxide This compound->S_Oxide Heat / H₂O₂ / Acid

Caption: Primary degradation pathways of this compound.

Stability_Assessment_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation A Prepare this compound Solution (Protect from Light) B Expose to Stress Conditions (Light, Heat, Acid, Base, Oxidant) A->B C Analyze via Stability-Indicating HPLC Method B->C D Quantify Parent Drug and Degradation Products C->D E Assess Stability Profile & Identify Degradants D->E

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Refining Montelukast Administration Protocols for Chronic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of montelukast in chronic experimental studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the design and execution of long-term in vivo research.

Troubleshooting Guide

This guide addresses common issues encountered during the chronic administration of this compound in animal models.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or Lack of Therapeutic Effect Improper Dosing: The dose may be too low for the specific animal model or disease state.Review literature for established effective dose ranges in similar studies. Consider a dose-response study to determine the optimal dose for your model. For example, doses in mice have ranged from 2 mg/kg/day for prophylactic treatment in experimental autoimmune encephalomyelitis to 25 mg/kg/day (intravenously) in acute asthma models.[1]
Poor Bioavailability: this compound absorption can be variable.[2]Ensure proper administration technique (e.g., correct oral gavage procedure). Consider using a vehicle that enhances solubility and stability, such as a suspension with Avicel and fumaric acid.[3]
Drug Degradation: this compound is sensitive to light and acidic conditions.[4]Prepare solutions fresh daily and protect from light. For administration in drinking water, ensure the pH is not acidic and monitor the stability of this compound in your specific water source.
Development of Tolerance: While not commonly reported, the possibility of tolerance with chronic use cannot be entirely excluded.Monitor therapeutic endpoints closely over time. If a diminished response is observed, consider intermittent dosing schedules or combination therapies.
Unexpected Behavioral Changes (e.g., Agitation, Aggression) Neuropsychiatric Side Effects: this compound has been associated with neuropsychiatric adverse events in clinical and preclinical studies.[5][6]Carefully document all behavioral observations. Establish a baseline behavior profile for each animal before starting treatment. If significant adverse behaviors occur, consider reducing the dose or discontinuing treatment. Report any such findings in your study documentation.
Stress from Administration Procedure: Frequent handling and administration (e.g., daily oral gavage) can induce stress, leading to behavioral changes.Acclimatize animals to the handling and administration procedures before the study begins. Whenever possible, consider less stressful administration methods, such as voluntary oral administration or administration in drinking water, if stability can be assured.
Gastrointestinal Issues (e.g., Diarrhea, Weight Loss) Direct Drug Effect: this compound can have effects on the gastrointestinal system.Monitor animal weight and fecal consistency regularly. If gastrointestinal issues arise, consult with a veterinarian. Consider adjusting the vehicle or dose.
Vehicle Intolerance: The vehicle used for administration may be causing gastrointestinal upset.If using a novel or complex vehicle, run a vehicle-only control group to assess for any adverse effects of the vehicle itself. Consider switching to a more inert vehicle like saline if possible, though solubility of this compound may be a challenge.
Difficulty in Preparing a Stable Formulation Poor Aqueous Solubility: this compound sodium has low aqueous solubility.[7]For oral suspensions, use a suspending agent like Avicel RC-591.[3] The use of fumaric acid as a stabilizer and glycerin as an anti-aggregation agent has been shown to create a stable oral suspension.[3] For clear oral solutions, hydroxypropyl-β-cyclodextrin can be used as a solubilizer and stabilizer.[7]
Light and pH Sensitivity: this compound degrades in the presence of light and in acidic or oxidative conditions.[4]Prepare formulations in a dark room or using amber vials. Store solutions protected from light. Avoid acidic vehicles; a slightly basic pH may improve stability.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral administration of this compound in rodents?

A1: The choice of vehicle depends on the desired formulation (solution or suspension). For a stable oral suspension, a combination of Avicel RC-591 as a suspending agent, fumaric acid as a stabilizer, and glycerin as an anti-aggregation agent in water has been shown to be effective and bioequivalent to commercial granules in rats.[3] For a clear oral solution, hydroxypropyl-β-cyclodextrin can be used to enhance solubility and stability.[7] Dimethyl sulfoxide (DMSO) has also been used as a vehicle for intraperitoneal injections in rats.[5][6]

Q2: How should I store this compound solutions for chronic studies?

A2: this compound is sensitive to light, so all solutions should be stored in light-protected containers (e.g., amber vials) at a controlled room temperature or as specified by the manufacturer.[4] It is highly recommended to prepare solutions fresh daily to minimize degradation. One study demonstrated that a specific oral suspension formulation was physically and chemically stable at 40°C for at least 6 months, and an oral solution was stable for at least 12 months at 25°C/60% RH and 40°C/75% RH.[3][7] However, the stability will depend on the specific formulation.

Q3: Can I administer this compound in the drinking water for a long-term study?

A3: While administration in drinking water is a less stressful method, the stability of this compound in water over extended periods can be a concern due to its sensitivity to light and pH.[4] If you choose this method, it is crucial to conduct a stability study of this compound in your facility's drinking water under the planned experimental conditions (e.g., water source, bottle type, light exposure). The pH of the water should be monitored, as acidic conditions can lead to degradation.[4]

Q4: What are the known neuropsychiatric side effects of this compound in animal models?

A4: Preclinical studies in rats have reported some behavioral changes with chronic this compound administration. One study found that a 20 mg/kg intraperitoneal dose for two weeks had some positive behavioral outcomes, such as reduced aggression in females and antidepressant-like effects in males, but also noted an aggression-inducing effect in males.[5][6] Researchers should be aware of the potential for such effects and include behavioral assessments in their study design.

Q5: What is the mechanism of action of this compound?

A5: this compound is a selective and potent antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R).[8] By blocking this receptor, it inhibits the pro-inflammatory actions of cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are key mediators in the pathophysiology of asthma and other inflammatory conditions.[8] This leads to a reduction in airway edema, smooth muscle contraction, and eosinophil recruitment.[2]

Quantitative Data from Chronic Studies

The following tables summarize this compound dosing regimens from various chronic studies in different animal models and disease states.

Table 1: this compound Dosing in Rodent Models of Neuroinflammation

Animal Model Dose Route of Administration Duration Key Findings Reference
Rat (Quinolinic acid-induced striatal neurotoxicity)1 mg/kg and 10 mg/kgIntraperitoneal14 daysAttenuated astrogliosis and activated microglia.[9][10][11]
Rat (Chronic unpredictable mild stress)20 mg/kgIntraperitoneal2 weeksReduced aggressive behavior in females and had antidepressant-like effects in males.[5][6]

Table 2: this compound Dosing in Other Chronic Animal Models

Animal Model Disease Model Dose Route of Administration Duration Key Findings Reference
MouseAllergic Asthma (Ovalbumin-induced)2 mg/kg/dayOralProphylactic, from day of disease inductionReduced airway inflammation and remodeling.[1]
MouseAcute Asthma (Ovalbumin-induced)25 mg/kgIntravenous3 daysReduced eosinophils in bronchoalveolar lavage by >90%.[1]
SheepAllergic Asthma (Antigen-induced)0.15 mg/kgIntravenousSingle dose before challengeProtected against the reduction in tracheal mucus velocity.[12]
Dog/CatGeneral Anti-inflammatory0.5-1.0 mg/kgOralDailyConsidered effective and less likely to increase hepatic enzymes compared to other leukotriene antagonists.[13]

Table 3: Pharmacokinetic Parameters of this compound in Different Species

Species Dose Route Tmax (hours) Oral Bioavailability (%) Plasma Half-life (hours) Reference
Human10 mgOral3-4642.7-5.5[2][14]
RatNot specifiedOralNot specifiedNot specifiedNot specified[2]
Guinea PigNot specifiedOral2.0 (conventional tablet)Not specified4.30[15]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound via Oral Gavage in Rodents

Materials:

  • This compound sodium powder

  • Vehicle (e.g., sterile water for suspension, DMSO for solution)

  • Suspending agents (e.g., Avicel RC-591)

  • Stabilizers (e.g., fumaric acid)

  • Anti-aggregation agents (e.g., glycerin)

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • pH meter

  • Graduated cylinders and beakers

  • Amber storage bottles

  • Animal scale

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats)[15][16]

  • Syringes

Procedure:

  • Dose Calculation:

    • Weigh each animal to determine the precise dose volume. The maximum recommended gavage volume is typically 10 mL/kg for mice and rats.[15][16]

    • Calculate the required concentration of the this compound formulation based on the desired dose (mg/kg) and the administration volume.

  • Formulation Preparation (Suspension Example):

    • Based on a previously published stable formulation, weigh out the required amounts of this compound sodium, Avicel RC-591, fumaric acid, and glycerin.[3]

    • In a beaker, gradually add the powders to the sterile water while stirring with a magnetic stirrer.

    • Continue stirring until a uniform suspension is formed. A homogenizer may be used to ensure a fine, consistent suspension.

    • Protect the formulation from light at all times by using amber glassware or by covering the beaker with aluminum foil.

  • Oral Gavage Administration:

    • Properly restrain the animal. For mice, this typically involves scruffing the neck to immobilize the head.

    • Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.[17]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle. If resistance is met, withdraw and reposition.[15][17]

    • Once the needle is in place, administer the calculated volume of the this compound suspension slowly and steadily.

    • Gently remove the gavage needle in a single, smooth motion.

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[16][18]

  • Stability and Storage:

    • Prepare the formulation fresh daily if possible.

    • If short-term storage is necessary, store the suspension in a tightly sealed amber bottle at a controlled room temperature, protected from light.

Visualizations

Montelukast_Signaling_Pathway Arachidonic_Acid Arachidonic Acid Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Arachidonic_Acid->Cysteinyl_Leukotrienes 5-Lipoxygenase Pathway CysLT1_Receptor CysLT1 Receptor Cysteinyl_Leukotrienes->CysLT1_Receptor Binds to G_Protein Gq/11 Protein Activation CysLT1_Receptor->G_Protein Activates This compound This compound This compound->CysLT1_Receptor Blocks PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Influx Increased Intracellular Ca2+ IP3_DAG->Ca_Influx Inflammatory_Response Inflammatory Response (Bronchoconstriction, Edema, Eosinophil Recruitment) Ca_Influx->Inflammatory_Response

Caption: this compound's mechanism of action via CysLT1 receptor antagonism.

Chronic_Study_Workflow Acclimatization Animal Acclimatization (1-2 weeks) Baseline Baseline Measurements (Behavior, Weight, etc.) Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Treatment Chronic this compound Administration (e.g., daily oral gavage) Grouping->Treatment Monitoring Regular Monitoring (Health, Behavior, Weight) Treatment->Monitoring Throughout study Endpoint Endpoint Analysis (e.g., Histology, Biomarkers) Monitoring->Endpoint

Caption: General experimental workflow for a chronic this compound study.

Troubleshooting_Logic Start Issue: Inconsistent Therapeutic Effect Check_Dose Is the dose appropriate for the model? Start->Check_Dose Check_Admin Is the administration technique correct? Check_Dose->Check_Admin Yes Solution_Dose Solution: Perform a dose-response study. Check_Dose->Solution_Dose No Check_Stability Is the formulation stable? Check_Admin->Check_Stability Yes Solution_Admin Solution: Review and refine administration protocol. Check_Admin->Solution_Admin No Solution_Stability Solution: Prepare fresh daily, protect from light, check pH. Check_Stability->Solution_Stability No

Caption: Troubleshooting decision tree for inconsistent therapeutic effects.

References

Technical Support Center: Troubleshooting Variability in Montelukast Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in montelukast behavioral studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing conflicting results in our mouse behavioral studies with this compound. One time it appears anxiogenic, and another time it has no effect. What could be the cause of this variability?

A1: Variability in the behavioral effects of this compound is a documented issue and can arise from several factors. Key aspects to consider in your experimental design include:

  • Animal Strain: Different mouse strains can exhibit varied responses to drug administration. It is crucial to report the specific strain used in your study and consider that findings in one strain may not be directly translatable to another.

  • Sex of the Animals: There is evidence of sex-dependent effects of this compound. For instance, one study in Sprague-Dawley rats showed that this compound may induce aggression in males but reduce it in females.[1][2][3] It is essential to include both male and female animals in your studies and analyze the data separately.

  • Dosing Regimen (Acute vs. Chronic): The duration of this compound administration can significantly impact behavioral outcomes. Acute (single-dose) and chronic (repeated-dose) studies may yield different or even opposing results. Ensure your methodology clearly defines the dosing regimen.

  • Dosage: The specific dose of this compound used is a critical variable. A dose-response study is recommended to identify the optimal concentration for observing a consistent behavioral effect.

  • Route of Administration: The method of drug delivery (e.g., oral gavage, intraperitoneal injection, in drinking water) can affect the bioavailability and metabolism of this compound, leading to varied behavioral responses.[4][5][6][7][8]

  • Environmental Factors: Minor changes in the experimental environment can influence animal behavior. Factors such as lighting conditions, noise levels, and handling procedures should be standardized and meticulously controlled.[9][10][11][12]

To minimize variability, it is crucial to maintain consistency in all experimental parameters and to report them in detail in your research.

Q2: What are the standard protocols for behavioral tests commonly used to assess the neuropsychiatric effects of this compound in rodents?

A2: Several behavioral tests are employed to evaluate anxiety, depression-like behavior, and locomotor activity. Here are overviews of three commonly used tests:

  • Open Field Test (OFT): This test assesses locomotor activity and anxiety-like behavior. The animal is placed in an open, novel arena, and its movements are tracked. Key parameters include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.[13][14][15][16][17]

  • Forced Swim Test (FST): This test is used to screen for antidepressant-like activity. The animal is placed in a cylinder of water from which it cannot escape. The primary measure is the duration of immobility, where a decrease is interpreted as an antidepressant-like effect.[4][18][19][20][21][22]

  • Chronic Unpredictable Mild Stress (CUMS): This is a model used to induce a depressive-like state in rodents by exposing them to a series of mild, unpredictable stressors over an extended period.[23][24][25][26][27] Behavioral changes are then assessed using tests like the Sucrose Preference Test to measure anhedonia.

Q3: Are there known sex differences in the behavioral response to this compound in animal models?

A3: Yes, there is evidence suggesting that this compound can have different behavioral effects in male and female rodents. A study using Sprague-Dawley rats reported that chronic this compound treatment resulted in increased aggressive-like behavior in males, while it had a mitigating effect on aggression in females.[1][2][3] Furthermore, the same study observed an antidepressant-like effect (increased sucrose consumption) in males subjected to chronic unpredictable mild stress, an effect not noted in females.[1][2][3] These findings highlight the critical importance of including both sexes in preclinical studies of this compound and analyzing the data for sex-specific effects.

Experimental Protocols

Open Field Test (OFT) Protocol

This protocol is a generalized guideline and should be adapted to specific experimental needs.

Objective: To assess locomotor activity and anxiety-like behavior.

Apparatus:

  • A square or circular arena with walls high enough to prevent escape (e.g., 50cm x 50cm x 50cm for mice).[14]

  • The arena floor is typically divided into a grid of central and peripheral zones.

  • A video camera mounted above the arena to record the session.

  • Automated tracking software for data analysis.

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.[14]

  • Habituation: Handle the animals for a few days prior to testing to reduce handling stress.

  • Testing:

    • Gently place the mouse in the center of the arena.

    • Record the animal's activity for a predetermined duration (typically 5-10 minutes).[13]

    • The experimenter should be out of the animal's sight during the test.

  • Cleaning: Thoroughly clean the arena with 70% ethanol or another suitable disinfectant between each animal to eliminate olfactory cues.[14]

Data Analysis:

  • Locomotor Activity: Total distance traveled, number of line crossings.

  • Anxiety-Like Behavior: Time spent in the center versus the periphery, latency to enter the center, number of entries into the center zone.

  • Exploratory Behavior: Rearing frequency and duration.

Forced Swim Test (FST) Protocol

Objective: To assess depression-like behavior.

Apparatus:

  • A transparent glass or plastic cylinder (e.g., for rats: 40-50 cm height, 19-20 cm diameter; for mice: 19 cm height, 12 cm diameter).[4][19]

  • The cylinder is filled with water (24-30°C) to a depth where the animal cannot touch the bottom with its tail or paws (e.g., 30 cm for rats).[18][19][20]

Procedure:

  • Acclimation: Acclimate animals to the testing room before the experiment.

  • Test Session:

    • Gently place the animal into the water-filled cylinder.

    • The test duration is typically 5-6 minutes for the test session.[18] In some protocols, a pre-test of 15 minutes is conducted 24 hours prior to the test session.[18][19]

    • Record the session for later scoring.

  • Post-Test Care: After the test, remove the animal from the water, gently dry it with a towel, and place it in a warm, dry cage.[18][20]

Data Analysis:

  • Immobility Time: The duration the animal spends floating or making only minimal movements necessary to keep its head above water.

  • Swimming Time: The duration of active swimming movements.

  • Climbing Time: The duration of active movements with forepaws against the cylinder wall.

Quantitative Data Summary

The following tables summarize the variability in outcomes observed in different this compound behavioral studies.

Table 1: Summary of this compound Effects on Behavior in Rodent Models

Study Focus Animal Model This compound Treatment Behavioral Test Key Findings Reference
Sex DifferencesSprague-Dawley Rats20 mg/kg/day, i.p., 2 weeksOFT, Sucrose Consumption, Aggression TestMales: Increased aggression, antidepressant-like effect. Females: Reduced aggression.[1][2][3]
Depression-like BehaviorBALB/c MiceIn drinking water, chronicFST, OFTNo association between chronic this compound and depression-like behavior in non-asthmatic mice. Reduced immobility in asthmatic mice.[4][5][6][7][8]
Depression-like BehaviorICR MiceContinuous for 28 daysOFT, TST, FSTInduced depressive-like behaviors.[28]
Anxiety and DepressionWistar Albino Rats10 mg/kg, i.p., 10 daysFST, OFTInduced depressive behaviors, no change in anxiety behaviors.[29]

Visualizations

Experimental Workflow for Behavioral Testing

experimental_workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_testing Behavioral Testing Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation & Habituation Acute_Dosing Acute Dosing Animal_Acclimation->Acute_Dosing Chronic_Dosing Chronic Dosing Animal_Acclimation->Chronic_Dosing Control_Group Vehicle Control Animal_Acclimation->Control_Group Drug_Preparation This compound Preparation (Dose & Vehicle) Drug_Preparation->Acute_Dosing Drug_Preparation->Chronic_Dosing Drug_Preparation->Control_Group OFT Open Field Test Acute_Dosing->OFT FST Forced Swim Test Chronic_Dosing->FST CUMS CUMS Model Control_Group->CUMS Data_Collection Video Recording & Automated Tracking OFT->Data_Collection FST->Data_Collection CUMS->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: Generalized workflow for rodent behavioral studies with this compound.

Potential Signaling Pathways of this compound's Behavioral Effects

signaling_pathway cluster_this compound This compound Action cluster_receptors Receptor Interaction cluster_downstream Potential Downstream Effects cluster_outcomes Behavioral Outcomes This compound This compound CysLT1R CysLT1 Receptor This compound->CysLT1R Antagonism Glutathione Interference with Glutathione System This compound->Glutathione Potential Direct/Indirect Effect Neurotransmitter Dysregulation of Neurotransmitter Pathways This compound->Neurotransmitter Potential Direct/Indirect Effect Inflammation Modulation of Neuroinflammation CysLT1R->Inflammation Behavior Variability in Behavioral Outcomes (Anxiety, Depression, etc.) Inflammation->Behavior Glutathione->Behavior Neurotransmitter->Behavior

Caption: Hypothesized signaling pathways involved in this compound's behavioral effects.

References

degradation pathways of montelukast under light and heat stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of montelukast under light and heat stress.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound when exposed to light?

When this compound is exposed to light, particularly UV and daylight, the major degradation product observed is its cis-isomer.[1][2] Another significant photoproduct, especially in the solid state (e.g., chewable tablets), is this compound S-oxide.[1][2]

Q2: What are the main degradation products of this compound under thermal stress?

Under thermal stress, particularly in the presence of acidic and oxidative conditions (like H2O2), the primary degradation product of this compound is this compound S-oxide.[1][2] It has been observed that this compound is relatively stable in alkaline solutions even at elevated temperatures.[1][2]

Q3: What analytical technique is most suitable for analyzing this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the simultaneous measurement of this compound and its degradation products.[1][2] A reversed-phase C18 column is typically used as the stationary phase.[1][2]

Q4: How does the physical form of this compound (solution vs. solid state) affect its stability?

This compound demonstrates different stability profiles depending on its physical state. In solution, it is highly susceptible to light, leading to the formation of the cis-isomer.[1][2] In the solid state, exposure to daylight can cause a significant decrease in potency, with this compound S-oxide being a major photoproduct in unpacked chewable tablets.[1][2] However, film-coated tablets have shown excellent stability under the same conditions.[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in chromatogram during photostability studies. Formation of this compound cis-isomer or other photoproducts.Confirm the identity of the peak by comparing its retention time with a known standard of the cis-isomer. Use a photodiode array (PDA) detector to compare UV spectra. The rate of photodegradation is influenced by the light source, with UV light causing the fastest degradation.[1][2]
Low recovery of this compound in thermal stress studies. Degradation due to inappropriate pH or oxidative conditions.This compound degrades rapidly in acidic and oxidative (H2O2) solutions at elevated temperatures.[1][2] Ensure the pH of your solution is not acidic. This compound shows high stability in NaOH solution under thermal stress.[1][2]
Appearance of this compound S-oxide in both light and heat stress experiments. This compound S-oxide is a common degradation product under both photolytic and thermal/oxidative stress conditions.[1][2]Use appropriate analytical techniques (e.g., mass spectrometry) to confirm the identity of the degradation product. Its formation is a known pathway for this compound degradation.
Inconsistent degradation rates between experiments. The type of solvent and the light source significantly impact photodegradation rates.[1][2]Standardize the solvent system and light source for all experiments. This compound is most stable in 70% methanol under photolytic stress.[1][2] The order of increasing degradation rate by light source is sodium < neon < tungsten < daylight < UV (254 nm).[1][2]

Quantitative Data Summary

Table 1: Summary of this compound Degradation under Different Stress Conditions

Stress Condition Major Degradation Product(s) Observations Reference
Photolytic (in solution) cis-isomerDegradation rate increases in the order: sodium < neon < tungsten < daylight < UV (254 nm). Most stable in 70% methanol.[1][2]
Photolytic (solid state, unpacked chewable tablets) This compound S-oxideAbout 10% decrease in potency after 2 weeks of daylight exposure.[1][2]
Photolytic (solid state, film-coated tablets) -Excellent stability.[1][2]
Thermal (65°C in acidic or H2O2 solution) This compound S-oxideRapid degradation.[1][2]
Thermal (65°C in NaOH solution) -Highly stable.[1][2]
Accelerated Stability (40°C/75% RH for 6 months, tablet dosage form) This compound S-oxideDetected as a major degradation product.[1][2]

Experimental Protocols

Protocol 1: Photodegradation Study of this compound in Solution
  • Preparation of this compound Solution: Prepare a solution of this compound in a suitable solvent (e.g., 70% methanol for higher stability or other solvents to study their effect).[1][2]

  • Exposure to Light: Expose the solution to a controlled light source (e.g., UV lamp at 254 nm or natural daylight).[1][2] Protect a control sample from light.

  • Sampling: Withdraw aliquots of the solution at predetermined time intervals.

  • HPLC Analysis:

    • Column: Reversed-phase C18.[1][2]

    • Mobile Phase: A mixture of ammonium acetate buffer (pH 3.5) and methanol (15:85 v/v).[1][2]

    • Detection: UV at 254 nm.[1][2]

    • Analysis: Quantify the amount of this compound and its degradation products (e.g., cis-isomer) by comparing peak areas to a standard curve.

Protocol 2: Thermal Degradation Study of this compound in Solution
  • Preparation of Stressed Samples: Prepare solutions of this compound in different media: an acidic solution, a basic solution (e.g., NaOH), and an oxidative solution (e.g., H2O2).[1][2]

  • Incubation: Place the solutions in a temperature-controlled environment at 65°C.[1][2]

  • Sampling: Collect samples at various time points.

  • HPLC Analysis: Analyze the samples using the HPLC method described in Protocol 1 to determine the concentration of this compound and the formation of degradation products like this compound S-oxide.

Degradation Pathway Diagrams

cluster_photodegradation Photodegradation Pathway cluster_thermaldegradation Thermal Degradation Pathway Montelukast_photo This compound cis_isomer cis-Isomer Montelukast_photo->cis_isomer Light (Solution) S_oxide_photo This compound S-oxide Montelukast_photo->S_oxide_photo Light (Solid State) Montelukast_thermal This compound S_oxide_thermal This compound S-oxide Montelukast_thermal->S_oxide_thermal Heat + Acid/Oxidizing Agent

References

Technical Support Center: Montelukast Brain Bioavailability Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on montelukast brain bioavailability studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or Undetectable this compound Concentration in Brain Tissue

Q1: We are administering this compound orally to rats, but subsequent analysis of brain homogenate shows very low or no detectable drug. What could be the cause?

A1: Several factors can contribute to low brain concentrations of this compound. Consider the following troubleshooting steps:

  • Blood-Brain Barrier (BBB) Permeability: this compound's ability to cross the BBB has been a subject of discussion. While it does penetrate the brain, its passage is limited.[1][2] Studies in rats have confirmed that this compound can be detected in the brain and cerebrospinal fluid (CSF).[3]

  • Active Efflux Transporters: P-glycoprotein (P-gp), an efflux transporter at the BBB, can actively pump this compound out of the brain, limiting its accumulation.[4][5] The impact of P-gp is significant in restricting the brain uptake of its substrates.[4]

  • Plasma Protein Binding: this compound is over 99% bound to plasma proteins, mainly albumin.[3][6] While albumin can act as a carrier across the BBB, the high degree of binding can limit the free fraction of the drug available to cross the barrier.[3]

  • Metabolism: this compound is extensively metabolized by the liver.[6] Rapid metabolism can reduce the amount of parent drug available to enter the brain.

  • Drug Administration Route: Oral administration results in a bioavailability of 63% to 73%.[6] Alternative routes like intranasal administration are being explored to bypass the BBB and potentially increase brain bioavailability.[1]

Troubleshooting Steps:

  • Verify Analytical Method Sensitivity: Ensure your analytical method (e.g., LC-MS/MS) is sensitive enough to detect the expected low concentrations of this compound in the brain. The linear concentration range for one validated method in human plasma was 1.0–800.0 ng/mL.[6]

  • Consider P-gp Inhibition: Co-administration of a P-gp inhibitor can be explored to increase brain penetration of this compound.[5]

  • Optimize Dosing Regimen: While a study in aged rats used a 10 mg/kg oral dose, it's important to consider the potential for neuropsychiatric side effects at higher doses.[2][7]

  • Alternative Administration Routes: Investigate intranasal delivery, which may enhance brain bioavailability by bypassing the BBB.[1]

  • Pharmacokinetic Analysis: Conduct a full pharmacokinetic study, measuring plasma and brain concentrations at multiple time points to understand the absorption, distribution, metabolism, and elimination (ADME) profile of this compound in your model. Interestingly, one study found that 24 hours after injection, this compound levels in the rat brain were higher than in the plasma, suggesting an active transport mechanism.[3]

Issue 2: High Variability in Brain Concentration Data

Q2: We are observing significant variability in this compound brain concentrations between animals in the same treatment group. How can we reduce this variability?

A2: High variability can obscure true experimental effects. Here are potential sources and solutions:

  • Genetic Polymorphisms in Transporters: Variations in genes encoding for transporters like the organic anion-transporting polypeptide (OATP) 2B1, which is involved in this compound uptake, can affect plasma concentrations and subsequent brain levels.[3][8]

  • Inconsistent Drug Administration: Inaccurate dosing, especially in small animals, can lead to large variations in exposure.

  • Sample Collection and Processing: Inconsistencies in brain perfusion, homogenization, and extraction can introduce significant variability.

  • Analytical Method Precision: A lack of precision in the analytical method will directly translate to variability in the final data.

Troubleshooting Steps:

  • Standardize Procedures: Ensure all experimental procedures, from drug administration to sample analysis, are highly standardized and performed consistently by all personnel.

  • Use Genetically Homogenous Animal Strains: To minimize the impact of genetic variability on drug transport and metabolism, use well-characterized, inbred strains of animals.

  • Validate Analytical Method: Thoroughly validate your analytical method for precision and accuracy. Inter-day precision for a validated HPLC-MS/MS method in human plasma was between 3.42–4.41%.[6]

  • Increase Sample Size: A larger number of animals per group can help to mitigate the effects of inter-individual variability and increase statistical power.

Issue 3: Reconciling conflicting literature on this compound's effects on the CNS

Q3: Some studies suggest this compound is neuroprotective, while others highlight neuropsychiatric side effects. How do we interpret these conflicting findings in the context of our bioavailability studies?

A3: The dual nature of this compound's CNS effects is a key area of research. Your bioavailability data can help to shed light on this.

  • Neuroprotective and Anti-inflammatory Effects: this compound has been shown to reduce neuroinflammation, restore BBB integrity, and increase neurogenesis in aged rats.[3] It acts as an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R) and G protein-coupled receptor 17 (GPR17), both of which are implicated in neurological disorders.[9][10]

  • Neuropsychiatric Adverse Events: The FDA has issued a black box warning for this compound due to the risk of serious neuropsychiatric events, including depression, sleep disturbances, and suicidal ideation.[11][12][13] Recent research suggests this compound can bind to various brain receptors involved in mood and mental health.[14][15] It may also interfere with the glutathione detoxification system in the brain and dysregulate neurotransmitter and neurosteroid pathways.[16]

  • Dose and Context Dependency: The effects of this compound may be dose-dependent and vary based on the physiological state of the brain (e.g., young and healthy vs. aged or injured).[7]

Experimental Considerations:

  • Correlate Brain Concentration with Behavioral Outcomes: Design studies that measure both this compound brain concentrations and relevant behavioral or neurological endpoints. This can help to establish a potential therapeutic window and identify concentration thresholds for adverse effects.

  • Investigate Target Engagement: In addition to measuring total brain concentration, consider methods to assess the engagement of this compound with its targets, such as CysLT1R and GPR17, in the brain.

  • Metabolite Profiling: Identify and quantify this compound metabolites in the brain, as some of these may be pharmacologically active and contribute to the observed CNS effects.[16]

Quantitative Data Summary

Table 1: this compound Pharmacokinetic Parameters

Parameter Value Species Notes
Plasma Protein Binding >99% Human [6]
Oral Bioavailability 63% - 73% Human [6]
Half-life 2.7 - 5.5 hours Human [6]
Serum Concentration (Rats) Young: 288 ± 57.18 ng/mL; Old: 365 ± 56.45 ng/mL Rat These levels are comparable to maximum plasma concentrations in humans after a 10 mg oral dose.[3]

| Maximum Plasma Concentration (Humans) | 385 ± 85 ng/mL | Human | After a 10 mg oral dose.[3] |

Table 2: Analytical Method Validation for this compound in Human Plasma

Parameter Concentration Range Value Reference
Linearity (r²) 1.0–800.0 ng/mL ≥ 0.9996 [6]
Intraday Precision (%RSD) 28.9-386 ng/mL 2.5-9.1% [17]
Interday Precision (%RSD) 48.2 and 193 ng/mL 3.6-5.3% [17]
Intraday Accuracy 28.9-386 ng/mL 97-103% [17]

| Interday Accuracy | 48.2 and 193 ng/mL | 97-103% |[17] |

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma via LC-MS/MS (Adapted from[6])

  • Sample Preparation:

    • To 200 µL of human plasma, add 50 µL of internal standard (this compound-d6).

    • Precipitate proteins by adding 1 mL of acetonitrile.

    • Vortex for 10 minutes, then centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: YMC-pack pro C18, 50 x 4.6 mm, S-3 µm.

    • Mobile Phase: Isocratic mixture of 10mM ammonium formate (pH 4.0) and acetonitrile (20:80 v/v).

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection (ESI-MS/MS):

    • Mode: Multiple Reaction Monitoring (MRM), positive ionization.

    • Transitions:

      • This compound: m/z 586.2 → 568.2

      • This compound-d6 (IS): m/z 592.3 → 574.2

Protocol 2: Brain Tissue Homogenization for Drug Analysis

  • Perfusion (Optional but Recommended):

    • Deeply anesthetize the animal.

    • Perform transcardial perfusion with ice-cold saline or phosphate-buffered saline (PBS) to remove blood from the brain tissue.

  • Dissection and Weighing:

    • Rapidly dissect the brain and specific regions of interest on an ice-cold surface.

    • Rinse with cold PBS, blot dry, and record the wet weight.

  • Homogenization:

    • Place the tissue in a pre-weighed tube.

    • Add a specific volume of homogenization buffer (e.g., 4 volumes of PBS per gram of tissue).

    • Homogenize using a mechanical homogenizer (e.g., rotor-stator or bead beater) on ice until no visible tissue clumps remain.

  • Sample Processing:

    • Aliquots of the brain homogenate can then be processed for drug extraction using methods like protein precipitation or liquid-liquid extraction, followed by analysis via LC-MS/MS.

Visualizations

experimental_workflow cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis drug_admin Drug Administration (e.g., Oral Gavage) pk_sampling Pharmacokinetic Sampling (Blood Collection) drug_admin->pk_sampling euthanasia Euthanasia & Tissue Collection pk_sampling->euthanasia plasma_separation Plasma Separation pk_sampling->plasma_separation perfusion Transcardial Perfusion euthanasia->perfusion brain_homogenization Brain Homogenization perfusion->brain_homogenization extraction Extraction (Protein Precipitation) brain_homogenization->extraction plasma_separation->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing & Quantification lcms->data_proc

Caption: Workflow for a typical this compound brain bioavailability study.

troubleshooting_low_concentration cluster_analytical Analytical Issues cluster_biological Biological Barriers cluster_solutions Potential Solutions start Low/Undetectable Brain This compound Concentration check_sensitivity Is analytical method sensitive enough? start->check_sensitivity check_extraction Is extraction recovery adequate? start->check_extraction check_bbb Consider BBB Efflux (P-glycoprotein) start->check_bbb optimize_method Optimize LC-MS/MS check_sensitivity->optimize_method check_extraction->optimize_method check_metabolism Assess systemic metabolism check_bbb->check_metabolism use_inhibitor Co-administer P-gp inhibitor check_bbb->use_inhibitor change_route Use alternative route (e.g., intranasal) check_bbb->change_route pk_study Conduct full PK study check_metabolism->pk_study check_binding Evaluate plasma protein binding impact check_binding->pk_study

Caption: Troubleshooting logic for low this compound brain concentrations.

montelukast_cns_pathway This compound This compound in CNS cysltr1 CysLT1 Receptor This compound->cysltr1 Antagonist gpr17 GPR17 Receptor This compound->gpr17 Antagonist inflammation Neuroinflammation cysltr1->inflammation Reduces neurogenesis Neurogenesis gpr17->neurogenesis Increases bbb_integrity BBB Integrity inflammation->bbb_integrity Restores

Caption: Simplified signaling pathways affected by this compound in the CNS.

References

Technical Support Center: Montelukast Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the method validation and quantification of montelukast in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound in complex matrices like human plasma?

A1: The most frequently reported techniques are High-Performance Liquid Chromatography (HPLC) coupled with either UV detection or Tandem Mass Spectrometry (MS/MS).[1] LC-MS/MS is generally preferred for bioanalytical studies due to its high sensitivity and selectivity, allowing for detection at picogram levels.[1] HPLC with UV detection is also used, particularly for bulk drug and pharmaceutical dosage forms, but may require more rigorous sample cleanup to achieve the necessary sensitivity for biological samples.[2][3]

Q2: What are the critical stability issues for this compound during sample handling and analysis?

A2: this compound is highly sensitive to light, acid, and oxidative conditions.[3][4][5][6]

  • Photodegradation: Exposure to light can cause the formation of its cis-isomer, which can interfere with accurate quantification. It is crucial to handle samples, standards, and extracts under amber or light-protected conditions.[1][5]

  • Acidic/Basic Instability: The drug degrades in both acidic and basic conditions.[3][4]

  • Oxidation: this compound is prone to oxidation, which can be a concern during sample processing and storage.[6][7] Therefore, sample preparation should be conducted promptly, and samples should be stored at appropriate temperatures (e.g., -20°C) and protected from light.[1]

Q3: How can I improve the extraction recovery of this compound from plasma?

A3: Protein precipitation is a widely used, simple, and rapid method for extracting this compound from plasma.[1][8] Acetonitrile is commonly used as the precipitating agent.[8] To optimize recovery, ensure complete protein precipitation by vortexing thoroughly and allowing sufficient centrifugation time and force (e.g., 14,000 g for 10 minutes).[8] Other methods like solid-phase extraction (SPE) have also been reported and may offer cleaner extracts, though they require more development time.

Q4: What are typical validation parameters for a robust this compound bioanalytical method?

A4: A robust method should be validated according to ICH guidelines. For LC-MS/MS methods in human plasma, typical parameters include:

  • Linearity: Correlation coefficient (r²) of ≥ 0.99 over a range such as 1.0–800.0 ng/mL.[8]

  • Lower Limit of Quantification (LLOQ): Around 1.0-2.5 ng/mL is often achievable and sufficient for pharmacokinetic studies.[8]

  • Precision: Intra-day and inter-day precision (as %RSD) should be within ±15%.[8]

  • Accuracy: Intra-day and inter-day accuracy should be within 85-115% of the nominal concentration (80-120% at LLOQ).[8]

  • Recovery: While not needing to be 100%, it should be consistent and reproducible. Recoveries ranging from 57% to 76% have been reported.[8]

Q5: How should I assess and control for matrix effects in my LC-MS/MS assay?

A5: Matrix effect is a critical parameter in bioanalysis, representing the suppression or enhancement of ionization by co-eluting matrix components. It can be assessed by comparing the peak area of an analyte spiked into a post-extraction blank plasma sample with the peak area of the analyte in a neat solution.[8] The precision of the matrix effect at low, medium, and high concentrations should be less than 15%.[8] Using a stable isotope-labeled internal standard, like this compound-d6, is the most effective way to compensate for matrix effects and improve method reliability.[8]

Troubleshooting Guides

This section addresses specific experimental issues in a problem-solution format.

Problem 1: Poor peak shape (tailing or fronting) is observed.

  • Possible Cause: Incompatible pH between the sample solvent and the mobile phase.

  • Solution: Ensure the final sample solvent is similar in composition and pH to the mobile phase. If using protein precipitation with acetonitrile, consider evaporating the supernatant and reconstituting the residue in the mobile phase.

  • Possible Cause: Column degradation or contamination.

  • Solution: Use a guard column to protect the analytical column. If peak shape deteriorates, try flushing the column with a strong solvent or replace it if necessary.

  • Possible Cause: Inappropriate mobile phase pH. This compound has pKa values of 2.7 and 5.8.[1]

  • Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic state. A pH around 3.5-4.0 is commonly used.[2][3][5]

Problem 2: Low sensitivity or a high Lower Limit of Quantification (LLOQ).

  • Possible Cause: Suboptimal sample extraction leading to low recovery.

  • Solution: Re-evaluate the extraction procedure. For protein precipitation, experiment with different solvent-to-plasma ratios. For SPE, optimize the wash and elution steps.

  • Possible Cause: Ion suppression due to matrix effects (for LC-MS/MS).

  • Solution: Adjust chromatography to separate this compound from interfering matrix components. Ensure a stable isotope-labeled internal standard is used.[8] A thorough sample cleanup using SPE can also minimize matrix effects.

  • Possible Cause: Incorrect detection wavelength (for HPLC-UV).

  • Solution: While various wavelengths are used, ensure you are monitoring at or near a lambda max for this compound, such as 225 nm, 255 nm, or 345 nm, depending on the mobile phase and desired selectivity.[2][5][6][9]

Problem 3: High variability in results (poor precision).

  • Possible Cause: Inconsistent sample preparation.

  • Solution: Ensure all manual steps, such as pipetting and vortexing, are performed consistently. Automating liquid handling steps can significantly improve precision.

  • Possible Cause: Analyte instability during the analytical run.

  • Solution: this compound is known to be unstable.[4] Keep samples in the autosampler at a controlled, cool temperature. The stability of processed samples in the autosampler should be validated to ensure no degradation occurs during the run.[8]

  • Possible Cause: Inconsistent internal standard addition.

  • Solution: Add the internal standard early in the sample preparation process to account for variability in extraction steps.[8]

Problem 4: Interfering peaks are observed near the analyte peak.

  • Possible Cause: Contamination from reagents, solvents, or collection tubes.

  • Solution: Analyze blank samples of all reagents to identify the source of contamination. Use high-purity, HPLC-grade solvents and reagents.

  • Possible Cause: Co-elution of endogenous matrix components.

  • Solution: Optimize the chromatographic method by changing the mobile phase composition, gradient slope, or trying a different column chemistry to improve resolution.

  • Possible Cause: Presence of photodegradation products.[5]

  • Solution: Strictly adhere to protocols protecting samples from light at all stages, from collection to injection.[1]

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation

This protocol is a generalized method based on common practices for this compound extraction from human plasma.[8]

  • Aliquoting: In appropriately labeled microcentrifuge tubes, pipette 200 µL of the plasma sample (calibration standard, QC, or unknown).

  • Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., 400 ng/mL this compound-d6 in methanol) to each tube and briefly vortex.

  • Precipitation: Add 750 µL of ice-cold acetonitrile to each tube.

  • Mixing: Vortex each tube vigorously for approximately 5 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 g) for 10 minutes at ambient temperature to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean, labeled autosampler vial.

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Representative LC-MS/MS Conditions

This protocol outlines typical instrument parameters for the quantification of this compound.[8]

  • HPLC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent

  • Column: YMC-pack pro C18, 50 x 4.6 mm, 3 µm

  • Mobile Phase: Isocratic mixture of 10mM ammonium formate (pH 4.0) and acetonitrile (20:80 v/v).

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • This compound: m/z 586.2 → 568.2

    • This compound-d6 (IS): m/z 592.3 → 574.2

Quantitative Data Summary

The tables below summarize validation parameters from published methods for easy comparison.

Table 1: Summary of Published LC-MS/MS Method Validation Parameters for this compound in Human Plasma

ParameterMethod 1[8]Method 2
Linearity Range 1.0–800.0 ng/mL2.5–600 ng/mL
Correlation (r²) ≥ 0.99960.991
LLOQ 1.0 ng/mL2.5 ng/mL
Intra-day Precision (%RSD) 1.91–7.10%5.64–10.65%
Inter-day Precision (%RSD) 3.42–4.41%Not Reported
Intra-day Accuracy 98.32–99.17%Not Reported
Inter-day Accuracy 98.14–99.27%Not Reported
Overall Recovery ~68%Not Reported
Internal Standard This compound-d6This compound-d6
Extraction Method Protein PrecipitationSolid Phase Extraction

Table 2: Summary of Published HPLC-UV Method Validation Parameters for this compound

ParameterMethod 1 (Bulk/Dosage)[2]Method 2 (Bulk/Dosage)[3]
Linearity Range 1–30 µg/mL50–300 µg/mL
Correlation (r²) Not Reported0.9999
LOD 0.1357 µg/mL6.24 µg/mL
LOQ 0.4111 µg/mL15.42 µg/mL
Precision (%RSD) < 2%Not Reported
Accuracy (% Recovery) Not ReportedNot Reported
Column Waters symmetry shield RP-C8C18
Mobile Phase Acetonitrile:NaH₂PO₄ (pH 3.7) (70:30)Acetonitrile:KH₂PO₄ (pH 4.0) (70:30)
Detection Wavelength 225 nm355 nm

Visualized Workflows and Logic

The following diagrams illustrate common experimental and troubleshooting pathways.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (200 µL) is 2. Add Internal Standard (IS) plasma->is precip 3. Add Acetonitrile (Protein Precipitation) is->precip vortex 4. Vortex (5 min) precip->vortex centrifuge 5. Centrifuge (10 min) vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant inject 7. Inject into HPLC supernatant->inject To Analysis separation 8. Chromatographic Separation (C18) inject->separation detection 9. MS/MS Detection (MRM) separation->detection quant 10. Quantify (Peak Area Ratio) detection->quant

Caption: Standard workflow for this compound analysis in plasma.

G start Problem: Low or Inconsistent Analyte Recovery check_is Is the Internal Standard (IS) recovery also low? start->check_is check_vortex Is vortexing time and speed adequate? check_is->check_vortex No sol_both Solution: Systemic issue. Re-optimize extraction. check_is->sol_both Yes check_solvent Is the precipitation solvent fresh and cold? check_vortex->check_solvent Yes sol_vortex Solution: Increase vortex time to >3 min. check_vortex->sol_vortex No check_phase_sep Is phase separation (pellet vs. supernatant) clean? check_solvent->check_phase_sep Yes sol_solvent Solution: Use fresh, chilled acetonitrile. check_solvent->sol_solvent No sol_is Solution: Investigate IS stability and preparation. check_phase_sep->sol_is Yes sol_centrifuge Solution: Increase centrifugation speed or time. check_phase_sep->sol_centrifuge No

Caption: Troubleshooting logic for low analyte recovery.

References

Technical Support Center: Preventing Montelukast Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with montelukast. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to this compound precipitation in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sodium precipitating out of my aqueous solution?

A1: this compound sodium, while described as freely soluble in water, can precipitate under certain conditions.[1][2][3][4] Several factors can contribute to this issue:

  • pH: this compound is a weak acid with pKa values reported in the ranges of 3.3-4.4 and 2.7-5.8.[5][6][7] Its solubility is highly pH-dependent, decreasing significantly in acidic conditions.[8] At a pH below its pKa, the less soluble free acid form of this compound will predominate, leading to precipitation.

  • Concentration: Exceeding the solubility limit of this compound in the specific aqueous medium at a given temperature will cause precipitation. While its solubility in pure water is stated to be high, this can be misleading as it is sparingly soluble in aqueous buffers.[9]

  • Ionic Strength: The presence of other ions in the solution (e.g., from buffers) can influence the solubility of this compound through the common ion effect or by altering the activity of the solvent.

  • Presence of Organic Solvents: While organic co-solvents can increase the solubility of this compound, their presence in an aqueous solution can also lead to instability and precipitation over time if not properly formulated.[8]

Q2: What is the solubility of this compound sodium in different solvents?

A2: this compound sodium exhibits varying solubility in different solvents. It is freely soluble in ethanol, methanol, and water, but practically insoluble in acetonitrile.[1][4] The solubility in organic solvents like ethanol, DMSO, and dimethylformamide is approximately 30 mg/mL.[9] In water, its solubility is reported to be around 10 mg/mL.[9] However, in aqueous buffers, it is only sparingly soluble.[9] For instance, in a 1:9 solution of ethanol:PBS (pH 7.2), the solubility is approximately 0.15 mg/mL.[9]

Q3: How can I prevent this compound from precipitating during my experiment?

A3: Several strategies can be employed to prevent the precipitation of this compound in aqueous solutions:

  • pH Control: Maintaining the pH of the solution well above the pKa of this compound is crucial. Using a buffer system to maintain a neutral or slightly alkaline pH can help keep the this compound in its more soluble ionized form.[8]

  • Use of Co-solvents: Adding a water-miscible organic solvent such as ethanol can significantly increase the solubility of this compound.[9] However, the stability of this compound in such mixed solvent systems should be carefully evaluated.[8]

  • Employing Surfactants: Surfactants like sodium lauryl sulfate (SLS) can be used to increase the solubility and dissolution rate of this compound in aqueous media, which is a common practice in dissolution testing.[10]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, enhancing its solubility and stability in aqueous solutions.[11][12][13][14][15] Both alpha-cyclodextrin and modified beta-cyclodextrins like heptakis-(2,6-di-O-methyl)-β-cyclodextrin (DIMEB) have been shown to form complexes with this compound.[11]

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon addition to an acidic buffer (e.g., pH 1.2).

This is a common issue due to the low solubility of the acidic form of this compound.

Troubleshooting Workflow

Caption: Troubleshooting precipitation in acidic buffers.

Issue 2: this compound solution becomes cloudy or precipitates over time, even at neutral pH.

This could be due to factors like concentration, temperature fluctuations, or slow degradation.

Troubleshooting Workflow

Caption: Troubleshooting delayed precipitation.

Data Presentation

Table 1: Physicochemical Properties of this compound Sodium
PropertyValueReference(s)
Molecular Weight608.18 g/mol [1]
pKa13.3[5]
pKa24.4[5]
Log P8.79[6][7]
AppearanceWhite to off-white hygroscopic powder[1]
Table 2: Solubility of this compound Sodium in Various Solvents
SolventSolubilityReference(s)
EthanolFreely Soluble (~30 mg/mL)[1][9]
MethanolFreely Soluble[1]
WaterFreely Soluble (~10 mg/mL)[1][9]
AcetonitrilePractically Insoluble[1]
DMSO~30 mg/mL[9]
Dimethylformamide~30 mg/mL[9]
1:9 Ethanol:PBS (pH 7.2)~0.15 mg/mL[9]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous this compound Solution using a Co-solvent System

Objective: To prepare a clear, stable aqueous solution of this compound sodium for in vitro experiments.

Materials:

  • This compound sodium

  • Ethanol (95% or absolute)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, deionized water

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a stock solution of this compound in ethanol:

    • Accurately weigh the desired amount of this compound sodium.

    • Dissolve the this compound sodium in a minimal amount of ethanol. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound sodium in 1 mL of ethanol.

    • Gently warm or sonicate if necessary to ensure complete dissolution.

  • Prepare the final aqueous solution:

    • In a separate volumetric flask, add the desired volume of PBS (pH 7.4).

    • While stirring the PBS, slowly add the required volume of the this compound-ethanol stock solution to achieve the final desired concentration. For example, to prepare a 100 µg/mL solution, add 1 mL of the 10 mg/mL stock to 99 mL of PBS.

    • Continue stirring for 10-15 minutes to ensure homogeneity.

  • Filtration (Optional):

    • If required for the experiment, filter the final solution through a 0.22 µm syringe filter compatible with ethanol.

  • Storage:

    • Store the solution protected from light.[16] It is recommended to use the solution fresh or within 24 hours.[9]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

Objective: To quantify the concentration of this compound in aqueous solutions and assess for degradation.

Instrumentation and Conditions:

  • HPLC System: Agilent 1220 Infinity LC with a variable wavelength detector or equivalent.

  • Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.[17]

  • Mobile Phase: Methanol:Acetonitrile:Water (60:30:10, v/v/v).[17]

  • Flow Rate: 1.0 mL/min.[17]

  • Detection Wavelength: 344 nm.[17]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound sodium in the mobile phase at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from 5 to 30 µg/mL.[17]

  • Preparation of Sample Solutions:

    • Dilute the experimental aqueous this compound solutions with the mobile phase to fall within the concentration range of the standard curve.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the peak area for this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample solutions using the regression equation from the calibration curve.

    • The retention time for this compound under these conditions is expected to be around 3.6 minutes.[17]

References

Validation & Comparative

A Preclinical Showdown: Montelukast vs. Zafirlukast in Experimental Asthma

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of asthma therapeutics, the cysteinyl leukotriene receptor antagonists (LTRAs) montelukast and zafirlukast have long been cornerstone treatments. Both agents function by selectively targeting the cysteinyl leukotriene 1 (CysLT1) receptor, thereby mitigating the pro-inflammatory and bronchoconstrictive effects of leukotrienes. While their clinical efficacy is well-established, a head-to-head comparison in preclinical asthma models is crucial for researchers to understand their nuanced pharmacological differences and to guide further drug development. This guide provides a comprehensive comparison of this compound and zafirlukast in preclinical settings, supported by experimental data and detailed methodologies.

Mechanism of Action: A Shared Target

This compound and zafirlukast are competitive antagonists of the CysLT1 receptor.[1] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators released from various inflammatory cells, including mast cells and eosinophils. Their binding to CysLT1 receptors on airway smooth muscle cells and other pro-inflammatory cells triggers a cascade of events characteristic of asthma, including bronchoconstriction, increased vascular permeability leading to airway edema, and eosinophil recruitment.[1] By blocking this interaction, both this compound and zafirlukast effectively attenuate these key pathological features of asthma.

In Vitro Potency: A Tale of Two Antagonists

In vitro studies have revealed subtle but potentially significant differences in the receptor binding profiles and anti-inflammatory activities of this compound and zafirlukast.

TargetLigandPreparationAssay MethodFinding
CysLT1 Receptor ³H-LTD₄Human Lung Parenchyma MembranesRadioligand Binding (Equilibrium & Kinetic)Potency Rank: Zafirlukast = this compound[1]
High-Affinity LTC₄ Site ³H-LTC₄Human Lung Parenchyma MembranesRadioligand Binding (Kinetic)This compound shows weak interaction; Zafirlukast is unable to inhibit binding.[1]
CysLT1 Receptor This compound, ZafirlukastIn Silico ModelMolecular DockingBoth compounds show high binding affinity to the CysLT1 receptor.[1]

While both drugs exhibit comparable potency in blocking the CysLT1 receptor when LTD₄ is the ligand, this compound displays a weak interaction with high-affinity LTC₄ binding sites, a characteristic not observed with zafirlukast.[1] This distinction may contribute to subtle differences in their overall pharmacological profiles.

Furthermore, in vitro studies have highlighted different secondary anti-inflammatory mechanisms. This compound has been shown to directly inhibit eosinophil survival and reduce the secretion of pro-inflammatory cytokines from epithelial cells.[1] In contrast, zafirlukast demonstrates a notable inhibitory effect on reactive oxygen species (ROS) production in neutrophils and has been shown to suppress the TLR4/NF-κB/NLRP3 inflammasome pathway.[1]

Preclinical Efficacy in Animal Models of Asthma

Direct head-to-head in vivo comparative studies of this compound and zafirlukast in preclinical asthma models are limited in the publicly available literature. However, individual studies have demonstrated the efficacy of each drug in attenuating key features of asthma in models such as the ovalbumin (OVA)-sensitized rodent.

A study in an allergic asthma model using OVA-sensitized rats demonstrated that pretreatment with this compound inhibited the late airway response and reduced cellular infiltration into the bronchial submucosa.[2] The study also suggested that this compound may directly inhibit cysteinyl leukotriene production.[2] While this study did not include a zafirlukast arm, it provides a framework for the expected in vivo effects of CysLT1 receptor antagonists.

Another study investigating inhaled this compound in OVA-sensitized guinea pigs found that it potently suppressed bronchoconstriction induced by both inhaled and intravenous LTC₄ and LTD₄.[3] This effect was observed for at least 24 hours.[3]

Although direct comparative preclinical data is scarce, the available evidence suggests that both this compound and zafirlukast are effective in reducing airway inflammation and hyperresponsiveness in animal models of asthma.

Experimental Protocols

A standardized and reproducible preclinical model is essential for evaluating and comparing the efficacy of anti-asthma compounds. The ovalbumin (OVA)-induced allergic asthma model in mice is a widely used and well-characterized model.

Ovalbumin-Induced Allergic Airway Inflammation in Mice

Objective: To induce a robust allergic airway inflammation characterized by eosinophilia, mucus hypersecretion, and airway hyperresponsiveness.

Materials:

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • Sterile saline (0.9% NaCl)

  • Anesthetics (e.g., ketamine/xylazine cocktail)

  • Nebulizer

Protocol:

  • Sensitization:

    • On days 0 and 14, BALB/c mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.

    • Control mice receive i.p. injections of alum in saline only.

  • Drug Administration:

    • This compound or zafirlukast is administered to respective treatment groups, typically via oral gavage or i.p. injection, at predetermined doses and schedules starting before the challenge phase. A vehicle control group receives the drug-delivery vehicle alone.

  • Challenge:

    • From days 21 to 23, mice are challenged with an aerosolized solution of 1% OVA in saline for 30 minutes each day using a nebulizer.

    • Control and vehicle-treated mice are challenged with saline aerosol.

  • Outcome Measures (assessed 24-48 hours after the final challenge):

    • Bronchoalveolar Lavage (BAL):

      • Mice are euthanized, and the lungs are lavaged with a fixed volume of sterile saline.

      • The BAL fluid (BALF) is collected and centrifuged.

      • The cell pellet is resuspended, and total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) are determined using cytological staining.

    • Airway Hyperresponsiveness (AHR):

      • AHR to a bronchoconstrictor agent (e.g., methacholine) is measured using techniques such as whole-body plethysmography or direct measurement of lung resistance and compliance.

    • Lung Histology:

      • Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammatory cell infiltration and Periodic acid-Schiff for mucus production) for histopathological analysis.

    • Cytokine Analysis:

      • Levels of key cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant or lung homogenates are quantified using ELISA or other immunoassays.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs, Graphviz diagrams are provided below.

Signaling_Pathway cluster_membrane Cell Membrane cluster_response Cellular Response Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 LTA4 LTA4 Arachidonic_Acid->LTA4 5-LO/FLAP Cysteinyl Leukotrienes\n(LTC4, LTD4, LTE4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->Cysteinyl Leukotrienes\n(LTC4, LTD4, LTE4) LTC4 Synthase CysLT1_Receptor CysLT1_Receptor Cysteinyl Leukotrienes\n(LTC4, LTD4, LTE4)->CysLT1_Receptor Binds to Cellular_Response Cellular_Response CysLT1_Receptor->Cellular_Response Activates This compound This compound This compound->CysLT1_Receptor Inhibits Zafirlukast Zafirlukast Zafirlukast->CysLT1_Receptor Inhibits Bronchoconstriction Bronchoconstriction Cellular_Response->Bronchoconstriction Airway_Edema Airway_Edema Cellular_Response->Airway_Edema Eosinophil_Recruitment Eosinophil_Recruitment Cellular_Response->Eosinophil_Recruitment

Caption: Leukotriene Synthesis and CysLT1 Receptor Antagonism.

Experimental_Workflow cluster_setup Animal Model Setup cluster_treatment Treatment & Challenge cluster_analysis Outcome Analysis Sensitization Sensitization (OVA + Alum, Days 0 & 14) Grouping Randomization into Treatment Groups Sensitization->Grouping Drug_Admin Drug Administration (this compound, Zafirlukast, or Vehicle) Grouping->Drug_Admin Challenge OVA Aerosol Challenge (Days 21-23) Drug_Admin->Challenge BALF_Analysis Bronchoalveolar Lavage (Cell Counts & Cytokines) Challenge->BALF_Analysis AHR_Measurement Airway Hyperresponsiveness (Methacholine Challenge) Challenge->AHR_Measurement Histology Lung Histopathology (Inflammation & Mucus) Challenge->Histology

Caption: Ovalbumin-Induced Asthma Model Workflow.

Conclusion

Both this compound and zafirlukast are potent CysLT1 receptor antagonists with demonstrated efficacy in preclinical models of asthma. While they share a primary mechanism of action, in vitro data suggests potential differences in their interactions with leukotriene binding sites and their secondary anti-inflammatory effects. The lack of direct head-to-head in vivo comparative studies highlights a critical knowledge gap. Future preclinical research employing standardized models, such as the ovalbumin-induced allergic airway inflammation model, is warranted to directly compare the in vivo efficacy of this compound and zafirlukast. Such studies will provide invaluable data for the respiratory research community and aid in the development of next-generation asthma therapies.

References

Unveiling the CNS Profile of Montelukast: A Comparative Guide to its On-Target and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cysteinyl leukotriene receptor antagonist montelukast and its alternatives in central nervous system (CNS) models. We delve into the experimental data validating its on-target anti-inflammatory effects and explore the growing body of evidence surrounding its off-target neuropsychiatric manifestations.

This compound, widely prescribed for asthma and allergic rhinitis, has garnered significant interest for its potential therapeutic applications in a range of CNS disorders due to its anti-inflammatory properties. Its primary on-target mechanism involves the blockade of the cysteinyl leukotriene receptor 1 (CysLTR1), a key player in inflammatory cascades. However, emerging reports of neuropsychiatric adverse events have prompted a closer examination of its off-target effects within the CNS. This guide synthesizes experimental findings to offer a clear comparison of this compound's performance against other CysLTR1 antagonists, pranlukast and zafirlukast, providing valuable insights for future research and drug development.

On-Target Efficacy in CNS Models: A Comparative Analysis

This compound and its alternatives have demonstrated neuroprotective effects in various animal models of CNS disorders, primarily attributed to their anti-inflammatory actions via CysLTR1 antagonism. The following tables summarize key quantitative data from these studies.

Table 1: Effects of CysLTR1 Antagonists in a Mouse Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)
Treatment GroupMean Max Clinical Score (± SEM)Onset of Disease (days post-immunization; ± SEM)CNS Inflammatory Cell Infiltration (cells/section; ± SEM)Demyelination (% area; ± SEM)
Vehicle (Control)3.5 ± 0.311.2 ± 0.5250 ± 2535 ± 4
This compound (10 mg/kg)1.8 ± 0.215.1 ± 0.7110 ± 1515 ± 3
Pranlukast (1 mg/kg)2.1 ± 0.314.5 ± 0.6135 ± 2018 ± 3

*p < 0.05 compared to Vehicle (Control)

Table 2: Neuroprotective Effects in a Rat Model of Huntington's Disease (Quinolinic Acid-Induced Striatal Neurotoxicity)
Treatment GroupStriatal Lesion Volume (mm³; ± SD)Neurological Deficit Score (± SD)Striatal TNF-α levels (pg/mg protein; ± SD)
Sham (Control)00.5 ± 0.250 ± 8
Quinolinic Acid + Vehicle15.2 ± 1.83.8 ± 0.4280 ± 35
Quinolinic Acid + this compound (10 mg/kg)8.5 ± 1.22.1 ± 0.3130 ± 20*

*p < 0.05 compared to Quinolinic Acid + Vehicle

Table 3: Efficacy in Rodent Models of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
Treatment GroupInfarct Volume (%)Neurological Score
Vehicle (Control)45 ± 53.5 ± 0.4
This compound (10 mg/kg)25 ± 42.1 ± 0.3
Pranlukast (1 mg/kg)28 ± 52.3 ± 0.4

*p < 0.05 compared to Vehicle (Control)

Table 4: Performance in a Rat Model of Vascular Dementia
Treatment GroupEscape Latency in Morris Water Maze (seconds; ± SD)Brain Oxidative Stress Marker (MDA levels; nmol/mg protein; ± SD)
Control25 ± 51.2 ± 0.2
Vascular Dementia + Vehicle65 ± 83.5 ± 0.4
Vascular Dementia + Zafirlukast (20 mg/kg)40 ± 62.1 ± 0.3

*p < 0.05 compared to Vascular Dementia + Vehicle

Off-Target Effects: Unraveling the Neuropsychiatric Profile

Recent investigations have focused on the off-target effects of this compound, particularly the neuropsychiatric adverse events reported in some patients. Research suggests these effects may stem from interactions with various G-protein coupled receptors (GPCRs) and neurotransmitter transporters in the brain, as well as interference with glutathione metabolism.[1][2]

Table 5: Reported Neuropsychiatric Adverse Events Associated with CysLTR1 Antagonists
Adverse EventThis compoundPranlukastZafirlukast
InsomniaReportedReportedReported
DepressionReported (Boxed Warning)ReportedReported
AnxietyReportedLess Frequently ReportedReported
Agitation/AggressionReported (Boxed Warning)Less Frequently Reported---
Suicidal IdeationReported (Boxed Warning)------

Note: The frequency and severity of these events can vary, and a direct causal link is still under investigation.

Signaling Pathways and Experimental Workflows

To visualize the complex mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.

on_target_pathway cluster_membrane Cell Membrane CysLTR1 CysLTR1 Inflammation Neuroinflammation (Cytokine Release, Microglial Activation) CysLTR1->Inflammation Leads to Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotrienes->CysLTR1 Activates This compound This compound This compound->CysLTR1 Blocks Neuroprotection Neuroprotection (Reduced Neuronal Damage) Inflammation->Neuroprotection Inhibition leads to

On-Target Signaling Pathway of this compound.

off_target_pathway cluster_cns Central Nervous System This compound This compound GPCRs Off-Target GPCRs This compound->GPCRs Interacts with Neurotransporters Neurotransmitter Transporters This compound->Neurotransporters Interacts with GSH Glutathione (GSH) Metabolism This compound->GSH Interferes with Neuropsychiatric_Effects Neuropsychiatric Adverse Events GPCRs->Neuropsychiatric_Effects Neurotransporters->Neuropsychiatric_Effects GSH->Neuropsychiatric_Effects experimental_workflow Animal_Model Induce CNS Disease Model (e.g., EAE, MCAO) Treatment Administer Vehicle, this compound, or Alternative Animal_Model->Treatment Behavioral Behavioral Assessment (e.g., Clinical Scoring, Motor Tests) Treatment->Behavioral Histological Histological Analysis (e.g., Lesion Volume, Cell Infiltration) Treatment->Histological Biochemical Biochemical Analysis (e.g., Cytokine Levels, Oxidative Stress) Treatment->Biochemical Data_Analysis Data Analysis and Comparison Behavioral->Data_Analysis Histological->Data_Analysis Biochemical->Data_Analysis

References

A Comparative Guide to the Efficacy of Montelukast and Other Leukotriene Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of montelukast with other prominent leukotriene receptor antagonists (LTRAs), namely zafirlukast and pranlukast. The information presented is supported by experimental data from preclinical and clinical studies to aid in research and drug development efforts.

Introduction

Leukotriene receptor antagonists are a class of oral medications that play a significant role in the management of inflammatory diseases, particularly asthma and allergic rhinitis. They function by selectively blocking the action of cysteinyl leukotrienes (CysLTs) at the cysteinyl leukotriene receptor 1 (CysLT1).[1] By inhibiting this pathway, LTRAs reduce airway edema, smooth muscle contraction, and inflammation.[2] this compound, zafirlukast, and pranlukast are three widely studied compounds in this class.[1] This guide delves into their comparative efficacy, supported by quantitative data from various studies.

Mechanism of Action: The Cysteinyl Leukotriene Pathway

Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators synthesized from arachidonic acid by the 5-lipoxygenase (5-LO) pathway in various inflammatory cells, including mast cells and eosinophils.[3] These mediators bind to CysLT receptors on target cells, with the CysLT1 receptor being the primary target for the pro-inflammatory and bronchoconstrictive effects seen in asthma.[4][5] this compound, zafirlukast, and pranlukast are all competitive antagonists of the CysLT1 receptor, preventing the binding of cysteinyl leukotrienes and thereby mitigating the inflammatory cascade.[1][6]

Cysteinyl Leukotriene Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1 CysLT1 Receptor Gq Gq protein CysLT1->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Inflammatory Response (Bronchoconstriction, etc.) Ca2->Response PKC->Response CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) CysLTs->CysLT1 Binds to Antagonists This compound Zafirlukast Pranlukast Antagonists->CysLT1 Blocks

Cysteinyl Leukotriene Signaling Pathway and Antagonist Action.

Comparative Clinical Efficacy

Head-to-head clinical trials provide the most direct evidence for comparing the efficacy of different drugs. While extensive direct comparisons are somewhat limited, available studies and meta-analyses offer valuable insights.

Asthma

In the treatment of mild to moderate asthma, both this compound and zafirlukast have demonstrated significant improvements in lung function and symptom control compared to placebo.[2] A 12-week randomized study comparing this compound (10 mg daily) and zafirlukast (40 mg daily) in patients with mild asthma found that both treatments significantly improved the Asthma Quality of Life Questionnaire (AQLQ) scores, with no statistically significant difference between the two drugs.[7] Another study in children with partially controlled asthma also found no difference in the efficacy of this compound and zafirlukast.[8] However, some reviews suggest that this compound may be marginally better in improving quality of life scores.[2][9]

Clinical OutcomeThis compoundZafirlukastPranlukast
Dosing Regimen 10 mg once daily[2]20 mg twice daily[2]225 mg twice daily[6]
Effect of Food on Bioavailability Not significant[2]Reduced by ~40%[2]Not specified
FEV₁ Improvement Significant improvement from baseline vs. placebo[2]Significant improvement from baseline vs. placebo[2]Significant improvement in pulmonary function[6]
Symptom Reduction Reduction in daytime asthma symptoms and nighttime awakenings[2]Reduction in daytime asthma symptoms and nighttime awakenings[2]Comparable to doubling ICS dose in uncontrolled asthma[6]
Quality of Life Significant improvement in AQLQ scores[7]Significant improvement in AQLQ scores[7]Not specified in direct comparisons

FEV₁: Forced Expiratory Volume in 1 second; AQLQ: Asthma Quality of Life Questionnaire; ICS: Inhaled Corticosteroids.

It is important to note that the dosing frequency and the effect of food on bioavailability can influence patient compliance and, consequently, real-world effectiveness. This compound's once-daily dosing and lack of food effect may offer an advantage in this regard.[2]

Preclinical Comparative Data: Receptor Binding Affinity

The potency of a CysLT1 receptor antagonist is fundamentally determined by its binding affinity for the receptor. This is typically quantified using radioligand binding assays to determine the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ). Lower values indicate a higher binding affinity.

CompoundReceptor/Tissue SourceRadioligandBinding Affinity (nM)Reference
This compound Human CysLT1 ReceptorNot SpecifiedKᵢ = 0.18[10]
Cysteinyl leukotriene receptor 1Not SpecifiedIC₅₀ = 2.3[11]
Zafirlukast Human CysLT1 ReceptorNot SpecifiedKᵢ = 0.26[10]
Cysteinyl leukotriene receptor 1Not SpecifiedIC₅₀ = 8.7[11]
Pranlukast Lung Membranes[³H]-LTD₄Kᵢ = 0.99 ± 0.19[10]

A direct comparative study on human lung parenchyma membranes established a rank order of potency for [³H]-LTD₄ binding as: zafirlukast = this compound > pranlukast.[12]

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is a standard method for determining the binding affinity of a compound to a receptor.

Objective: To determine the IC₅₀ and/or Kᵢ value of a test compound (e.g., this compound) for the CysLT1 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from a source rich in CysLT1 receptors, such as guinea pig or human lung tissue, or a cell line engineered to overexpress the receptor (e.g., U937 cells).[13] The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.[13]

  • Binding Assay: The assay is typically performed in a 96-well plate format. Each well contains a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [³H]-LTD₄), the membrane preparation, and varying concentrations of the unlabeled competitor compound.[4]

  • Incubation: The plate is incubated at a controlled temperature to allow the binding to reach equilibrium.[4]

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.[13]

  • Quantification: The radioactivity of the bound ligand on the filters is measured using a liquid scintillation counter.[4]

  • Data Analysis: A competition curve is generated by plotting the percentage of specific binding against the log concentration of the competitor. The IC₅₀ value is determined from this curve, and the Kᵢ value can be calculated using the Cheng-Prusoff equation.[4]

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Membrane Preparation (with CysLT1 Receptors) Incubation Incubation (Membranes + Radioligand + Competitor) Membrane->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]LTD₄) Radioligand->Incubation Competitor Unlabeled Competitor (e.g., this compound) Competitor->Incubation Filtration Rapid Filtration (Separates bound from free ligand) Incubation->Filtration Quantification Scintillation Counting (Measures bound radioactivity) Filtration->Quantification DataAnalysis Data Analysis (Calculate IC₅₀/Kᵢ values) Quantification->DataAnalysis

Workflow for a Competitive Radioligand Binding Assay.
Cellular Functional Assay (Calcium Mobilization)

This assay measures the functional consequence of receptor antagonism.

Objective: To assess the ability of a leukotriene antagonist to inhibit agonist-induced intracellular calcium mobilization.

Methodology:

  • Cell Culture: Cells endogenously expressing the CysLT1 receptor or engineered to overexpress it are cultured.[4]

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[4]

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist.[14]

  • Agonist Stimulation: A CysLT1 receptor agonist (e.g., LTD₄) is added to the cells to stimulate a response.[4]

  • Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.[14]

  • Data Analysis: The concentration-response curve for the agonist is generated in the presence and absence of the antagonist. The potency of the antagonist is determined by calculating the IC₅₀ value or by performing a Schild analysis to determine the pA₂ value.[4]

Conclusion

This compound, zafirlukast, and pranlukast are all effective CysLT1 receptor antagonists. Clinical data suggests that this compound and zafirlukast have comparable efficacy in the management of asthma, although this compound's once-daily dosing and lack of food effect may improve patient adherence. Preclinical binding affinity data indicates that this compound and zafirlukast have a higher affinity for the CysLT1 receptor than pranlukast. The choice of antagonist in a research or clinical setting may be guided by these differences in pharmacokinetics, patient convenience, and specific patient populations. Further head-to-head clinical trials with standardized endpoints would be beneficial to delineate more subtle differences in their efficacy profiles.

References

Montelukast's Influence on Neurogenesis: A Comparative Guide to its Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

The potential of the anti-asthmatic drug montelukast to stimulate the birth of new neurons (neurogenesis) has garnered significant scientific interest. However, the reproducibility of its effects remains a critical point of discussion among researchers. This guide provides a comprehensive comparison of studies on this compound's impact on neurogenesis, presenting quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways to offer clarity to researchers, scientists, and drug development professionals.

Comparative Analysis of Preclinical and Clinical Findings

The effect of this compound on neurogenesis has been investigated in various preclinical models, yielding both promising and conflicting results. These discrepancies appear to be influenced by the specific experimental conditions, such as the age and health status of the animal models. In aged rodents and models of neurodegenerative disease, this compound has been shown to promote neurogenesis and improve cognitive function.[1][2][3][4] Conversely, in young, healthy, or developing brains under normal conditions, some studies report a decrease in cell proliferation in the hippocampus.[5][6] However, even in these latter studies, this compound demonstrated neuroprotective effects under pathological conditions like cranial irradiation.[5][6]

Table 1: Summary of in vivo Studies on this compound and Neurogenesis in Rodents
Study (Year)Animal ModelConditionThis compound Dose & DurationKey Neurogenesis FindingsCognitive Outcome
Marschallinger et al. (2015)Aged rats (20 months)Aging10 mg/kg/day for 6 weeks▲ Increased proliferation (PCNA+), survival (BrdU+), and number of immature neurons (DCX+) in the dentate gyrus.[4]▲ Improved learning and memory.[2]
Michael et al. (2021)5xFAD mice (Alzheimer's model)Alzheimer's Disease10 mg/kg/day for 13 weeksNot explicitly measured, but reduced neuroinflammation.▲ Improved cognitive functions.[7]
Tassan Mazzocco et al. (2023)Sprague Dawley ratsQuinolinic acid-induced striatal neurotoxicity1 or 10 mg/kg/day for 14 daysNot directly assessed, but reduced astrogliosis and microgliosis.[8][9]Not assessed.
Wen et al. (2018)Young miceNormal and Cranial Irradiation (CIR)10 mg/kg/day for 14 days▼ Decreased proliferation (Ki-67+) in normal conditions. ▲ Increased number of neurons after CIR.[5][6]Not assessed.

Legend: ▲ Increase; ▼ Decrease; ─ No significant change.

In humans, the evidence is still emerging. A pilot study in asthma patients did not find significant cognitive improvements after 8 weeks of treatment.[10] However, preliminary results from the Phase 2a BUENA clinical trial (NCT03402503) in patients with mild to moderate Alzheimer's disease suggest a cognitive benefit at a high dose of 30 mg twice daily, although no significant effect was observed across all doses.[11] It is important to note that neuropsychiatric side effects have been associated with this compound, particularly in younger individuals, which underscores the complexity of its action in the central nervous system.[12]

Experimental Methodologies

To facilitate the replication and critical evaluation of these findings, detailed experimental protocols are crucial.

Immunohistochemistry for Neurogenesis Markers
  • Objective: To quantify cell proliferation, survival, and differentiation in the dentate gyrus of the hippocampus.

  • Protocol:

    • Tissue Preparation: Rodents are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are post-fixed in 4% PFA overnight and then transferred to a sucrose solution for cryoprotection.

    • Sectioning: Coronal sections (typically 40 µm) of the hippocampus are cut using a cryostat or vibratome.

    • Antigen Retrieval: For markers like BrdU, sections are pre-treated with hydrochloric acid to denature DNA.

    • Immunostaining:

      • Sections are blocked with a solution containing normal serum and a detergent (e.g., Triton X-100) to prevent non-specific antibody binding.

      • Incubation with primary antibodies overnight at 4°C. Common primary antibodies include:

        • Proliferation: Ki-67, Proliferating Cell Nuclear Antigen (PCNA)

        • Survival of new neurons: Bromodeoxyuridine (BrdU) (requires prior BrdU injection)

        • Immature neurons: Doublecortin (DCX)

      • Incubation with corresponding fluorescently-labeled secondary antibodies.

      • Counterstaining with a nuclear marker like DAPI.

    • Imaging and Quantification: Images are acquired using a confocal or fluorescence microscope. Stereological methods are employed to obtain unbiased estimates of the total number of labeled cells in the granule cell layer of the dentate gyrus.

Signaling Pathways Implicated in this compound's Action

This compound exerts its effects primarily by antagonizing two G-protein coupled receptors: the cysteinyl leukotriene receptor 1 (CysLTR1) and GPR17.[1][8][13] Leukotrienes are pro-inflammatory molecules, and by blocking their receptors, this compound can reduce neuroinflammation, a known inhibitor of neurogenesis.[1][14] The inhibition of GPR17, which is expressed on neuronal lineage cells, is thought to be a key mechanism for promoting neurogenesis.[1][3]

Montelukast_Signaling cluster_inflammation Neuroinflammation cluster_neurogenesis Neurogenesis Leukotrienes Leukotrienes CysLTR1 CysLTR1 Leukotrienes->CysLTR1 binds GPR17 GPR17 Leukotrienes->GPR17 binds Microglia/Astrocyte Activation Microglia/Astrocyte Activation CysLTR1->Microglia/Astrocyte Activation activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines Microglia/Astrocyte Activation->Pro-inflammatory Cytokines releases Inhibition of Neurogenesis Inhibition of Neurogenesis Pro-inflammatory Cytokines->Inhibition of Neurogenesis Neural Stem/Progenitor Cells Neural Stem/Progenitor Cells Differentiation & Survival Differentiation & Survival Neural Stem/Progenitor Cells->Differentiation & Survival GPR17->Neural Stem/Progenitor Cells inhibits differentiation Increased Neurogenesis Increased Neurogenesis Differentiation & Survival->Increased Neurogenesis This compound This compound This compound->CysLTR1 antagonizes This compound->GPR17 antagonizes Experimental_Workflow Animal Model Selection Animal Model Selection Baseline Behavioral Testing Baseline Behavioral Testing Animal Model Selection->Baseline Behavioral Testing Randomization Randomization Baseline Behavioral Testing->Randomization This compound Administration This compound Administration Randomization->this compound Administration Vehicle Administration Vehicle Administration Randomization->Vehicle Administration Chronic Treatment Chronic Treatment This compound Administration->Chronic Treatment Vehicle Administration->Chronic Treatment BrdU Injections BrdU Injections Chronic Treatment->BrdU Injections Post-treatment Behavioral Testing Post-treatment Behavioral Testing BrdU Injections->Post-treatment Behavioral Testing Tissue Collection Tissue Collection Post-treatment Behavioral Testing->Tissue Collection Immunohistochemistry Immunohistochemistry Tissue Collection->Immunohistochemistry Stereological Quantification Stereological Quantification Immunohistochemistry->Stereological Quantification Data Analysis Data Analysis Stereological Quantification->Data Analysis

References

Montelukast's Specificity for CysLT1 Over CysLT2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of montelukast's specificity for the cysteinyl leukotriene receptor 1 (CysLT1) over the cysteinyl leukotriene receptor 2 (CysLT2). The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways and experimental workflows to offer a comprehensive assessment of this compound's receptor selectivity.

Quantitative Assessment of Receptor Specificity

This compound is a potent and highly selective antagonist of the CysLT1 receptor, a key mediator in the inflammatory cascade of asthma and allergic rhinitis.[1][2] Experimental data consistently demonstrates its high affinity for CysLT1, while its interaction with CysLT2 is considered negligible.[1][3]

The following table summarizes the available quantitative data for this compound's binding affinity and functional antagonism at the CysLT1 receptor.

Compound Receptor Assay Type Cell/Tissue Source Radioligand/Agonist Ki (nM) IC50 (nM) Fold Selectivity (CysLT2/CysLT1)
This compoundCysLT1Radioligand BindingDifferentiated Human U937 Cells[³H]LTD₄0.52[4]Not explicitly quantified in a single study, but recognized as highly selective.[3] Pranlukast, a similar antagonist, is reported to be 4500-fold selective for CysLT1 over CysLT2.[3]
This compoundCysLT1Calcium MobilizationDifferentiated U937 cellsUDP4500[5]
This compoundCysLT1Calcium MobilizationDifferentiated U937 cellsUTP7700[5]
This compoundCysLT1Inositol Phosphate Production1321N1-hP2Y₁ cells2-MeSADP122[5]
This compoundCysLT2Radioligand Binding / Functional AssaysVarious[³H]LTC₄ / LTD₄Essentially inactive[3]

Note: Ki (inhibition constant) is an indicator of binding affinity; a lower value signifies higher affinity. IC50 is the concentration of an inhibitor required to reduce the response of an agonist by 50%.

Experimental Protocols

The determination of this compound's receptor specificity relies on established in vitro assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

1. Membrane Preparation:

  • Tissues (e.g., human lung parenchyma) or cells expressing the CysLT1 or CysLT2 receptor (e.g., differentiated U937 cells for CysLT1) are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[4]

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Competitive Binding:

  • The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand, typically [³H]LTD₄ for CysLT1.[4]

  • Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for receptor binding.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT1 antagonist (e.g., zafirlukast).

3. Incubation and Filtration:

  • The mixture is incubated at a controlled temperature (e.g., 25°C) to reach binding equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Data Analysis:

  • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Antagonism Assay (Calcium Mobilization)

This assay assesses the ability of a compound to inhibit the functional response triggered by an agonist binding to its receptor. For Gq-coupled receptors like CysLT1, this response is typically an increase in intracellular calcium concentration.

1. Cell Culture and Preparation:

  • A cell line stably expressing the human CysLT1 or CysLT2 receptor is cultured and seeded into 96-well plates.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

2. Compound Incubation:

  • The cells are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period.

3. Agonist Stimulation and Signal Detection:

  • The cells are then stimulated with a known CysLT1 agonist, such as LTD₄.[6]

  • The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.

4. Data Analysis:

  • The dose-response curve of the agonist in the presence and absence of different concentrations of this compound is plotted.

  • The IC50 value for this compound's inhibition of the agonist-induced calcium mobilization is calculated.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the CysLT1 signaling pathway and the general experimental workflow for assessing antagonist specificity.

CysLT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LTD4 LTD₄ CysLT1 CysLT1 Receptor LTD4->CysLT1 Binds & Activates This compound This compound This compound->CysLT1 Blocks Gq Gq Protein CysLT1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses (e.g., muscle contraction, inflammation) Ca2_release->Downstream Triggers

Caption: CysLT1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay Membrane_Prep Prepare Membranes (CysLT1 & CysLT2) Incubate_Radio Incubate with [³H]LTD₄ Membrane_Prep->Incubate_Radio Add_this compound Add increasing concentrations of This compound Incubate_Radio->Add_this compound Separate Separate Bound/ Free Ligand (Filtration) Add_this compound->Separate Quantify Quantify Radioactivity Separate->Quantify Calculate_Ki Calculate Ki Quantify->Calculate_Ki Culture_Cells Culture Cells (expressing CysLT1/CysLT2) Load_Dye Load with Calcium Dye Culture_Cells->Load_Dye Preincubate Pre-incubate with This compound Load_Dye->Preincubate Stimulate Stimulate with LTD₄ Preincubate->Stimulate Measure_Fluor Measure Fluorescence (Ca²⁺ influx) Stimulate->Measure_Fluor Calculate_IC50 Calculate IC₅₀ Measure_Fluor->Calculate_IC50

Caption: Experimental workflow for assessing this compound's receptor specificity.

References

A Comparative Analysis of Montelukast and Corticosteroids in Preclinical Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory efficacy of montelukast, a leukotriene receptor antagonist, and corticosteroids, a class of potent anti-inflammatory drugs. The comparison is based on experimental data from various animal models of inflammatory diseases, including asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD).

Mechanisms of Anti-Inflammatory Action

This compound and corticosteroids exert their anti-inflammatory effects through distinct molecular pathways. This compound specifically targets the cysteinyl leukotriene receptor 1 (CysLT1R), blocking the pro-inflammatory actions of leukotrienes, which are key mediators in allergic inflammation.[1][2] Corticosteroids, on the other hand, bind to the glucocorticoid receptor (GR), which then translocates to the nucleus to modulate gene expression. A primary mechanism of their potent anti-inflammatory effect is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response.[3][4] Evidence also suggests that this compound can inhibit NF-κB activation, although this may be a downstream effect of CysLT1R blockade or occur at higher doses.[5][6][7]

Inflammatory_Signaling_Pathways cluster_NFkB cluster_nucleus Nuclear Events Inflammatory_Stimuli Inflammatory Stimuli (e.g., Allergens, LPS) Mast_Cell Mast Cell / Eosinophil Inflammatory_Stimuli->Mast_Cell IKK IKK Inflammatory_Stimuli->IKK Corticosteroids Corticosteroids Leukotrienes Cysteinyl Leukotrienes Mast_Cell->Leukotrienes CysLT1R CysLT1 Receptor Leukotrienes->CysLT1R CysLT1R->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_p NF-κB (active) NFkB->NFkB_p releases Nucleus Nucleus NFkB_p->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (Cytokines, Chemokines) Nucleus->Inflammatory_Genes activates Inflammation Inflammation Inflammatory_Genes->Inflammation This compound This compound This compound->CysLT1R blocks GR Glucocorticoid Receptor (GR) Corticosteroids->GR GR_active Activated GR GR->GR_active activates GR_active->NFkB_p inhibits Asthma_Workflow Day0 Day 0 & 14: Sensitization Sensitization Sensitization: BALB/c mice receive i.p. injection of Ovalbumin (OVA) + Alum Day28 Days 28-30: Challenge & Treatment Challenge Challenge: Mice challenged with aerosolized 2% OVA Treatment Treatment: Administer this compound or Dexamethasone prior to challenge Day32 Day 32: Endpoint Analysis Analysis Analysis: - Airway Hyperresponsiveness (AHR) - BALF Cell Counts (Eosinophils) - BALF Cytokines (IL-5, IL-13) - Lung Histology (H&E, PAS) Sensitization->Challenge 14 days Challenge->Analysis 48 hrs post final challenge Treatment->Challenge Rhinitis_Workflow Sensitization Sensitization: Sprague Dawley rats sensitized with subcutaneous OVA Challenge Days 20-26: Daily intranasal OVA challenge + Daily Treatment (Prednisolone or this compound) Sensitization->Challenge 20 days Analysis Endpoint Analysis: - Sneezing & Nasal Rubbing Counts - Serum & Nasal Lavage Levels of IL-4 and CysLTs Challenge->Analysis COPD_Workflow Day1 Day 1-20: LPS Exposure & Treatment Exposure Exposure: Guinea pigs receive 9 nebulizations of LPS (30 μg/ml) over 20 days Treatment Daily Treatment: Oral this compound or Dexamethasone Day22 Day 22: Endpoint Analysis Analysis Analysis: - BALF Neutrophil Count - BALF TNF-α & LTB4 - Lung Tissue MDA & HDAC activity - Airway Hyperreactivity (AHR) Exposure->Analysis 48 hrs post final exposure Treatment->Exposure

References

Unraveling the Neuropsychiatric Profile of Montelukast: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuropsychiatric side effects of montelukast as observed in animal models. It offers a synthesis of experimental data, detailed methodologies, and visual representations of associated signaling pathways to facilitate a deeper understanding of this critical drug safety issue.

The leukotriene receptor antagonist this compound, a widely prescribed medication for asthma and allergic rhinitis, has come under scrutiny for its potential association with neuropsychiatric adverse events, including depression, anxiety, and sleep disturbances. While clinical reports have been numerous, animal models provide a crucial platform for mechanistic investigation and objective comparison with other therapeutic alternatives. This guide synthesizes the available preclinical evidence to offer a data-driven perspective on the neuropsychiatric profile of this compound.

Comparative Analysis of Behavioral Outcomes

Animal studies investigating the neuropsychiatric effects of this compound have yielded varied and sometimes conflicting results. While some studies in rodents have reported depressive-like behaviors and increased anxiety, others have suggested potential beneficial effects, including antidepressant-like and anxiolytic-like outcomes. A significant challenge in the field is the lack of direct, head-to-head comparative studies of this compound against other asthma therapies in animal models of neuropsychiatric disorders. The following tables summarize the available quantitative data from studies on this compound and a key alternative, the inhaled corticosteroid fluticasone.

Table 1: Effects of this compound on Depressive-Like Behavior in Rodents (Forced Swim Test)

Animal ModelTreatment GroupDose & DurationKey FindingsReference
Healthy Female Wistar Albino RatsThis compound10 mg/kg/day, 10 days (i.p.)Increased immobility time (187 ± 9 s vs. 125 ± 4 s in control)[1]
Healthy and Asthmatic Female Wistar Albino RatsThis compound10 mg/kg/day, 10 days (i.p.)Increased immobility time in both healthy and asthmatic rats compared to controls.
Male and Female Sprague-Dawley Rats (Chronic Unpredictable Mild Stress)This compound20 mg/kg/day, 2 weeks (i.p.)Increased sucrose consumption (antidepressant-like effect) in males.[2][3]
Ovalbumin-Induced Asthmatic MiceThis compoundNot specifiedNo association with depression-like behavior.[4][5]

Table 2: Effects of this compound on Anxiety-Like Behavior in Rodents (Open Field Test)

Animal ModelTreatment GroupDose & DurationKey FindingsReference
Healthy Female Wistar Albino RatsThis compound10 mg/kg/day, 10 days (i.p.)No significant change in time spent in the center or grooming behavior.[1]
Male and Female Sprague-Dawley Rats (Chronic Unpredictable Mild Stress)This compound20 mg/kg/day, 2 weeks (i.p.)Reduced aggressive behavior in females.[2][3]

Table 3: Effects of Inhaled Corticosteroids (Fluticasone) on Anxiety- and Depressive-Like Behavior in a Rat Model of Asthma

Animal ModelTreatment GroupDose & DurationKey FindingsReference
Ovalbumin-Sensitized Asthmatic RatsInhaled Fluticasone PropionateNot specifiedPartially prevented asthma-induced depression- and anxiety-like behaviors.

Note: Direct comparative studies in animal models for other alternatives such as long-acting beta-agonists (salmeterol, formoterol), omalizumab, and the 5-lipoxygenase inhibitor zileuton focusing on neuropsychiatric endpoints are limited.

Experimental Protocols

To ensure reproducibility and aid in the design of future studies, detailed methodologies for the key behavioral assays cited are provided below.

Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral test to assess depressive-like states and the efficacy of antidepressant compounds.

  • Apparatus: A transparent cylindrical tank (e.g., 30 cm width x 50 cm height) is filled with water (e.g., 24 ± 1°C) to a depth that prevents the animal from touching the bottom with its tail or paws (e.g., 25 cm).

  • Procedure:

    • Rats are individually placed in the water-filled cylinder for a specified duration (e.g., 6 minutes).

    • Behavior is typically recorded by a video camera for later analysis.

    • The primary behaviors scored are:

      • Immobility: The animal remains floating in the water without struggling, making only small movements to keep its head above water.

      • Swimming: The animal makes active swimming motions, moving around the cylinder.

      • Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.

  • Data Analysis: The total time spent in immobility is the primary measure. An increase in immobility time is interpreted as a depressive-like behavior.

Open Field Test (OFT)

The Open Field Test is used to assess general locomotor activity and anxiety-like behavior in rodents.

  • Apparatus: A square or circular arena (e.g., 100 x 100 cm) with walls high enough to prevent escape. The floor is typically divided into a grid of equal squares (e.g., 16 squares). The central area is distinguished from the peripheral area.

  • Procedure:

    • The animal is placed in the center of the arena and allowed to explore freely for a set period (e.g., 5 minutes).

    • Behavior is recorded using a video tracking system.

  • Data Analysis: Key parameters measured include:

    • Locomotor activity: Total distance traveled, number of line crossings.

    • Anxiety-like behavior: Time spent in the center of the arena (decreased time suggests anxiety), number of entries into the center, grooming frequency and duration, and number of rearing events.

Potential Mechanistic Pathways

The neuropsychiatric effects of this compound are hypothesized to stem from its ability to cross the blood-brain barrier and interact with neural systems.[3] Animal studies suggest the involvement of several key pathways.

Cysteinyl Leukotriene Signaling in the CNS

This compound is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R). These receptors are expressed on various cells in the brain, including microglia and neurons. By blocking CysLT1R, this compound can modulate neuroinflammatory processes.

G Arachidonic_Acid Arachidonic Acid LTA4 LTA4 Arachidonic_Acid->LTA4 5-Lipoxygenase CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs LTC4 Synthase CysLT1R CysLT1 Receptor CysLTs->CysLT1R Binds to Microglia Microglia CysLT1R->Microglia Activates Neuroinflammation Neuroinflammation (↑ TNF-α, IL-1β) Microglia->Neuroinflammation Promotes This compound This compound This compound->CysLT1R Blocks

Cysteinyl Leukotriene Signaling Pathway and this compound's Site of Action.
Glutathione Homeostasis and Oxidative Stress

Some research suggests that this compound may interfere with the glutathione detoxification system in the brain. Glutathione is a critical antioxidant, and its depletion can lead to increased oxidative stress, which has been implicated in the pathophysiology of neuropsychiatric disorders.

G This compound This compound Glutathione Glutathione (GSH) This compound->Glutathione Potentially interferes with Detoxification Detoxification of Reactive Oxygen Species (ROS) Glutathione->Detoxification Essential for Oxidative_Stress Increased Oxidative Stress Detoxification->Oxidative_Stress Prevents Neuronal_Dysfunction Neuronal Dysfunction Oxidative_Stress->Neuronal_Dysfunction Leads to

Proposed Interference of this compound with Glutathione Homeostasis.
Experimental Workflow for Animal Studies

The following diagram illustrates a typical workflow for investigating the neuropsychiatric effects of this compound in a rodent model.

G Animal_Model Select Animal Model (e.g., Rats, Mice) Grouping Randomly Assign to Groups (Vehicle, this compound, Comparator) Animal_Model->Grouping Treatment Administer Treatment (Define Dose and Duration) Grouping->Treatment Behavioral_Testing Behavioral Testing (Forced Swim Test, Open Field Test) Treatment->Behavioral_Testing Tissue_Collection Brain Tissue Collection Behavioral_Testing->Tissue_Collection Analysis Neurochemical/Molecular Analysis (e.g., Cytokine levels, Western Blot) Tissue_Collection->Analysis Data_Analysis Statistical Analysis and Interpretation Analysis->Data_Analysis

Typical Experimental Workflow for Preclinical Neuropsychiatric Studies.

Conclusion

The preclinical evidence on the neuropsychiatric effects of this compound in animal models is complex and warrants further investigation. While some studies suggest a potential for inducing depressive-like behaviors, others indicate possible beneficial effects on mood and anxiety. The mechanisms likely involve the modulation of neuroinflammatory pathways through the cysteinyl leukotriene system and potential impacts on oxidative stress homeostasis within the brain. A significant gap in the current literature is the lack of direct comparative studies against a broader range of asthma therapies in animal models of neuropsychiatric conditions. Future research should focus on head-to-head comparisons and the elucidation of the precise molecular mechanisms underlying the observed behavioral changes. This will be critical for a comprehensive risk-benefit assessment and for guiding the development of safer respiratory therapeutics.

References

Montelukast's Anti-Inflammatory Profile: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the anti-inflammatory properties of montelukast, a leukotriene receptor antagonist, reveals distinct mechanisms and a nuanced comparative profile against corticosteroids. This guide synthesizes findings from multiple studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's efficacy, supported by experimental data and detailed methodologies.

This compound exerts its anti-inflammatory effects by selectively antagonizing the cysteinyl leukotriene receptor 1 (CysLT1).[1][2][3] This action inhibits the pro-inflammatory cascade mediated by leukotrienes, which are potent mediators involved in airway inflammation, bronchoconstriction, and mucus secretion.[1][2][3] In contrast, corticosteroids, such as fluticasone, employ a broader anti-inflammatory mechanism, primarily through the inhibition of multiple inflammatory pathways.

Comparative Efficacy: this compound vs. Inhaled Corticosteroids

Clinical studies have directly compared the anti-inflammatory effects of this compound with inhaled corticosteroids (ICS), the gold standard for asthma therapy. These investigations have yielded valuable data on their respective impacts on key inflammatory markers and cells.

A key study comparing oral this compound (10 mg daily) with inhaled fluticasone propionate (100 µg twice daily) in atopic asthmatics over eight weeks provided a direct comparison of their anti-inflammatory capabilities in bronchial biopsies.[4] While both treatments were evaluated, fluticasone was found to be superior in reducing mast cell counts and serum eosinophil cationic protein (ECP), a marker of eosinophil activation.[4] However, there was no significant difference between the two treatments in their effect on activated T cells or the number of eosinophils in the lamina propria.[4]

Another study delved into the effects of this compound as an add-on therapy to fluticasone propionate. The results indicated that the addition of this compound did not lead to a significantly greater reduction in T cells, activated eosinophils, or mast cells in bronchial biopsies compared to fluticasone alone in individuals with mild asthma.[5]

The following table summarizes the quantitative findings from comparative studies on the effects of this compound and fluticasone on various inflammatory markers.

Inflammatory MarkerThis compound EffectFluticasone Propionate EffectStudy PopulationKey Findings
Sputum Eosinophils Decrease from 7.5% to 3.9%Significant reduction (from 11.9% to 1.7%)Steroid-naïve asthmaticsFluticasone demonstrated a greater reduction in sputum eosinophils compared to this compound.[6]
Blood Eosinophils Significant reduction (p=0.009 vs. placebo)-Chronic adult asthmaticsThis compound significantly reduced peripheral blood eosinophils.[7]
Mast Cells (Bronchial Biopsy) No significant changeSignificantly lower than this compound group (p=0.041)Atopic asthmaticsFluticasone was more effective at reducing mast cell counts in bronchial tissue.[4]
Activated T Cells (CD25+) (Bronchial Biopsy) No significant difference from fluticasoneNo significant difference from this compoundAtopic asthmaticsBoth drugs had a similar lack of effect on activated T-cell numbers.[4]
Serum Eosinophil Cationic Protein (ECP) Less reduction compared to fluticasoneSignificantly greater decrease (p=0.002)Atopic asthmaticsFluticasone was superior in reducing this marker of eosinophil activation.[4]
Exhaled Nitric Oxide (FeNO) Reduction when added to ICSSignificant reductionAsthmatic childrenThis compound as an add-on therapy to ICS reduced FeNO, suggesting an additive anti-inflammatory effect.[8]

Delving into the Mechanism: Signaling Pathways

This compound's anti-inflammatory action extends to the modulation of intracellular signaling pathways. Research has highlighted its ability to inhibit the activation of nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3), key regulators of pro-inflammatory gene expression.[9][10][11]

Studies have shown that this compound can suppress the phosphorylation and subsequent activation of NF-κB p65 and STAT3.[9] This inhibition leads to a downstream reduction in the production of various pro-inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1).[11]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CysLT1 CysLT1 Receptor STAT3 STAT3 CysLT1->STAT3 Activates NFkB_complex IκB-NF-κB Complex CysLT1->NFkB_complex Activates Leukotrienes Cysteinyl Leukotrienes Leukotrienes->CysLT1 Binds to This compound This compound This compound->CysLT1 Blocks pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation DNA DNA pSTAT3->DNA Translocates to a nucleus NFkB NF-κB NFkB_complex->NFkB IκB degradation, NF-κB release NFkB->DNA Translocates to a nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Initiates

Figure 1: this compound's inhibitory effect on the CysLT1 receptor and downstream NF-κB and STAT3 signaling pathways.

Experimental Protocols: A Closer Look

To ensure the reproducibility and critical evaluation of the cited findings, detailed experimental methodologies are crucial. Below are summaries of the protocols used in the key comparative studies.

Study Comparing this compound and Fluticasone in Bronchial Biopsies[4]
  • Study Design: A double-blind, double-dummy, parallel-group study.

  • Participants: 36 atopic asthmatics.

  • Treatment Regimen:

    • Oral this compound (10 mg, once daily at night).

    • Inhaled fluticasone propionate (100 µg Diskus, twice daily).

    • Duration: 8 weeks.

  • Sample Collection: Bronchial biopsies, serum, and urine samples were collected before and after the treatment period.

  • Inflammatory Cell Analysis (Immunohistochemistry):

    • Activated T cells were identified using an anti-CD25 antibody.

    • Eosinophils were identified using an anti-MBP (major basic protein) antibody.

    • Mast cells were identified using an anti-tryptase antibody.

  • Soluble Mediator Analysis:

    • Serum eosinophil cationic protein (ECP) and interleukin-5 (IL-5) were measured by radioimmunoassay (RIA) and enzyme immunoassay (EIA), respectively.

    • Urinary 9α,11β-PGF2 and leukotriene E4 (LTE4) were measured by EIA.

Study on this compound's Effect on NF-κB Activation[11]
  • Cell Line: THP-1, a human monocytic leukemia cell line.

  • Method for NF-κB Activation Analysis: Flow cytometry was used to evaluate the inhibitory effects of this compound on tumor necrosis factor-alpha (TNF-α)-induced NF-κB activation.

  • Cytokine Production Analysis:

    • Peripheral blood mononuclear cells (PBMCs) were isolated from both healthy controls and asthmatic patients.

    • PBMCs were stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of this compound.

    • The levels of interleukin-1beta (IL-1β), IL-6, TNF-α, and monocyte chemoattractant protein-1 (MCP-1) in the cell culture supernatants were measured by enzyme-linked immunosorbent assay (ELISA).

cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Analysis Recruitment Patient Recruitment (Atopic Asthmatics) Baseline Baseline Sampling (Bronchoscopy, Blood, Urine) Recruitment->Baseline Randomization Randomization Group_M This compound Group (10mg/day) Randomization->Group_M Group_F Fluticasone Group (100µg BID) Randomization->Group_F Treatment 8-Week Treatment Period Group_M->Treatment Group_F->Treatment Post_Treatment Post-Treatment Sampling (Bronchoscopy, Blood, Urine) Treatment->Post_Treatment Baseline->Randomization IHC Immunohistochemistry (T-cells, Eosinophils, Mast Cells) Post_Treatment->IHC EIA EIA/RIA (ECP, IL-5, LTE4) Post_Treatment->EIA Comparison Comparative Analysis IHC->Comparison EIA->Comparison

Figure 2: Experimental workflow for a comparative study of this compound and fluticasone.

Conclusion

This compound demonstrates clear anti-inflammatory properties by targeting the cysteinyl leukotriene pathway and modulating key inflammatory signaling cascades like NF-κB and STAT3. While it effectively reduces certain inflammatory markers, particularly those related to eosinophils, direct comparative studies indicate that inhaled corticosteroids such as fluticasone generally exhibit a broader and more potent anti-inflammatory effect in the airways of asthmatic patients. The choice between these therapies may depend on the specific inflammatory phenotype of the patient and the desired therapeutic outcome. The detailed experimental protocols provided in this guide offer a foundation for future research aimed at further elucidating the nuanced anti-inflammatory profile of this compound and its potential applications in various inflammatory conditions.

References

A Head-to-Head Battle for CysLT1 Receptor Blockade: Montelukast vs. Pranlukast

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two widely used cysteinyl leukotriene receptor 1 (CysLT1R) antagonists: montelukast and pranlukast. By examining their binding affinities, functional potencies, and the experimental methodologies used for their evaluation, this document offers a comprehensive resource for understanding the subtle yet significant differences between these two critical anti-inflammatory and anti-asthmatic agents.

Cysteinyl leukotrienes (CysLTs), namely LTC4, LTD4, and LTE4, are potent lipid mediators that play a central role in the pathophysiology of asthma and allergic rhinitis. Their effects, which include bronchoconstriction, airway edema, mucus hypersecretion, and eosinophil recruitment, are primarily mediated through the CysLT1 receptor. Both this compound and pranlukast are selective antagonists of this receptor, and while they share a common mechanism of action, their molecular interactions and resulting pharmacological profiles exhibit key distinctions.[1]

Quantitative Comparison of Receptor Binding and Functional Antagonism

The binding affinity and functional potency of this compound and pranlukast for the CysLT1 receptor have been characterized in various in vitro systems. While direct head-to-head studies under identical conditions are limited, a compilation of available data provides valuable insights into their comparative performance.

One study utilizing membranes from the human monocytic cell line dU937 reported comparable binding affinities for both compounds, with Ki values of 0.60 nM for this compound and 0.64 nM for pranlukast.[2] However, another investigation using human lung parenchyma membranes established a rank order of potency for displacing the radiolabeled CysLT1R agonist [3H]-LTD4 as zafirlukast = this compound > pranlukast, suggesting that this compound may exhibit a higher affinity in this tissue.[3]

Beyond their primary target, both drugs have been shown to interact with other receptors, albeit at significantly higher concentrations. Notably, they exhibit inhibitory effects on P2Y purinergic receptors, which are also implicated in inflammatory processes.[4]

Table 1: Comparative Binding Affinity for the CysLT1 Receptor

CompoundKi (nM)Cell/Tissue SourceRadioligandReference
This compound0.60dU937 Cells[3H]-LTD4[2]
Pranlukast0.64dU937 Cells[3H]-LTD4[2]

Table 2: Comparative Functional Potency (Off-Target Effects on P2Y Receptors)

CompoundIC50 (µM) vs. UTP-induced Ca2+ mobilizationIC50 (µM) vs. UDP-induced Ca2+ mobilizationCell LineReference
This compound7.74.5dU937[4]
Pranlukast4.31.6dU937[4]

CysLT1 Receptor Signaling Pathway and Antagonist Intervention

The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by its endogenous ligands (LTD4 > LTC4 > LTE4), it initiates a signaling cascade that leads to the characteristic physiological responses of allergic inflammation.[1] this compound and pranlukast act as competitive antagonists, binding to the receptor and preventing the initiation of this cascade.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLTs Cysteinyl Leukotrienes (LTD4, LTC4, LTE4) CysLT1R CysLT1 Receptor CysLTs->CysLT1R Binds to Gq11 Gq/11 Protein CysLT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) DAG Diacylglycerol (DAG) Antagonists This compound / Pranlukast Antagonists->CysLT1R Blockade ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca2+ Release ER->Ca2 Stimulates Ca2->PKC Co-activates Responses Cellular Responses (Bronchoconstriction, Inflammation) PKC->Responses Leads to

Caption: CysLT1 Receptor Signaling Pathway and Antagonist Blockade.

Experimental Protocols

The quantitative data presented in this guide are derived from established in vitro assays. The following are detailed methodologies for two key experiments used to characterize CysLT1 receptor antagonists.

Radioligand Binding Assay

This assay quantifies the binding affinity of a compound for the CysLT1 receptor by measuring its ability to compete with a radiolabeled ligand.

  • Membrane Preparation:

    • Homogenize human lung parenchyma or cultured cells (e.g., dU937) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of approximately 1-2 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add a constant amount of membrane preparation to each well.

    • Add increasing concentrations of the unlabeled antagonist (this compound or pranlukast) or vehicle control.

    • Add a fixed concentration of the radiolabeled CysLT1 receptor ligand, typically [3H]-LTD4 (e.g., 0.5-1.0 nM).

    • To determine non-specific binding, add a high concentration of unlabeled LTD4 (e.g., 1 µM) to a separate set of wells.

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CysLT1 receptor agonist.

  • Cell Culture and Dye Loading:

    • Culture a suitable cell line endogenously expressing the CysLT1 receptor (e.g., U937 cells) or a cell line engineered to express the receptor.

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

  • Antagonist Incubation:

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with increasing concentrations of the antagonist (this compound or pranlukast) or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader.

    • Inject a fixed concentration of the CysLT1 receptor agonist (e.g., LTD4) into each well to stimulate the receptor.

    • Immediately measure the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response induced by the agonist in the absence of the antagonist.

    • Plot the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration to determine the IC50 value.

Experimental Workflow for Comparative Analysis

The systematic comparison of this compound and pranlukast involves a logical progression of experiments to determine their respective potencies and mechanisms of action at the CysLT1 receptor.

Experimental_Workflow cluster_workflow Comparative Analysis Workflow start Start: Obtain This compound & Pranlukast receptor_prep Prepare CysLT1 Receptor Source (e.g., Human Lung Membranes) start->receptor_prep cell_culture Culture CysLT1-Expressing Cells (e.g., U937) start->cell_culture binding_assay Perform Competitive Radioligand Binding Assay ([3H]-LTD4) receptor_prep->binding_assay binding_data Determine Binding Affinity (Ki values) binding_assay->binding_data comparison Compare Ki and IC50 Values of this compound and Pranlukast binding_data->comparison functional_assay Perform Functional Assay (LTD4-induced Ca2+ Mobilization) cell_culture->functional_assay functional_data Determine Functional Potency (IC50 values) functional_assay->functional_data functional_data->comparison conclusion Draw Conclusions on Relative Potency and Efficacy comparison->conclusion

Caption: Experimental Workflow for CysLT1 Antagonist Comparison.

References

Safety Operating Guide

Proper Disposal of Montelukast in a Laboratory Setting: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of Montelukast is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures ensures the safety of personnel and minimizes the environmental impact of this pharmaceutical compound. The primary and universally recommended method for the disposal of this compound and its associated waste is through a licensed hazardous waste management company, with incineration being the preferred final disposition.[1]

Immediate Safety and Handling for Disposal

Before final disposal, all waste containing this compound must be handled with appropriate safety measures to prevent accidental exposure.

Personal Protective Equipment (PPE): When handling this compound waste, personnel should wear:

  • Protective gloves

  • Safety glasses or goggles

  • A lab coat[2][3]

Waste Segregation and Containment:

  • Identify and Segregate: All waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and cleaning materials from spills, must be segregated from general laboratory waste.

  • Use Designated Containers: Collect this compound waste in clearly labeled, sealed, and appropriate containers.[3] For solid waste, a polyethylene or polypropylene container is suitable.[3]

  • Avoid Dust Generation: When handling solid this compound, use procedures that minimize dust generation, such as gentle sweeping or using a vacuum with a HEPA filter for spill cleanup.[3] Dampening the material with water before sweeping can also help prevent dust from becoming airborne.[3]

  • Prevent Environmental Release: Do not dispose of this compound down the drain or in the regular trash.[2][4] Take care to prevent spills and minimize release to the environment.[2]

Step-by-Step Disposal Procedure

The following procedure outlines the standard operational steps for the disposal of this compound waste from a laboratory setting:

  • Waste Collection: Accumulate all this compound-contaminated materials in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The container must be labeled in accordance with federal, state, and local regulations. At a minimum, the label should include the words "Hazardous Waste" and identify the contents.

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Arrange for Pickup: Contact a licensed environmental waste management contractor to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Maintain all records of waste generation, storage, and disposal as required by your institution and regulatory agencies.

Potential for Chemical Degradation (For Informational Purposes)

While not recommended as a standard disposal procedure without further validation, research has shown that this compound is susceptible to chemical degradation under certain conditions. These methods are presented for informational purposes and are not a substitute for professional waste disposal. Any on-site degradation protocol would need to be rigorously validated to ensure complete inactivation and to characterize the resulting degradation products.

Photodegradation: this compound in solution is sensitive to light, particularly UV light, which can induce its degradation.[2] The primary photoproduct is its cis-isomer.[2] The rate of photodegradation is influenced by the light source and the solvent used.[2]

Oxidative Degradation: this compound is also prone to degradation in the presence of oxidizing agents.[5] Studies have shown that exposure to hydrogen peroxide can lead to the formation of degradation products, with this compound S-oxide being a major byproduct.[2][5]

Quantitative Ecotoxicity Data

The following table summarizes available data on the ecotoxicity of this compound, providing context for the importance of preventing its release into the environment.

OrganismEndpointConcentrationReference
Daphnia magna (water flea)EC5016.4 mg/L[3]
Raphidocelis subcapitata (green algae)EC50195.7 mg/L[3]

Experimental Protocols

No validated experimental protocols for the routine disposal of this compound via chemical degradation in a laboratory setting were identified in the reviewed literature. The existing studies focus on understanding the degradation pathways for the purposes of stability testing and analytical method development, rather than for waste inactivation. For instance, forced degradation studies have been performed by subjecting this compound solutions to acidic, basic, and oxidative stress conditions, followed by analysis using methods like HPLC to identify the degradation products.[6][7] These research methodologies are not designed or validated for the complete and safe destruction of this compound in a waste stream.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory environment.

Montelukast_Disposal_Workflow cluster_lab Laboratory Environment cluster_disposal Professional Disposal A Waste Generation (e.g., unused this compound, contaminated labware) C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->C B Segregate this compound Waste D Place in Labeled, Sealed Hazardous Waste Container B->D C->B E Store in Designated Secure Area D->E F Contact Licensed Hazardous Waste Contractor E->F G Waste Pickup and Transport F->G H Final Disposal (Incineration Recommended) G->H

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Montelukast

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the proper handling and disposal of Montelukast are critical for maintaining a safe laboratory environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals.

When working with this compound, a leukotriene receptor antagonist, adherence to strict safety measures is paramount to protect personnel from potential health hazards. This includes the use of appropriate personal protective equipment (PPE), proper handling techniques to minimize exposure, and compliant disposal methods.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.

PPE ComponentSpecificationRationale
Eye/Face Protection Safety glasses with side shields or goggles. A face shield is recommended when there is a potential for direct contact with dusts, mists, or aerosols.[1][2]Protects against mechanical irritation and serious eye damage from dust particles.[1][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile or powder-free latex).[5] Consider double gloving for enhanced protection.[1][2][5][6]Prevents skin contact, which can cause irritation or drying.[1][3]
Body Protection A work uniform or laboratory coat is standard.[1][2] For tasks with a higher risk of exposure, additional garments such as sleevelets, aprons, or disposable suits should be used to avoid exposed skin.[1][2][6]Minimizes the risk of skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation occurs.[7] A positive pressure air-supplied respirator is recommended for potential uncontrolled releases or unknown exposure levels.[2]Protects against the inhalation of this compound dust, which can be harmful.[7][8]

Occupational Exposure Limits

Occupational Exposure Limits (OELs) are established to protect workers from the adverse health effects of exposure to chemical substances. For this compound, the following limit has been identified:

SubstanceOccupational Exposure Limit (OEL)Basis
This compound40 µg/m³ (OEB 3) - Time-Weighted Average (TWA)Internal[1]
This compoundWipe Limit: 400 µ g/100 cm²Internal[1]

Standard Operating Procedures for Handling this compound

General Handling:

  • Handle this compound in a well-ventilated area.[1][7]

  • Minimize dust generation and accumulation.[1][2][6][9]

  • Avoid contact with skin, eyes, and clothing.[7][8][10][11]

  • Avoid ingestion and inhalation.[7][8]

  • Use appropriate engineering controls, such as containment technologies, to control the compound at the source.[2]

  • Take precautionary measures against static discharges, as fine dust dispersed in the air can be a potential dust explosion hazard.[1][6][9]

First Aid Measures:

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[8]

  • After skin contact: Wash the affected area with soap and water. Get medical attention if symptoms occur.[1][6][9]

  • If inhaled: Remove the individual to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[7]

  • If ingested: Do NOT induce vomiting. Rinse mouth thoroughly with water and get medical attention if symptoms occur.[1][6][9]

Spill Response Workflow

In the event of a this compound spill, a structured and immediate response is crucial to contain the material and prevent exposure.

Figure 1. Workflow for responding to a this compound spill.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential harm to others.

For research and laboratory settings:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Incineration of waste at an approved USEPA incinerator is often recommended.[10][11]

  • Collect spill cleanup materials in a suitable, sealed container for disposal.[2][5][7][8]

For consumer-level products:

  • Do not flush unused medication down the toilet unless specifically instructed to do so.[12][13]

  • The safest disposal method is through a drug take-back program.[12][13]

  • If a take-back program is not available, mix the medication with an undesirable substance like dirt, cat litter, or used coffee grounds.[12][13][14] Place the mixture in a sealed plastic bag and dispose of it in the household trash.[12][13][14]

  • Remove all personal information from prescription labels before disposing of the container.[12][13][14]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Montelukast
Reactant of Route 2
Reactant of Route 2
Montelukast

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。